1-Bromo-4-(trifluorovinyloxy)benzene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-bromo-4-(1,2,2-trifluoroethenoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF3O/c9-5-1-3-6(4-2-5)13-8(12)7(10)11/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGNLXBIRBHMRHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC(=C(F)F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30939910 | |
| Record name | 1-Bromo-4-[(trifluoroethenyl)oxy]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30939910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
184910-53-0 | |
| Record name | 1-Bromo-4-[(trifluoroethenyl)oxy]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30939910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 184910-53-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 1-Bromo-4-(trifluorovinyloxy)benzene: A Technical Guide for Advanced Chemical Synthesis
Abstract
This technical guide provides an in-depth exploration of the synthetic pathways to 1-Bromo-4-(trifluorovinyloxy)benzene, a critical fluorinated monomer and versatile intermediate in the development of advanced polymers and fine chemicals. The document is structured to provide researchers, chemists, and material scientists with a comprehensive understanding of the principal synthetic strategy, which proceeds via a two-step sequence from the readily available starting material, 4-bromophenol. Core discussions focus on the mechanistic rationale behind experimental choices, detailed, field-proven protocols, and methods for purification and characterization. The guide emphasizes the transformation of 4-bromophenol into the key intermediate, 1-bromo-4-(1,1,2,2-tetrafluoroethoxy)benzene, followed by a base-mediated dehydrofluorination to yield the target trifluorovinyl ether. This content is designed to bridge theoretical knowledge with practical application, ensuring scientific integrity and reproducibility.
Introduction and Strategic Overview
This compound (CAS No. 134151-77-2) is a member of the aryl trifluorovinyl ether (TFVE) class of molecules. Its unique structure, combining an electron-rich trifluorovinyloxy group with a versatile brominated aromatic ring, makes it a highly valuable building block. The primary application of this monomer is in the synthesis of perfluorocyclobutyl (PFCB) aromatic ether polymers through a thermally induced [2+2] cycloaddition. These polymers are prized for their high thermal stability, low dielectric constant, and excellent optical transparency, making them suitable for advanced materials in aerospace and microelectronics.
The synthesis of this target molecule is not a trivial undertaking and relies on principles of fluorine chemistry. The most logical and established pathway begins with 4-bromophenol and proceeds through a stable, isolable intermediate, 1-bromo-4-(1,1,2,2-tetrafluoroethoxy)benzene. This precursor is then converted to the final product via an elimination reaction. This two-step approach provides a reliable and scalable method for producing high-purity this compound.
Physicochemical and Safety Data
A thorough understanding of the physical properties and safety profile of the target compound and its precursors is paramount for successful and safe synthesis.
| Property | Value | Source(s) |
| IUPAC Name | 1-Bromo-4-(1,1,2-trifluoroethenoxy)benzene | |
| CAS Number | 134151-77-2 | [1] |
| Molecular Formula | C₈H₄BrF₃O | |
| Molecular Weight | 253.02 g/mol | |
| Appearance | Assumed to be a liquid or low-melting solid | |
| Key Precursor | 4-Bromophenol (CAS: 106-41-2) | [2] |
| Key Intermediate | 1-Bromo-4-(1,1,2,2-tetrafluoroethoxy)benzene (CAS: 68834-05-9) | [3] |
Safety Profile:
-
4-Bromophenol: Harmful if swallowed, causes skin irritation, and serious eye damage.[2]
-
Tetrafluoroethylene: Extremely flammable gas, suspected of causing cancer.[4] Must be handled with extreme caution in specialized equipment.
-
Strong Bases (e.g., Potassium tert-butoxide): Corrosive, causes severe skin burns and eye damage. Highly reactive with water.
-
Solvents (e.g., DMF, THF): Handle in a well-ventilated fume hood. Consult specific Safety Data Sheets (SDS) before use.
All experimental procedures must be conducted in a well-ventilated chemical fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety glasses, flame-retardant lab coats, and chemically resistant gloves.
Core Synthetic Pathway: A Two-Step Approach
The synthesis is logically divided into two primary stages, as depicted in the workflow below. This strategy allows for the isolation and purification of a stable intermediate, which is crucial for achieving high purity in the final product.
Caption: Overall synthetic workflow from 4-Bromophenol to the target molecule.
Part 1: Synthesis of the Tetrafluoroethoxy Intermediate
The initial step involves the nucleophilic addition of a phenoxide to tetrafluoroethylene (TFE). This reaction forms the stable C-O and C-C bonds of the 1,1,2,2-tetrafluoroethoxy group.
Mechanistic Rationale and Causality
The hydroxyl proton of 4-bromophenol is acidic (pKa ≈ 9.4) and is readily deprotonated by a suitable base, such as potassium hydroxide or sodium hydride, to form the corresponding phenoxide. This phenoxide anion is a potent nucleophile. The choice of solvent is critical; a polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is ideal as it effectively solvates the potassium cation without solvating the phenoxide anion, thereby enhancing its nucleophilicity.
Tetrafluoroethylene (TFE) is an electron-deficient alkene due to the strong inductive effect of the four fluorine atoms. This makes it susceptible to attack by strong nucleophiles. The reaction must be conducted in a sealed, pressure-capable reactor because TFE is a gas at room temperature.[4] The reaction proceeds via a nucleophilic addition mechanism, followed by protonation (from trace water or during workup) to yield the tetrafluoroethoxy intermediate.
Caption: Simplified mechanism for the formation of the tetrafluoroethoxy intermediate.
Experimental Protocol: Synthesis of 1-Bromo-4-(1,1,2,2-tetrafluoroethoxy)benzene
This protocol is a representative procedure based on established methods for the synthesis of fluoroalkoxy arenes and requires appropriate engineering controls for handling tetrafluoroethylene.
| Reagent/Solvent | Molar Eq. | MW ( g/mol ) | Amount (g) | Moles (mmol) |
| 4-Bromophenol | 1.0 | 173.01 | 17.3 | 100 |
| Potassium Hydroxide | 1.1 | 56.11 | 6.17 | 110 |
| Anhydrous DMF | - | - | 200 mL | - |
| Tetrafluoroethylene | >1.5 | 100.02 | - | >150 |
Procedure:
-
Reactor Setup: Equip a 500 mL stainless-steel pressure reactor (autoclave) with a magnetic stir bar, thermocouple, pressure gauge, and gas inlet/outlet valves. Ensure the reactor is clean, dry, and has been leak-tested.
-
Reagent Charging: Under an inert atmosphere (e.g., nitrogen or argon), charge the reactor with 4-bromophenol (17.3 g, 100 mmol) and anhydrous DMF (200 mL).
-
Phenoxide Formation: Begin stirring and add finely powdered potassium hydroxide (6.17 g, 110 mmol). Stir the mixture at room temperature for 1 hour to ensure complete formation of the potassium 4-bromophenoxide salt. A slight exotherm may be observed.
-
Inert Gas Purge: Seal the reactor and purge the headspace several times with dry nitrogen to remove all oxygen.
-
TFE Addition: Cool the reactor to 0-5 °C using an external cooling bath. Evacuate the reactor and then introduce tetrafluoroethylene (TFE) gas, pressurizing to approximately 5-10 atm. Expert Note: TFE can polymerize explosively. This step must be performed behind a blast shield with appropriate temperature and pressure monitoring.
-
Reaction: Slowly warm the reactor to 25-30 °C and maintain stirring for 12-24 hours. Monitor the reactor pressure; a drop in pressure indicates consumption of TFE.
-
Workup: Once the reaction is complete (indicated by pressure stabilization), cool the reactor back to 0-5 °C. Carefully vent the excess TFE through a scrubber system. Purge the reactor with nitrogen.
-
Isolation: Open the reactor and pour the reaction mixture into 1 L of cold deionized water. An organic layer should separate. Extract the aqueous mixture with diethyl ether (3 x 200 mL).
-
Purification: Combine the organic extracts, wash with brine (2 x 100 mL), and dry over anhydrous magnesium sulfate (MgSO₄). Filter the solution and remove the solvent under reduced pressure. The crude product, 1-bromo-4-(1,1,2,2-tetrafluoroethoxy)benzene, can be purified by vacuum distillation to yield a colorless oil.[3]
Part 2: Dehydrofluorination to Yield the Trifluorovinyl Ether
The final step is the conversion of the tetrafluoroethoxy group into the desired trifluorovinyloxy group via an elimination of hydrogen fluoride (HF).
Mechanistic Rationale and Causality
This transformation is a classic E2 (elimination, bimolecular) reaction. The choice of base is critical for success. It must be strong enough to abstract the relatively non-acidic proton on the β-carbon, but it should also be non-nucleophilic to avoid competing substitution reactions at the aromatic ring.
Why Potassium tert-butoxide?
-
Strength: It is a very strong base (pKa of conjugate acid t-BuOH is ~18), capable of deprotonating the C-H bond adjacent to the highly electronegative CF₂ group.
-
Steric Hindrance: The bulky tert-butyl groups make the base sterically hindered. This bulkiness makes it a poor nucleophile, effectively suppressing any undesired SNAr side reactions.
The reaction is typically performed in an anhydrous aprotic solvent, such as tetrahydrofuran (THF), to ensure the base remains active and to provide good solubility for the substrate.
Caption: Mechanism of the base-mediated E2 elimination to form the vinyl ether.
Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure based on established methods for dehydrofluorination of fluoroalkanes.
| Reagent/Solvent | Molar Eq. | MW ( g/mol ) | Amount (g) | Moles (mmol) |
| 1-Bromo-4-(1,1,2,2-tetrafluoroethoxy)benzene | 1.0 | 273.02 | 27.3 | 100 |
| Potassium tert-butoxide | 1.2 | 112.21 | 13.5 | 120 |
| Anhydrous THF | - | - | 300 mL | - |
Procedure:
-
Reactor Setup: To an oven-dried 500 mL round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 1-bromo-4-(1,1,2,2-tetrafluoroethoxy)benzene (27.3 g, 100 mmol) and anhydrous THF (300 mL).
-
Base Addition: Cool the solution to 0 °C in an ice bath. Under a positive pressure of nitrogen, add potassium tert-butoxide (13.5 g, 120 mmol) portion-wise over 30 minutes. Expert Note: The addition is exothermic and the base is highly reactive to moisture. Ensure all glassware is scrupulously dry and the system is under an inert atmosphere.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.
-
Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or by taking aliquots for Gas Chromatography-Mass Spectrometry (GC-MS) analysis to observe the disappearance of the starting material.
-
Quenching: Upon completion, cool the flask back to 0 °C and carefully quench the reaction by the slow addition of 100 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction: Transfer the mixture to a separatory funnel and add 200 mL of diethyl ether. Wash the organic layer sequentially with deionized water (2 x 100 mL) and brine (1 x 100 mL).
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.[1]
Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques:
-
¹H NMR: The spectrum should show signals corresponding to the aromatic protons, with characteristic splitting patterns for a 1,4-disubstituted benzene ring.
-
¹⁹F NMR: This is a crucial technique for fluorinated compounds. The spectrum will show distinct signals for the three fluorine atoms of the trifluorovinyl group, with characteristic chemical shifts and coupling constants (J-couplings).
-
¹³C NMR: Will confirm the carbon skeleton of the molecule.
-
GC-MS: Can be used to determine the purity and confirm the molecular weight (m/z) of the product.
Conclusion
The synthesis of this compound is a multi-step process that requires careful handling of hazardous materials and a solid understanding of organofluorine chemistry. The most reliable and scalable route proceeds from 4-bromophenol via the formation of a stable 1-bromo-4-(1,1,2,2-tetrafluoroethoxy)benzene intermediate. The subsequent base-mediated dehydrofluorination, ideally using a bulky, non-nucleophilic base like potassium tert-butoxide, provides an effective means to generate the target trifluorovinyl ether. The protocols and mechanistic insights provided in this guide serve as a comprehensive resource for researchers aiming to synthesize this valuable monomer for applications in materials science and polymer chemistry.
References
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The Chemistry of Fluorination: Exploring 1-Bromo-4-(1,1,2,2-tetrafluoroethoxy)benzene. (n.d.). Retrieved January 15, 2026, from [Link]
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PubChem. (n.d.). 4-Bromophenol. National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]
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PubChem. (n.d.). Tetrafluoroethylene. National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]
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An In-depth Technical Guide to 1-Bromo-4-(trifluorovinyloxy)benzene
CAS Number: 134151-77-2
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 1-bromo-4-(trifluorovinyloxy)benzene, a fluorinated aromatic compound with significant potential in polymer science and as a versatile building block in organic synthesis. This document delves into its chemical properties, synthesis, reactivity, and potential applications, offering insights grounded in established chemical principles for professionals in research and drug development.
Core Chemical Properties
This compound is a substituted benzene ring featuring a bromine atom and a trifluorovinyloxy group. These two functionalities impart a unique combination of reactivity, making it a valuable intermediate for the synthesis of more complex molecules.
| Property | Value | Reference |
| CAS Number | 134151-77-2 | [1] |
| Molecular Formula | C₈H₄BrF₃O | [1] |
| Molecular Weight | 253.02 g/mol | [1] |
| Chemical Structure | Br-C₆H₄-O-CF=CF₂ | |
| Appearance | Not explicitly stated in available literature; likely a liquid or low-melting solid. | |
| Solubility | Reported to be insoluble in organic solvents.[1] | [1] |
Structural Insights:
The molecule's reactivity is dictated by two primary sites:
-
The Carbon-Bromine Bond: This bond is susceptible to a wide range of palladium-catalyzed cross-coupling reactions, allowing for the introduction of various aryl, alkyl, and amine groups. This is a well-established and powerful tool in modern organic synthesis for the construction of complex molecular frameworks.
-
The Trifluorovinyloxy Group: The electron-withdrawing nature of the fluorine atoms makes the double bond of the trifluorovinyl group electron-deficient and thus susceptible to nucleophilic attack. This reactivity allows for the synthesis of various fluorinated ethers.
Synthesis and Handling
Hypothetical Synthesis Workflow:
Caption: A plausible synthetic workflow for this compound.
Safe Handling and Storage:
Although a specific Safety Data Sheet (SDS) for this compound is not widely available, it is prudent to handle this compound with the care afforded to other halogenated aromatic compounds.
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety glasses.
-
Ventilation: Handle in a well-ventilated area or a fume hood to avoid inhalation of vapors.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Reactivity and Synthetic Utility
The dual functionality of this compound makes it a versatile intermediate in organic synthesis.
Reactions at the Trifluorovinyloxy Group
The trifluorovinyl group is known to undergo nucleophilic addition reactions. A key study by Iacono et al. systematically investigated the addition of nucleophiles to this compound, highlighting its utility in synthesizing fluorinated ethers.[2] This reactivity is of significant interest in medicinal chemistry, as the incorporation of fluorine atoms can enhance the metabolic stability and lipophilicity of drug candidates.[3][4]
General Reaction Scheme for Nucleophilic Addition:
Caption: Generalized mechanism of nucleophilic addition to the trifluorovinyl group.
Palladium-Catalyzed Cross-Coupling Reactions
The carbon-bromine bond in this compound is a handle for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern drug discovery and materials science for the construction of complex molecular architectures.
Common Cross-Coupling Reactions:
-
Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds.
-
Heck Coupling: Reaction with alkenes to form substituted alkenes.
-
Sonogashira Coupling: Reaction with terminal alkynes to form C-C bonds.
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.[5][6]
-
Stille Coupling: Reaction with organostannanes to form C-C bonds.[7]
Generalized Cross-Coupling Workflow:
Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.
Potential Applications
Polymer Chemistry
This compound is a monomer that can be used to synthesize fluorescent polymers.[1] The trifluorovinyloxy group can participate in polymerization reactions, and the resulting polymers may possess interesting optical and material properties due to the presence of the fluorinated ether linkages and the potential for post-polymerization modification at the bromine site.
Medicinal Chemistry and Drug Development
The introduction of fluorine-containing motifs is a well-established strategy in drug design to enhance properties such as metabolic stability, lipophilicity, and binding affinity.[3][4] The trifluorovinyloxy group in this compound serves as a precursor to stable, fluorinated ether linkages. The ability to perform subsequent cross-coupling reactions at the bromine position allows for the construction of a diverse library of complex molecules for screening in drug discovery programs.
Spectral Data (Analog-Based)
Specific, publicly available spectral data (NMR, IR, MS) for this compound is limited. However, data from analogous compounds can provide valuable insights for characterization.
-
¹³C NMR: For the related compound 1-bromo-4-(trifluoromethoxy)benzene, characteristic signals for the carbon attached to the bromine and the trifluoromethoxy group would be expected.[2]
-
¹⁹F NMR: A singlet would be expected for the -OCF₃ group in 1-bromo-4-(trifluoromethoxy)benzene. For this compound, a more complex splitting pattern would be anticipated for the three distinct fluorine atoms of the vinyl group.
-
Mass Spectrometry: The mass spectrum would be expected to show a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br) in the molecular ion and fragment ions.[8]
Conclusion
This compound is a valuable and versatile building block for chemical synthesis. Its dual reactivity, stemming from the trifluorovinyloxy group's susceptibility to nucleophilic attack and the bromo group's utility in cross-coupling reactions, opens avenues for the creation of novel fluorinated compounds. These compounds have potential applications in the development of advanced polymers and as scaffolds for new therapeutic agents. Further research into the synthesis and reactivity of this molecule is warranted to fully exploit its potential in materials science and medicinal chemistry.
References
[2] Iacono, S. T., Weeks, N. J., & Smith, D. W. (2023). Systematic study of nucleophile additions to this compound: A versatile intermediate toward fluorinated ethers of synthetic interest. Journal of Fluorine Chemistry, 110187.
[9] PubChem. (n.d.). 1-Bromo-4-(trifluoromethyl)benzene. Retrieved from [Link]
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[11] NIST. (n.d.). Benzene, 1-bromo-4-(trifluoromethyl)-. Retrieved from [Link]
[12] The Royal Society of Chemistry. (2016). Supporting Information.
[13] BenchChem. (2025). An In-depth Technical Guide to 1-Bromo-4-(trifluoromethyl)benzene-d4.
[14] Google Patents. (1950). Bromination of trifluoromethyl derivatives of benzene. US2494817A.
NIH. (n.d.). Reactions of Polyfluorobenzenes With Nucleophilic Reagents.
[15] MDPI. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds.
[16] SpectraBase. (n.d.). 1-Bromo-4-(trifluoromethoxy)benzene - Optional[FTIR] - Spectrum.
[3] PubMed Central. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
[5] BenchChem. (2025). Application Notes and Protocols: Buchwald-Hartwig Amination of 4-(Benzyloxy)-2-bromo-1-fluorobenzene.
[4] PubMed. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
[6] ResearchGate. (n.d.). Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines.
[7] Wikipedia. (n.d.). Stille reaction.
[17] Google Patents. (1985). Process for the preparation of trifluoromethylated benzenic compounds. DE3360389D1.
[18] BenchChem. (2025). Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions of 1-Bromo-4-(trichloromethyl)benzene.
[19] BenchChem. (2025). Stille Coupling Applications of 1-Bromo-4-iodobenzene.
[20] BenchChem. (2025). Application Notes and Protocols: Catalytic Cross-Coupling Reactions of 1-Bromo-2-(bromomethyl)-4-chlorobenzene.
[21] Magritek. (n.d.). 5-Bromo-1,2,3-trifluorobenzene.
[22] BenchChem. (2025). The Trifluoromethyl Group: A Cornerstone in Modern Medicinal Chemistry.
[23] MDPI. (n.d.). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.
[24] CHEMISTRY 1000. (2018). Topic 3: Mass Spectrometry (MS).
[25] TCI. (n.d.). Practical Example: Buchwald-Hartwig Amination Using Pd2(dba)3 and tBu3P·HBF4.
[26] Organic Syntheses. (n.d.). 1-bromo-2-fluorobenzene.
[27] ResearchGate. (n.d.). Figure S1. 1 H NMR spectrum of compound 1-bromo-4-octyloxybenzene ( 7 ).
[28] Organic Chemistry Portal. (n.d.). Stille Coupling.
[29] MSU Chemistry. (n.d.). Stille Reactions Catalytic in Tin: A “Sn-F” Route for Intermolecular and Intramolecular Couplings.
[30] Doc Brown's Advanced Organic Chemistry. (n.d.). image diagram mass spectrum of benzene fragmentation pattern of ions for analysis and identification of benzene.
[8] Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
[31] How do you synthesize 1-fluoro-4-(tribromomethyl)benzene from toluene. (2023, January 15).
[32] The Royal Society of Chemistry. (n.d.). Supporting Information for.
[33] The University of Windsor. (n.d.). The Mechanisms of the Stille Reaction.
[34] BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 1-bromo-4-(trichloromethyl)benzene.
[35] Guidechem. (n.d.). How to Prepare Benzene, 1-bromo-4-(pentafluoroethoxy)-?.
[36] SpectraBase. (n.d.). 1-Bromo-4-fluoro-benzene - Optional[19F NMR] - Chemical Shifts.
SpectraBase. (n.d.). 1-Bromo-4-(difluoromethoxy)benzene - Optional[19F NMR] - Chemical Shifts.
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An In-depth Technical Guide to the Spectroscopic Profile of 1-Bromo-4-(trifluorovinyloxy)benzene
For Researchers, Scientists, and Drug Development Professionals
Foreword
1-Bromo-4-(trifluorovinyloxy)benzene is a fluorinated aromatic compound of significant interest in the synthesis of advanced polymers and materials. Its unique trifluorovinyloxy functional group imparts desirable properties, such as thermal stability and low dielectric constants, to the resulting polymers. A thorough understanding of its spectroscopic characteristics is paramount for researchers and scientists engaged in the synthesis, characterization, and application of this versatile monomer. This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, offering insights into its structural features and analytical identification.
Molecular Structure and Spectroscopic Overview
The molecular structure of this compound, with the chemical formula C₈H₄BrF₃O, is foundational to interpreting its spectroscopic data. The molecule consists of a para-substituted benzene ring, with a bromine atom and a trifluorovinyloxy group (-O-CF=CF₂) at opposing ends. This arrangement dictates the electronic environment of each atom and, consequently, the signals observed in various spectroscopic techniques.
Caption: Chemical structure of this compound.
A multi-technique spectroscopic approach is essential for the unambiguous characterization of this molecule. ¹H, ¹³C, and ¹⁹F NMR provide detailed information about the carbon-hydrogen and carbon-fluorine frameworks, while IR spectroscopy identifies characteristic functional group vibrations. Mass spectrometry elucidates the molecular weight and fragmentation pattern, confirming the elemental composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the precise connectivity and electronic environment of atoms in a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to show signals corresponding to the aromatic protons. Due to the para-substitution pattern, the four protons on the benzene ring will appear as two distinct sets of doublets, characteristic of an AA'BB' spin system.
Experimental Protocol: A sample of this compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard. The spectrum is recorded on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Data Interpretation: The protons ortho to the bromine atom are in a different chemical environment than those ortho to the trifluorovinyloxy group. This results in two distinct signals, each integrating to two protons. The coupling between the adjacent ortho and meta protons will result in a doublet for each signal.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Aromatic H (ortho to -Br) | 7.4 - 7.6 | Doublet | 2H |
| Aromatic H (ortho to -OCF=CF₂) | 7.0 - 7.2 | Doublet | 2H |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom will give rise to a distinct signal.
Experimental Protocol: The ¹³C NMR spectrum is typically acquired using the same sample prepared for ¹H NMR analysis. Proton-decoupled mode is commonly used to simplify the spectrum by removing C-H coupling, resulting in single sharp peaks for each carbon.
Data Interpretation: The spectrum will exhibit signals for the two carbons of the trifluorovinyloxy group and the six carbons of the benzene ring. The carbon atoms attached to the bromine and oxygen atoms will have characteristic chemical shifts. The carbons of the trifluorovinyl group will show coupling to the fluorine atoms.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C-Br | 115 - 120 |
| Aromatic C-H | 120 - 135 |
| C-O | 150 - 155 |
| =CF₂ | 140 - 150 (triplet) |
| -O-CF= | 125 - 135 (doublet of triplets) |
¹⁹F NMR Spectroscopy
¹⁹F NMR is particularly informative for fluorinated compounds. The trifluorovinyloxy group contains three fluorine atoms in two different chemical environments, which will result in distinct signals.
Experimental Protocol: The ¹⁹F NMR spectrum is recorded on a sample dissolved in a suitable solvent, often without a specific fluorine-containing standard, with the instrument's frequency referenced to an external standard like CFCl₃.
Data Interpretation: The two geminal fluorine atoms on the terminal carbon of the vinyl group are chemically equivalent and will appear as one signal, while the single fluorine atom on the other vinyl carbon will appear as a separate signal. These signals will exhibit coupling to each other.
| Fluorine Assignment | Predicted Chemical Shift (ppm vs. CFCl₃) | Multiplicity |
| -CF= | -110 to -120 | Doublet of doublets |
| =CF₂ | -90 to -100 | Doublet of doublets |
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Caption: General workflow for NMR spectroscopic analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.
Experimental Protocol: The IR spectrum of this compound, which is a liquid at room temperature, can be obtained using a neat sample between two salt plates (e.g., NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory.
Data Interpretation: The IR spectrum will show characteristic absorption bands for the C-Br, C-O, C=C, and C-F bonds, as well as aromatic C-H and C=C stretching vibrations.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H stretch | 3000 - 3100 | Medium |
| Aromatic C=C stretch | 1450 - 1600 | Medium to Strong |
| C=C (vinyl) stretch | 1640 - 1680 | Medium |
| C-F stretch | 1100 - 1300 | Strong |
| C-O stretch | 1200 - 1250 | Strong |
| C-Br stretch | 500 - 600 | Medium to Strong |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization.
Experimental Protocol: A dilute solution of the compound is introduced into the mass spectrometer, typically using an electron ionization (EI) or electrospray ionization (ESI) source. The resulting ions are separated based on their mass-to-charge ratio (m/z).
Data Interpretation: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (253.02 g/mol ). Due to the presence of bromine, the molecular ion will appear as a characteristic doublet of peaks of nearly equal intensity, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br). Common fragmentation pathways may include the loss of the bromine atom, the trifluorovinyloxy group, or cleavage of the ether bond.
Predicted Fragmentation:
-
[M]⁺: m/z 252 and 254 (Molecular ion with ⁷⁹Br and ⁸¹Br)
-
[M-Br]⁺: m/z 173
-
[M-OCF=CF₂]⁺: m/z 155 and 157
Caption: Simplified workflow of a mass spectrometry experiment.
Conclusion
The spectroscopic data of this compound provides a detailed fingerprint of its molecular structure. The combination of ¹H, ¹³C, and ¹⁹F NMR, IR spectroscopy, and mass spectrometry allows for its unambiguous identification and characterization. This comprehensive spectroscopic profile is an invaluable resource for scientists working with this important fluorinated monomer, ensuring its correct identification, purity assessment, and successful application in the synthesis of novel materials.
References
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Iacono, S. T. (2008). SEMIFLUORINATED POLYMERS VIA CYCLOADDITION AND NUCLEOPHILIC ADDITION REACTIONS OF AROMATIC TRIFLUOROVINYLETHERS (Doctoral dissertation, Clemson University). [Link]
1-Bromo-4-(trifluorovinyloxy)benzene molecular structure
An In-depth Technical Guide to the Molecular Structure, Properties, and Reactivity of 1-Bromo-4-(trifluorovinyloxy)benzene
Abstract
This technical guide provides a comprehensive analysis of this compound (CAS No. 134151-77-2), a unique fluorinated aromatic compound. The document delineates its core molecular structure, explores its physicochemical and spectroscopic properties, and investigates its characteristic reactivity. By dissecting the influence of both the bromo and the trifluorovinyloxy substituents, this guide explains the molecule's utility as a versatile building block in polymer science and organic synthesis. Detailed protocols for its characterization and plausible synthesis are presented, grounded in established chemical principles. This whitepaper is intended for researchers, chemists, and drug development professionals seeking to leverage the distinct properties of this fluorinated intermediate for the design of advanced materials and complex molecular architectures.
Introduction: A Fluorinated Building Block of Unique Potential
The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, agrochemistry, and materials science. Fluorinated functional groups can profoundly alter a molecule's steric and electronic properties, leading to enhanced metabolic stability, increased lipophilicity, and modulated biological activity.[1][2][3] While the trifluoromethyl (-CF₃) and trifluoromethoxy (-OCF₃) groups are widely studied, the trifluorovinyloxy (-OCF=CF₂) moiety offers a distinct reactive handle.
This compound emerges as a bifunctional building block of significant interest. Its structure marries the synthetic versatility of an aryl bromide, a staple in cross-coupling reactions, with the unique reactivity of a perfluorinated vinyl ether.[4][5] The electron-deficient nature of the trifluorovinyl group makes it susceptible to nucleophilic attack, a pathway not available to its saturated trifluoromethoxy counterpart.[6][7] This guide provides an in-depth examination of the molecule's structure, the analytical techniques required for its characterization, and the chemical logic governing its reactivity.
Molecular Structure and Physicochemical Properties
The structure of this compound is defined by a 1,4-disubstituted benzene ring. The key to understanding its properties lies in the interplay between the two substituents:
-
Bromine Atom: A large, polarizable halogen that is moderately deactivating and ortho-, para-directing in electrophilic aromatic substitution reactions. Its primary synthetic value lies in its ability to participate in a wide array of palladium-catalyzed cross-coupling reactions.
-
Trifluorovinyloxy Group (-OCF=CF₂): This group exerts a strong electron-withdrawing effect on the aromatic ring via induction, due to the high electronegativity of the fluorine atoms. The oxygen atom provides some electron-donating character through resonance but this is largely offset by the inductive pull. The perfluorinated double bond is the site of the molecule's most distinct reactivity.
Physicochemical Data Summary
Experimental data for this compound is not extensively published. The table below summarizes its known properties, supplemented with data from the structurally analogous but saturated compound, 1-Bromo-4-(trifluoromethoxy)benzene, for comparative context.
| Property | This compound | 1-Bromo-4-(trifluoromethoxy)benzene (Analogue) | Reference(s) |
| CAS Number | 134151-77-2 | 407-14-7 | [6][8] |
| Molecular Formula | C₈H₄BrF₃O | C₇H₄BrF₃O | [6][9] |
| Molecular Weight | 253.02 g/mol | 241.01 g/mol | [6][9] |
| Appearance | - | Colorless to light yellow liquid | [10] |
| Boiling Point | Not Reported | 80 °C / 50 mmHg | [9] |
| Density | Not Reported | 1.622 g/mL at 25 °C | [9] |
| Refractive Index | Not Reported | n20/D 1.461 | [9] |
Spectroscopic Characterization: The Molecular Fingerprint
The definitive confirmation of the molecular structure of this compound relies on a combination of spectroscopic techniques. The predicted spectral features are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The aromatic region would display a characteristic AA'BB' system for the 1,4-disubstituted ring. Two distinct signals, appearing as apparent doublets, are expected for the protons ortho and meta to the bromine atom.
-
¹³C NMR: The spectrum would show four signals for the aromatic carbons (two substituted, two protonated) and two signals for the vinyl carbons. The carbons of the trifluorovinyloxy group will exhibit significant splitting due to coupling with the fluorine atoms (¹JCF, ²JCF).
-
¹⁹F NMR: This is the most diagnostic technique. Three distinct signals are expected for the non-equivalent fluorine atoms of the -O-CF=CF₂ group. The spectrum would be complex, showing geminal (F-C-F) and cis/trans (F-C=C-F) coupling constants, providing unambiguous confirmation of the trifluorovinyl moiety.
Infrared (IR) Spectroscopy
The IR spectrum provides crucial information about the functional groups present. Key absorption bands are predicted based on the analysis of structurally related compounds.[11][12]
| Wavenumber (cm⁻¹) | Intensity | Assignment of Vibrational Mode |
| 3100-3000 | Weak-Medium | Aromatic C-H stretching |
| ~1630 | Medium | C=C stretching (trifluorovinyl) |
| 1590-1475 | Strong | Aromatic C=C ring stretching |
| 1250-1100 | Very Strong | C-F stretching |
| ~1200 | Strong | Asymmetric C-O-C stretching (aryl ether) |
| ~1060 | Medium | C-Br stretching |
| 850-800 | Strong | C-H out-of-plane bending (1,4-disubstitution) |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and elemental composition. The electron ionization (EI) mass spectrum is expected to show:
-
Molecular Ion (M⁺): A prominent pair of peaks of nearly equal intensity at m/z 252 and 254, corresponding to the two naturally occurring isotopes of bromine (⁷⁹Br and ⁸¹Br).
-
Key Fragments: Common fragmentation pathways would include the loss of the bromine atom ([M-Br]⁺) and cleavage of the ether bond, leading to fragments corresponding to the bromophenoxy cation and the trifluorovinyl cation.
Synthesis and Chemical Reactivity
The bifunctional nature of this compound dictates its synthetic utility, offering two orthogonal sites for chemical modification.
Plausible Synthetic Pathway
While specific industrial syntheses are proprietary, a logical laboratory-scale synthesis would involve the reaction of 4-bromophenol with a suitable trifluorovinylating agent, such as hexafluoropropene oxide followed by pyrolysis, or more directly with reagents like 2-chloro-1,1,2-trifluoro-1-iodoethane in the presence of a copper catalyst. A generalized workflow is depicted below.
Caption: Generalized workflow for the synthesis of this compound.
Core Reactivity
The molecule's structure allows for two primary modes of reaction, making it a highly versatile intermediate.
-
Nucleophilic Addition to the Vinyl Group: The electron-withdrawing fluorine atoms render the double bond highly electrophilic and susceptible to attack by a wide range of nucleophiles (e.g., alkoxides, amines, thiols). This reaction is a powerful method for creating more complex fluorinated ethers.[6][7]
-
Cross-Coupling at the C-Br Bond: The aryl bromide moiety is a classic handle for transition-metal-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon (e.g., Suzuki, Heck, Sonogashira) or carbon-heteroatom (e.g., Buchwald-Hartwig) bonds, enabling the construction of complex molecular scaffolds.
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An In-depth Technical Guide to the Nucleophilic Reactions of 1-Bromo-4-(trifluorovinyloxy)benzene
Abstract
This technical guide provides a comprehensive analysis of the nucleophilic reactivity of 1-Bromo-4-(trifluorovinyloxy)benzene, a versatile fluorinated building block with significant potential in medicinal chemistry, agrochemicals, and materials science. The molecule possesses two primary sites susceptible to nucleophilic attack: the electrophilic trifluorovinyl group and the aromatic carbon bearing the bromine atom. This duality in reactivity allows for a range of selective chemical transformations, enabling the synthesis of diverse molecular architectures. This document explores the underlying principles governing these reactions, details the reactivity with various classes of nucleophiles, provides validated experimental protocols for key transformations, and discusses the implications for drug discovery and development.
Introduction: The Strategic Value of Fluorinated Building Blocks
The incorporation of fluorine into organic molecules is a cornerstone of modern drug design, profoundly influencing a compound's metabolic stability, lipophilicity, binding affinity, and bioavailability.[1][2] The trifluorovinyloxy (-OCF=CF₂) and bromoaryl moieties are both privileged functional groups. The trifluorovinyloxy group, a precursor to perfluorocyclobutyl (PFCB) polymers, also serves as a unique electrophilic handle. The bromoaryl group is a linchpin for a vast array of transformations, most notably palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions (SNAr).
This compound emerges as a particularly valuable intermediate, offering two distinct and electronically different reaction sites. Understanding and controlling its reactivity with nucleophiles is paramount for its effective utilization in the synthesis of novel chemical entities.
Duality of Reactivity: Two Sites for Nucleophilic Attack
The core of this compound's synthetic utility lies in its two electrophilic centers. The choice of nucleophile, reaction conditions, and catalytic system can selectively target one site over the other.
-
Site 1: Nucleophilic Addition-Elimination at the Trifluorovinyl Group: The trifluorovinyl group is highly electron-deficient due to the potent inductive effect of the three fluorine atoms. This makes the double bond susceptible to attack by soft nucleophiles in a conjugate addition-elimination mechanism, typically resulting in the displacement of a vinylic fluorine atom.
-
Site 2: Nucleophilic Aromatic Substitution (SNAr) at the C-Br Bond: The trifluorovinyloxy group is strongly electron-withdrawing, which deactivates the benzene ring towards electrophilic attack but activates it for nucleophilic aromatic substitution.[3][4] This effect, most pronounced at the ortho and para positions, renders the C1 carbon attached to the bromine atom electrophilic and susceptible to displacement by strong nucleophiles.
The interplay between these two pathways is the central theme of this guide.
Figure 1: Competing reaction pathways for this compound.
Nucleophilic Reactions at the Trifluorovinyl Group
The reaction at the trifluorovinyl moiety typically proceeds via an addition-elimination mechanism. A nucleophile adds to the double bond, forming a fluorinated carbanion intermediate. This is followed by the elimination of a fluoride ion to restore a double bond, resulting in a net substitution of a vinylic fluorine.
O-Nucleophiles (Alkoxides and Phenoxides)
Phenoxides are effective nucleophiles for the substitution of vinylic fluorines on aryl trifluorovinyl ethers. This reaction is a key step in the formation of fluorovinylene aryl ether (FAE) polymers. The reaction is typically base-catalyzed, with sodium hydride being a common choice to deprotonate the phenol, generating the more potent nucleophilic phenoxide.
Reaction Scheme: Br-Ph-O-CF=CF₂ + Ar-OH + Base → Br-Ph-O-CF=CF-O-Ar + [Base-H]⁺F⁻
The reaction generally produces a mixture of (Z) and (E) isomers of the resulting vinyl ether.
S-Nucleophiles (Thiolates)
Thiols are highly effective "soft" nucleophiles and readily react with electron-deficient alkenes via a Michael-type addition.[5][6] In the case of this compound, the corresponding thiolate (generated by deprotonation with a base) is expected to add to the trifluorovinyl group, followed by fluoride elimination. Thiolates are generally more nucleophilic than their corresponding alkoxides, often allowing for reactions under milder conditions.[3]
Reaction Scheme: Br-Ph-O-CF=CF₂ + R-SH + Base → Br-Ph-O-CF=CF-S-R + [Base-H]⁺F⁻
This reaction provides a pathway to novel thioethers with potential applications as monomers or as intermediates for further functionalization.
Nucleophilic Aromatic Substitution (SNAr) at the C-Br Bond
For a nucleophilic aromatic substitution to occur, the aromatic ring must be "activated" by electron-withdrawing groups.[2][4] The trifluorovinyloxy group serves this role effectively, polarizing the C-Br bond and stabilizing the negatively charged intermediate (a Meisenheimer complex) formed upon nucleophilic attack.
O-Nucleophiles (Alkoxides)
The displacement of an aryl bromide by an alkoxide, a variation of the Williamson ether synthesis, can be challenging for unactivated aryl bromides. However, with the activating effect of the para-trifluorovinyloxy group, this transformation becomes more feasible, typically requiring heat. The copper-catalyzed reaction of sodium methoxide with aryl bromides is a well-established method for the synthesis of anisole derivatives and provides a good precedent.[7]
Reaction Scheme: Br-Ph-O-CF=CF₂ + NaOR → R-O-Ph-O-CF=CF₂ + NaBr
N-Nucleophiles (Amines)
Primary and secondary amines can act as nucleophiles to displace the aryl bromide. These reactions often require elevated temperatures and may be conducted under pressure. The direct reaction of amines with aryl halides can lead to the formation of hydrohalide salts of the product or starting amine, often necessitating the use of excess amine or an additional base to neutralize the acid generated.[8][9] This pathway is crucial for synthesizing aniline derivatives, which are key precursors in the pharmaceutical and dye industries.[10][11]
Reaction Scheme: Br-Ph-O-CF=CF₂ + R₂NH → R₂N-Ph-O-CF=CF₂ + HBr
Competing Pathways: Palladium-Catalyzed Cross-Coupling
It is crucial to recognize that for many applications, particularly in drug discovery, the C-Br bond of this compound is more commonly functionalized via palladium-catalyzed cross-coupling reactions. These reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination, proceed under different mechanistic manifolds than SNAr and often offer broader substrate scope and milder conditions.[12][13][14]
The choice between an SNAr and a cross-coupling pathway depends on the desired product and the nature of the nucleophile/coupling partner. For instance, to form a biaryl structure, a Suzuki coupling with a boronic acid is the method of choice.[8][15]
Figure 2: Decision workflow for the functionalization of this compound.
Experimental Protocols
The following protocols are representative methodologies for the nucleophilic functionalization of this compound. These are based on established procedures for analogous substrates and should be optimized for specific cases.
Protocol 1: Nucleophilic Aromatic Substitution with Sodium Methoxide (Analogous Williamson Ether Synthesis)
This protocol describes the synthesis of 1-Methoxy-4-(trifluorovinyloxy)benzene.
Materials:
-
This compound
-
Sodium methoxide (NaOMe)
-
Anhydrous Dimethylformamide (DMF)
-
Copper(I) bromide (CuBr) (optional, as catalyst)[7]
-
Toluene
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv) and anhydrous DMF.
-
Add sodium methoxide (1.5 - 2.0 equiv). For less reactive systems, a catalytic amount of CuBr (0.1 equiv) can be added.[7]
-
Heat the reaction mixture to 100-120 °C and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous phase with ethyl acetate (3x).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Nucleophilic Addition-Elimination with a Thiol
This protocol describes the synthesis of a substituted vinyl thioether.
Materials:
-
This compound
-
Thiol (e.g., 4-methoxythiophenol) (1.1 equiv)
-
Triethylamine (Et₃N) or Sodium Hydride (NaH)
-
Anhydrous Tetrahydrofuran (THF) or DMF
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, dissolve the thiol (1.1 equiv) in anhydrous THF.
-
Add the base (e.g., triethylamine, 1.2 equiv) and stir for 10 minutes at room temperature. If using NaH, add it portion-wise at 0 °C and allow the mixture to warm to room temperature.
-
Add a solution of this compound (1.0 equiv) in THF dropwise.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) and monitor by TLC.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃.
-
Extract the mixture with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Data Summary
The following table summarizes the expected reaction types for this compound with different classes of nucleophiles.
| Nucleophile Class | Reagent Example | Expected Primary Reaction Site | Product Type |
| O-Nucleophile | Sodium Methoxide (NaOMe) | C-Br (SNAr) | Aryl Ether |
| Sodium Phenoxide (NaOPh) | Trifluorovinyl | Vinyl Ether | |
| S-Nucleophile | Sodium Thiophenoxide (NaSPh) | Trifluorovinyl | Vinyl Thioether |
| N-Nucleophile | Diethylamine (Et₂NH) | C-Br (SNAr) | Aryl Amine |
| C-Nucleophile | Phenylboronic Acid | C-Br (Pd-catalyzed) | Biaryl |
Conclusion and Future Outlook
This compound is a highly versatile synthetic intermediate characterized by its dual electrophilic nature. The strategic selection of nucleophiles and reaction conditions allows for selective functionalization at either the trifluorovinyl group via an addition-elimination pathway or the aromatic C-Br bond via nucleophilic aromatic substitution. Furthermore, the C-Br bond provides a reliable handle for a multitude of palladium-catalyzed cross-coupling reactions, expanding its synthetic utility even further. This controlled reactivity enables the rational design and synthesis of complex fluorinated molecules, which are of paramount importance to the pharmaceutical and materials science industries. Future research will likely focus on the asymmetric versions of these nucleophilic additions and the development of novel polymeric materials derived from this unique monomer.
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Thermal stability of 1-Bromo-4-(trifluorovinyloxy)benzene
An In-Depth Technical Guide to the Thermal Stability of 1-Bromo-4-(trifluorovinyloxy)benzene
Foreword
This technical guide provides a specialized examination of the thermal stability of this compound. This monomer is a critical precursor in the synthesis of high-performance materials, and a nuanced understanding of its behavior at elevated temperatures is paramount for process safety, optimization, and material integrity. While specific experimental data on its decomposition is sparse in public literature, this document synthesizes foundational chemical principles with data from analogous structures and related polymers to provide a comprehensive and practical framework for its use.
Core Significance: A Gateway to High-Performance Polymers
This compound is a specialized aryl trifluorovinyl ether monomer. Its primary significance lies in its role as a key intermediate for the synthesis of Perfluorocyclobutane (PFCB) aromatic ether polymers.[1] These polymers are prized for a unique combination of properties including:
-
High thermal stability
-
Excellent thermo-oxidative stability
-
Low moisture absorption
-
Low dielectric constant and optical transparency
The trifluorovinyloxy (-O-CF=CF₂) group undergoes a thermally initiated [2+2] cycloaddition to form the characteristic perfluorocyclobutane ring that links the aromatic units. The bromine atom on the phenyl ring serves as a versatile functional handle for subsequent chemical modifications, such as cross-coupling reactions, allowing for the creation of complex polymer architectures. The thermal stability of the monomer is therefore not just a safety parameter, but a critical process parameter that governs the polymerization itself.
Physicochemical Profile
A baseline understanding of the monomer's physical properties is essential for its handling and use in experimental setups.
| Property | Value | Source / Method |
| Molecular Formula | C₈H₄BrF₃O | Calculated |
| Molecular Weight | 253.02 g/mol | Calculated |
| Density | 1.625 g/cm³ | [2] |
| Decomposition Temp. | No data available | [2] |
| Appearance | Colorless to light yellow liquid | Assumed from analogs |
Note: Specific, experimentally determined data for properties such as boiling point and melting point are not consistently available in the surveyed literature. Researchers should determine these values experimentally as needed.
Thermal Behavior: Stability in the Context of Polymerization
The most important thermal reaction of this compound is its intentional polymerization. The trifluorovinyl ether moieties undergo thermal dimerization to form the PFCB linkage.[1] This reaction is a radical-mediated thermal cyclopolymerization.
The crucial insight here is that the monomer must be inherently stable at the temperatures required to initiate this polymerization. The curing temperatures for PFCB polymers can exceed 250 °C.[1] This strongly implies that the onset of uncontrolled thermal decomposition of the monomer occurs at a significantly higher temperature under an inert atmosphere. However, a precise decomposition temperature (Td) is not documented in publicly available safety data sheets.[2]
Therefore, the primary goal of thermal analysis for this compound is twofold:
-
To identify the temperature window for controlled polymerization.
-
To determine the upper-temperature limit to avoid hazardous, uncontrolled decomposition.
Recommended Protocols for Thermal Characterization
To ensure process safety and reproducibility, every new batch of this compound should be characterized. The following are field-proven, self-validating protocols for this purpose.
Thermogravimetric Analysis (TGA) for Decomposition Profiling
TGA measures changes in mass as a function of temperature, providing a definitive profile of thermal decomposition.[3][4]
Objective: To determine the onset temperature of decomposition (Tonset), which represents the maximum safe operating temperature.
Experimental Protocol: TGA
-
Instrument Calibration: Ensure the TGA's balance and temperature sensors are calibrated using appropriate standards (e.g., indium for temperature, calcium oxalate for mass loss).
-
Sample Preparation: Place 5–10 mg of this compound into a clean, tared ceramic or platinum TGA pan.
-
Atmosphere Control: Purge the TGA furnace with high-purity nitrogen or argon at a flow rate of 50-100 mL/min for at least 30 minutes before the run to ensure an inert atmosphere.[5] Maintain this purge throughout the experiment.
-
Temperature Program:
-
Equilibrate the sample at 30 °C and hold for 5 minutes.
-
Ramp the temperature from 30 °C to 600 °C at a linear heating rate of 10 °C/min. A controlled heating rate is crucial for reproducible results.[5]
-
-
Data Analysis: Plot the sample mass (%) versus temperature. The Tonset is determined as the temperature at which a significant deviation from the baseline mass is observed. This is often calculated using the tangent method at the point of inflection of the weight-loss curve.
Caption: Workflow for TGA analysis of thermal stability.
Differential Scanning Calorimetry (DSC) for Energetic Events
DSC measures the heat flow into or out of a sample as a function of temperature, identifying both endothermic (e.g., boiling) and exothermic (e.g., polymerization, decomposition) events.
Objective: To identify the temperatures of polymerization and/or decomposition and to quantify the energy released.
Experimental Protocol: DSC
-
Instrument Calibration: Calibrate the DSC for temperature and enthalpy using a certified indium standard.
-
Sample Preparation: Dispense 2–5 mg of this compound into a volatile-sample aluminum pan and hermetically seal it. Prepare an identical empty, sealed pan as a reference.
-
Atmosphere Control: Maintain a consistent inert gas purge (e.g., nitrogen at 50 mL/min) in the DSC cell.
-
Temperature Program:
-
Equilibrate the sample at 25 °C.
-
Ramp the temperature from 25 °C to a temperature safely below the Tonset determined by TGA (e.g., 400 °C) at a rate of 10 °C/min.
-
-
Data Analysis: Plot heat flow versus temperature. An upward peak typically indicates an endothermic event, while a downward peak indicates an exothermic event. The onset of a large, sharp exotherm after the polymerization event is a strong indicator of uncontrolled decomposition.
Mechanistic Considerations for Thermal Degradation
In the absence of specific experimental studies, the decomposition pathway can be predicted based on fundamental bond energies. The structure of this compound contains several key bonds: C-Br, aromatic C-O, vinylic C-O, C=C, and C-F.
The C-F bonds are exceptionally strong and are the least likely to break. The C-Br bond on an aromatic ring is typically the weakest link and the most probable site for initial homolytic cleavage at high temperatures. This initiation step would generate a highly reactive aryl radical and a bromine radical, which can then propagate a chain reaction leading to fragmentation and char formation.
Caption: Postulated initiation of decomposition via C-Br bond scission.
Guidelines for Safe Handling and Storage
Given its function as a thermally reactive monomer, stringent handling and storage procedures are mandatory.
-
Storage: The compound should be stored in a cool, dark, and dry environment. It must be kept in a tightly sealed container under an inert atmosphere (argon or nitrogen) to prevent exposure to oxygen and moisture, which could lead to unwanted side reactions or peroxide formation.
-
Handling: All manipulations should be performed in a well-ventilated chemical fume hood. Avoid exposure to high heat sources, sparks, or open flames. Use precise temperature control when performing thermal polymerizations and never heat the monomer in a closed system without pressure relief.
-
Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases, which may catalyze decomposition or violent polymerization.
Conclusion
This compound is a monomer of significant utility, enabling the synthesis of highly stable PFCB polymers. Its own thermal stability is sufficient to allow for controlled thermal polymerization, a process that is central to its application. While a specific decomposition temperature is not publicly documented, this guide provides the necessary theoretical framework and robust experimental protocols (TGA and DSC) for researchers to confidently and safely determine the operational temperature limits for their specific applications. The application of these methodologies is a critical component of responsible research and development in the synthesis of advanced fluorinated materials.
References
-
Smith, D. W., et al. (2005). Highly Fluorinated Trifluorovinyl Aryl Ether Monomers and Perfluorocyclobutane Aromatic Ether Polymers for Optical Waveguide Applications. Macromolecules, 38(15), 6773–6778. Available at: [Link]
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PubChem. (n.d.). 1-Bromo-4-(trifluoromethoxy)benzene. Retrieved from [Link]
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NIST. (n.d.). Benzene, 1-bromo-4-(trifluoromethyl)-. In NIST Chemistry WebBook. Retrieved from [Link]
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Babu, R., et al. (2018). Polymerization of selected trifluorovinyl ether monomers into perfluorocyclobutyl polymers. ResearchGate. Available at: [Link]
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Tian, C., et al. (2024). Synthesis and characterization of fluorinated poly(aryl ether)s with excellent dielectric properties. Polymer Chemistry, 15, 1947-1954. Available at: [Link]
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Mettler Toledo. (n.d.). Thermogravimetric Analysis (TGA). Retrieved from [Link]
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Wang, Y., et al. (2023). Design and synthesis of novel poly (aryl ether ketones) containing trifluoromethyl and trifluoromethoxy groups. Polymers, 15(9), 2139. Available at: [Link]
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Solubility of 1-Bromo-4-(trifluorovinyloxy)benzene in organic solvents
An In-Depth Technical Guide to the Solubility of 1-Bromo-4-(trifluorovinyloxy)benzene in Organic Solvents
Introduction
This compound is a fluorinated aromatic compound with significant potential in the synthesis of advanced polymers, particularly fluorescent polymers[1]. The trifluorovinyloxy group imparts unique electronic and physical properties to the resulting materials. However, a critical challenge in the practical application and synthesis involving this monomer is its reported poor solubility. One supplier notes that this compound is "insoluble in organic solvents, which makes it difficult to isolate yields"[1]. This guide provides a comprehensive analysis of the anticipated solubility profile of this compound, grounded in physicochemical principles, and offers a robust experimental framework for its systematic evaluation. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's behavior in solution.
Part 1: Physicochemical Characterization and Predicted Solubility Profile
To understand the solubility of this compound, it is instructive to compare its properties with structurally similar compounds. The table below presents key physicochemical data for the target compound and two analogs: 1-Bromo-4-(trifluoromethoxy)benzene and 1-Bromo-4-(trifluoromethyl)benzene.
Table 1: Physicochemical Properties of this compound and Structural Analogs
| Property | This compound | 1-Bromo-4-(trifluoromethoxy)benzene | 1-Bromo-4-(trifluoromethyl)benzene |
| Molecular Formula | C₈H₄BrF₃O | C₇H₄BrF₃O[2][3] | C₇H₄BrF₃[4][5] |
| Molecular Weight | 269.02 g/mol | 241.01 g/mol [2][3] | 225.01 g/mol [4][5] |
| Form | Assumed Liquid/Solid | Liquid[3] | Colorless Liquid[4] |
| Boiling Point | Data not available | 80 °C @ 50 mmHg; 91-92 °C @ 100 hPa[3] | 154 - 155 °C[6] |
| Density | Data not available | 1.622 g/mL @ 25 °C; 1.62 g/cm³ @ 20 °C[3] | 1.607 g/cm³ @ 25 °C[6] |
| Water Solubility | Predicted to be very low | 11.7 mg/L[3] | Data not available |
Molecular Structure Analysis and Solubility Prediction
The fundamental principle governing solubility is "like dissolves like," which relates the polarity of the solute and the solvent[7]. The structure of this compound is dominated by a large, nonpolar bromobenzene ring. The trifluorovinyloxy group (-O-CF=CF₂) introduces some polarity due to the electronegative oxygen and fluorine atoms. However, the overall molecule is expected to be largely nonpolar and hydrophobic.
-
Polarity: The presence of the ether linkage and the highly fluorinated vinyl group creates a dipole moment. However, the large, non-polar aromatic ring is the dominant feature. The very low water solubility of the analogous 1-Bromo-4-(trifluoromethoxy)benzene (11.7 mg/L) strongly suggests that this compound will also be practically insoluble in water and other polar protic solvents like ethanol.
-
Hydrogen Bonding: The molecule lacks hydrogen bond donor capabilities and possesses only a weak hydrogen bond acceptor in the ether oxygen. This further limits its ability to interact with and dissolve in protic solvents.
-
Comparison with Analogs: The trifluorovinyloxy group is larger and potentially more polarizable than the trifluoromethoxy group, but the overall impact on solubility in common organic solvents is likely to be minimal. The general insolubility statement from the supplier suggests that even in common nonpolar and polar aprotic solvents, the solubility is very low.
Predicted Solubility: Based on this analysis, this compound is predicted to have very limited solubility in a broad range of organic solvents. It is most likely to show some, albeit limited, solubility in nonpolar solvents like hexane or toluene, and polar aprotic solvents with a similar polarity profile, such as chlorinated solvents (e.g., dichloromethane) or ethers (e.g., diethyl ether, THF).
Part 2: Experimental Protocol for Systematic Solubility Assessment
Given the lack of quantitative data, a systematic experimental approach is necessary to characterize the solubility of this compound. The following protocol provides a reliable method for determining its solubility in a range of organic solvents.
Experimental Workflow Diagram
Caption: Experimental workflow for determining the solubility of this compound.
Step-by-Step Methodology
-
Solvent Selection: Choose a representative panel of organic solvents from different classes:
-
Nonpolar: Hexane, Toluene
-
Polar Aprotic: Dichloromethane (DCM), Tetrahydrofuran (THF), Acetone, Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)
-
Polar Protic: Ethanol, Methanol
-
-
Preparation of Saturated Solutions:
-
For each solvent, add approximately 5 mL of the solvent to a clean, dry 10 mL glass vial with a magnetic stir bar.
-
Add an excess amount of this compound to each vial (e.g., 100 mg). An excess is visually confirmed by the presence of undissolved solid or liquid phase.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials on a magnetic stir plate in a temperature-controlled environment (e.g., 25 °C) and stir for at least 24 hours to ensure equilibrium is reached.
-
-
Sample Collection and Analysis (Gravimetric Method):
-
After equilibration, allow the undissolved material to settle for at least 1 hour.
-
Carefully draw a known volume of the supernatant (e.g., 2.00 mL) using a volumetric pipette.
-
Filter the collected supernatant through a 0.22 µm PTFE syringe filter to remove any remaining undissolved particles.
-
Dispense the filtered solution into a pre-weighed, clean, and dry vial.
-
Remove the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's boiling point until a constant weight is achieved.
-
Weigh the vial containing the dried residue.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved solute by subtracting the initial weight of the vial from the final weight.
-
Determine the solubility using the following formula:
-
Solubility (g/L) = (Mass of residue (g)) / (Volume of filtrate (L))
-
-
-
Safety Precautions:
Part 3: Factors Influencing Solubility and Logical Relationships
Influence of Molecular Properties on Solubility
The solubility of an organic compound is a complex interplay of its structural features and the properties of the solvent. The following diagram illustrates these relationships.
Caption: Logical relationships between molecular properties and solubility.
-
Temperature: The solubility of most solid organic compounds increases with temperature. Therefore, conducting solubility experiments at a controlled and reported temperature is crucial for reproducibility. For some applications, determining solubility at different temperatures may be necessary.
-
Solvent Purity: The presence of impurities, particularly water, in organic solvents can significantly alter their solvating properties and affect the measured solubility of a compound. Using high-purity, anhydrous solvents is recommended for accurate and reliable results.
Conclusion
While this compound is reported to be generally insoluble in organic solvents, a quantitative understanding of its solubility is essential for its effective use in research and development. This guide has provided a theoretical framework for predicting its solubility based on its physicochemical properties and those of its structural analogs. More importantly, it has outlined a detailed, systematic experimental protocol for the accurate determination of its solubility in a range of common organic solvents. By following this guide, researchers can obtain the reliable data needed to optimize reaction conditions, purification processes, and material formulations involving this valuable synthetic building block.
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The Genesis and Evolution of Fluorinated Vinyl Ethers: A Technical Guide for the Modern Researcher
Abstract
This in-depth technical guide provides a comprehensive overview of the discovery, history, and synthetic evolution of fluorinated vinyl ethers. Tailored for researchers, scientists, and professionals in drug development and materials science, this document navigates the seminal moments in the history of these unique compounds, from their early synthesis to their contemporary applications. We will delve into the pioneering work of early fluorine chemists, explore the development of key synthetic methodologies with detailed mechanistic insights, and survey their applications, with a particular focus on their role as anesthetic agents and in the formulation of high-performance polymers. This guide is structured to provide not only a historical narrative but also actionable, field-proven insights and detailed experimental protocols to support ongoing research and development.
The Dawn of Fluorinated Vinyl Ethers: A Historical Perspective
The journey into the world of fluorinated vinyl ethers is intrinsically linked to the broader history of organofluorine chemistry. The unique properties conferred by the fluorine atom—high electronegativity, small size, and the strength of the carbon-fluorine bond—have long intrigued chemists, promising compounds with unparalleled stability and unique reactivity.
Pioneers of Fluorine Chemistry
The groundwork for the synthesis of fluorinated vinyl ethers was laid by the intrepid pioneers of fluorine chemistry. Scientists like Albert Henne and William T. Miller were instrumental in taming the reactivity of elemental fluorine and developing methods for the selective introduction of fluorine into organic molecules.[1][2][3][4][5] Miller, a professor at Cornell University, made significant contributions during the Manhattan Project by developing chemically resistant chlorofluorocarbon polymers.[2][3][6] His extensive research into the properties of fluorocarbons and the synthesis of novel electrophilic reagents paved the way for future discoveries in the field.[6]
The First Fluorinated Anesthetic: A Serendipitous Discovery
The first notable application of a fluorinated ether, which spurred further interest in this class of compounds, was in the field of anesthesiology. In 1954, the first fluorinated anesthetic, fluroxene (2,2,2-trifluoroethyl vinyl ether) , was discovered.[7] This discovery marked a significant milestone, demonstrating the potential of fluorination to create volatile, non-flammable anesthetics. Although fluroxene was later withdrawn from the market in 1974 due to concerns about toxic metabolites found in animal studies, its development opened the door for a new generation of safer and more effective inhaled anesthetics.[7]
This early foray into medicinal chemistry highlighted the profound impact that fluorine could have on the biological properties of organic molecules and set the stage for the development of modern anesthetics like Sevoflurane and Desflurane.
The Synthetic Chemist's Toolkit: Methodologies for Fluorinated Vinyl Ether Synthesis
The synthesis of fluorinated vinyl ethers has evolved significantly from the early, often hazardous, methods. Modern synthetic chemistry offers a range of techniques, each with its own advantages and mechanistic nuances.
The Hexafluoropropylene Oxide (HFPO) Route: A Workhorse of Industry
One of the most versatile and widely used methods for the synthesis of perfluoroalkyl vinyl ethers involves the reaction of an alcohol or alkoxide with hexafluoropropylene oxide (HFPO).[8][9] This method is particularly important for the industrial production of monomers used in fluoropolymers.
The reaction typically proceeds through the nucleophilic attack of an alkoxide on the more substituted carbon of the HFPO epoxide ring. This ring-opening is followed by a series of steps, often culminating in the pyrolysis of a salt to yield the desired vinyl ether.[9]
Reaction Workflow: Synthesis of Perfluoroalkyl Vinyl Ethers via the HFPO Route
Caption: General workflow for the synthesis of perfluoroalkyl vinyl ethers using the hexafluoropropylene oxide (HFPO) route.
Mechanistic Insights: The pyrolysis of the intermediate perfluoroalkoxypropionate salt is a critical step. The mechanism involves the elimination of carbon dioxide and a metal fluoride, leading to the formation of the vinyl ether double bond. The choice of the metal cation (e.g., sodium or potassium) can significantly influence the reaction yield and conditions.[9]
Williamson Ether Synthesis: A Classic Approach Adapted for Fluorine Chemistry
The Williamson ether synthesis, a cornerstone of organic chemistry, can be adapted for the preparation of fluorinated ethers. This SN2 reaction involves the reaction of an alkoxide with an alkyl halide.[10][11] For fluorinated vinyl ethers, this can involve either a fluorinated alkoxide reacting with a suitable haloalkane or a non-fluorinated alkoxide reacting with a fluorinated haloalkane.
Challenges in Fluorinated Systems: The high electronegativity of fluorine can decrease the nucleophilicity of a nearby alkoxide and reduce the electrophilicity of a carbon atom bearing a fluorine atom, thus slowing down the SN2 reaction. Careful selection of substrates and reaction conditions is therefore crucial for a successful synthesis.
Transetherification: An Equilibrium-Driven Method
Transetherification offers another route to fluorinated vinyl ethers, particularly for those with non-fluorinated alkyl groups. This method involves the reaction of a fluorinated alcohol with a non-fluorinated vinyl ether, such as ethyl vinyl ether, in the presence of a catalyst.[12] The reaction is driven to completion by using a large excess of the more volatile vinyl ether, which can be easily removed after the reaction.
Experimental Protocol: Synthesis of a Fluorinated Vinyl Ether via Transetherification
-
Catalyst Preparation: A palladium(II) catalyst, such as 1,10-phenanthrolinyl palladium(II) diacetate, is prepared in situ.
-
Reaction Setup: The fluorinated alcohol is dissolved in a suitable solvent, and a large excess of ethyl vinyl ether is added.
-
Reaction: The catalyst is added to the solution, and the mixture is refluxed. The progress of the reaction can be monitored by gas chromatography (GC).
-
Workup: After completion, the excess ethyl vinyl ether and the ethanol byproduct are removed by distillation.
-
Purification: The crude product is purified by flash chromatography to remove any unreacted fluorinated alcohol, followed by distillation under reduced pressure to yield the pure fluorinated vinyl ether.[12]
Applications of Fluorinated Vinyl Ethers: From the Operating Room to Advanced Materials
The unique properties of fluorinated vinyl ethers have led to their application in diverse fields, ranging from life-saving anesthetics to durable, high-performance coatings.
Modern Inhaled Anesthetics: Sevoflurane and Desflurane
The legacy of fluroxene paved the way for the development of modern, safer, and more effective fluorinated ether anesthetics. Sevoflurane and Desflurane are two of the most widely used inhaled anesthetics in modern medicine. Their high fluorine content renders them non-flammable, and their low blood-gas partition coefficients allow for rapid induction of and recovery from anesthesia.
Table 1: Physical and Anesthetic Properties of Key Fluorinated Ether Anesthetics
| Property | Sevoflurane | Desflurane |
| Structure | (CF₃)₂CHOCH₂F | CF₃CHFOCHF₂ |
| Boiling Point (°C) | 58.6 | 23.5 |
| Blood/Gas Partition Coefficient | 0.65 | 0.42 |
| Oil/Gas Partition Coefficient | 55 | 18.7 |
High-Performance Polymers: Fluoroethylene Vinyl Ether (FEVE) Resins
In the realm of materials science, fluoroethylene vinyl ether (FEVE) resins are a class of fluoropolymers with exceptional durability and weather resistance.[13][14] These resins are copolymers of a fluoroethylene and a vinyl ether, resulting in a polymer with an alternating structure that is key to its remarkable properties.[13]
The strong carbon-fluorine bonds are resistant to degradation by UV radiation, while the vinyl ether segments provide solubility in common solvents, allowing for their use in a wide range of coating applications.[14] FEVE-based coatings are used to protect structures such as bridges, buildings, and aircraft from the elements, significantly extending their lifespan and reducing maintenance costs.[14][15][16]
Diagram: Structure and Protective Mechanism of FEVE Resins
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Methodological & Application
Suzuki coupling reactions with 1-Bromo-4-(trifluorovinyloxy)benzene
An Application Guide to the Suzuki-Miyaura Coupling of 1-Bromo-4-(trifluorovinyloxy)benzene
Introduction
The synthesis of biaryl and heteroaryl structures is a cornerstone of modern medicinal chemistry and materials science, with these motifs appearing in a vast array of pharmaceuticals, agrochemicals, and functional organic materials.[1][2][3] The Suzuki-Miyaura cross-coupling reaction is one of the most powerful and versatile methods for forging carbon-carbon bonds, particularly between sp²-hybridized centers.[4][5] Its appeal lies in its mild reaction conditions, exceptional functional group tolerance, and the general stability and low toxicity of its organoboron reagents.[6][7]
This guide focuses on a specific and highly valuable building block: This compound . The trifluorovinyloxy (-OCF=CF₂) group is an emerging fluorinated functional group of significant interest. Its unique electronic properties—strongly electron-withdrawing and lipophilic—can profoundly influence the pharmacokinetic and physicochemical properties of bioactive molecules. This document serves as a detailed application note and protocol for researchers, scientists, and drug development professionals aiming to incorporate this unique moiety into complex molecules using the Suzuki-Miyaura coupling.
Reaction Principle and Mechanism
The Suzuki-Miyaura reaction is a palladium-catalyzed process that couples an organoboron species (such as a boronic acid or its ester) with an organic halide or triflate.[8] The catalytic cycle, which begins with a palladium(0) complex, is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[8][9][10]
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound. This step forms a square-planar Pd(II) complex. The rate of this step is influenced by the electronic nature of the aryl halide; electron-withdrawing groups, such as the trifluorovinyloxy substituent, can facilitate this process.[10][11]
-
Transmetalation : This step involves the transfer of the organic group (R') from the organoboron reagent to the palladium(II) center. A base is crucial for this step; it activates the boronic acid by forming a more nucleophilic boronate species, which then readily exchanges its organic group for the halide on the palladium complex.[12][13][14]
-
Reductive Elimination : The two organic groups on the palladium(II) complex—the 4-(trifluorovinyloxy)phenyl group and the R' group—couple and are expelled from the coordination sphere, forming the new biaryl product. This step regenerates the catalytically active Pd(0) species, allowing it to re-enter the cycle.[8][9]
Key Experimental Considerations
The success of the Suzuki-Miyaura coupling hinges on the judicious selection of several key parameters.
-
Catalyst and Ligand Selection : While simple catalysts like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] can be effective, modern catalyst systems often involve generating the active Pd(0) species in situ from a Pd(II) precatalyst like Palladium(II) acetate [Pd(OAc)₂] or a Pd(0) source like Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]. The choice of ligand is critical. For coupling aryl bromides, particularly those that may be sterically hindered or electronically challenging, bulky, electron-rich phosphine ligands from the Buchwald family (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) often provide superior results, leading to higher yields and faster reaction times.[2][15][16]
-
Choice of Base : The base plays a multifaceted role, most importantly in the formation of the reactive boronate species required for transmetalation.[17] Common inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are widely used.[14] The choice often depends on the stability of other functional groups in the substrates and the solvent system. K₃PO₄ is often effective for more challenging couplings.[16]
-
Solvent System : Suzuki reactions are frequently run in biphasic solvent systems, such as 1,4-dioxane/water, toluene/water, or THF/water.[9][18] The aqueous phase is essential for dissolving the inorganic base, while the organic phase solubilizes the substrates and catalyst. It is imperative to thoroughly degas the solvent mixture (e.g., by bubbling with argon or nitrogen for 15-30 minutes) prior to adding the palladium catalyst, as dissolved oxygen can oxidize and deactivate the catalyst.[5]
-
Organoboron Reagent : While arylboronic acids are the most common coupling partners, they can be prone to decomposition via protodeboronation, especially electron-deficient ones.[11][19] In such cases, using more stable boronate esters, such as pinacol esters (Bpin), can be advantageous.
Detailed Experimental Protocol
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.
Materials and Equipment
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂/SPhos ligand)
-
Base (e.g., K₂CO₃)
-
Anhydrous, degassed solvents (e.g., 1,4-Dioxane and Water)
-
Round-bottom flask or reaction vial
-
Magnetic stirrer and stir bar
-
Reflux condenser or sealed cap for vial
-
Inert gas supply (Argon or Nitrogen)
-
Standard glassware for work-up (separatory funnel, flasks)
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Procedure
-
Reagent Preparation : To a dry round-bottom flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2–1.5 equiv), and the base (e.g., K₂CO₃, 2.0–3.0 equiv).[5]
-
Inert Atmosphere : Seal the flask with a septum or cap. Evacuate the flask and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Solvent Addition : Under a positive pressure of inert gas, add the degassed solvent system. A typical ratio is a 4:1 or 5:1 mixture of organic solvent to water (e.g., 8 mL of 1,4-dioxane and 2 mL of water for a 1 mmol scale reaction).
-
Degassing (Final) : Bubble the inert gas through the stirred reaction mixture for an additional 10-15 minutes to ensure it is thoroughly deoxygenated.[20]
-
Catalyst Addition : Under a positive flow of inert gas, add the palladium catalyst. If using a pre-formed catalyst like Pd(PPh₃)₄, add 2-5 mol%. If using an in situ system, add the precatalyst (e.g., Pd(OAc)₂, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%).
-
Reaction : Place the sealed reaction vessel in a preheated oil bath and stir vigorously. Reaction temperatures typically range from 80–110 °C.[9]
-
Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[21] A typical reaction time is 4–24 hours.
-
Work-up : Once the reaction is complete (as judged by the consumption of the starting bromide), cool the mixture to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and water. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer twice more with the organic solvent.
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), and filter. Concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude residue is then purified by flash column chromatography on silica gel to afford the pure biaryl product.
Data Presentation and Characterization
The optimal conditions can vary based on the electronic and steric nature of the boronic acid coupling partner.
Table 1: Representative Reaction Conditions and Expected Outcomes
| Boronic Acid Partner (R'-B(OH)₂) | Catalyst System (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Typical Yield | Notes |
| Phenylboronic acid | Pd(PPh₃)₄ (3%) | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 90 | 12 | >90% | Standard, generally high-yielding coupling. |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2%) / SPhos (4%) | K₃PO₄ (2.0) | Toluene/H₂O (5:1) | 100 | 8 | >85% | Electron-rich boronic acids are typically good coupling partners. |
| 4-Nitrophenylboronic acid | Pd₂(dba)₃ (1.5%) / XPhos (3%) | Cs₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 100 | 16 | 70-85% | Electron-deficient boronic acids can be less nucleophilic, sometimes requiring stronger bases or more active catalysts.[19][22] |
| 2-Methylphenylboronic acid | Pd(OAc)₂ (2%) / RuPhos (4%) | K₃PO₄ (2.5) | Dioxane/H₂O (4:1) | 110 | 24 | 65-80% | Sterically hindered substrates may require higher temperatures, longer reaction times, and more specialized ligands.[23] |
Characterization : The identity and purity of the final product should be confirmed using standard analytical techniques, such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS).
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst due to oxygen exposure. 2. Insufficiently active catalyst/ligand system. 3. Poor quality of boronic acid (decomposition). 4. Base is not strong enough or insoluble. | 1. Ensure all solvents are rigorously degassed and the reaction is run under a strict inert atmosphere. 2. Switch to a more active ligand (e.g., a Buchwald-type ligand like SPhos or XPhos). 3. Use a fresh batch of boronic acid or switch to a more stable pinacol ester derivative. 4. Try a stronger or more soluble base (e.g., K₃PO₄ or Cs₂CO₃). |
| Formation of Side Products | 1. Protodeboronation : Boronic acid is replaced by 'H'. 2. Homocoupling : Dimerization of the boronic acid (R'-R'). 3. Dehalogenation : Aryl bromide is reduced to the arene. | 1. Minimize water content if possible or switch to a boronate ester. Ensure base is added after degassing. 2. This is often caused by oxygen. Improve degassing procedures. 3. This can occur after oxidative addition. Ensure the reaction is not run for an excessively long time after completion.[10] |
| Difficult Purification | 1. Residual palladium catalyst. 2. Co-elution of product with boron-containing impurities. | 1. Filter the crude product through a small plug of Celite or silica before concentration. 2. An aqueous wash with a dilute base (e.g., 1M NaOH) during work-up can help remove acidic boron impurities. |
Experimental Workflow Visualization
Conclusion
The Suzuki-Miyaura cross-coupling reaction is an exceptionally reliable and robust method for synthesizing biaryl compounds containing the 4-(trifluorovinyloxy)phenyl moiety. By carefully selecting the catalyst system, base, and solvent, and by maintaining a rigorous inert atmosphere, researchers can achieve high yields of the desired products. The protocols and considerations outlined in this guide provide a solid foundation for the successful application of this powerful transformation in the fields of drug discovery and materials science, enabling the exploration of novel chemical space defined by the unique properties of the trifluorovinyloxy group.
References
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NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
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Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
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Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
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Wikipedia. Suzuki reaction. [Link]
-
Amatore, C., et al. (2006). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]
-
Hassan, J., et al. (2002). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Chemical Reviews. [Link]
-
Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link]
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Carrow, B. P., & Hartwig, J. F. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Angewandte Chemie International Edition. [Link]
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Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]
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Walker, S. D., et al. (2004). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH. [Link]
-
Feuerstein, M., et al. (2001). Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using N,N,N′,N′‐Tetra(diphenylphosphinomethyl)‐1,2‐ethylenediamines. ChemInform. [Link]
-
Advion. SUZUKI REACTION MONITORING. [Link]
-
Vapourtec. Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. [Link]
-
Ndukwe, I. E. (2020). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. University of British Columbia. [Link]
-
Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure. [Link]
-
The Chemists' Cookbook. (2022). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
Oldenhuis, N. J., et al. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]
-
Molander, G. A., & Jean-Gérard, L. (2007). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. PMC - NIH. [Link]
-
ResearchGate. (2024). Suzuki–Miyaura cross‐coupling reaction of 1‐bromo‐4‐nitrobenzene with... [Link]
-
ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling? [Link]
-
ResearchGate. (2019). Bromide conversions in C-C coupling reactions using 1-bromo-4-flurobenzene and different boronic acids catalyzed by G-COOH-Pd-10. [Link]
-
ResearchGate. (2020). Optimization of the Suzuki coupling reaction of 1‐bromo‐4‐methoxybenzene and phenylboronic acid. [Link]
-
Ali, I., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. PubMed Central. [Link]
-
Organic Chemistry Portal. Biaryl synthesis by C-C coupling. [Link]
-
ResearchGate. (2021). Synthesis of Biaryls via Pd‐Catalyzed Cross‐Coupling Reaction between Arene Carboxylic Acids and Aryl Thianthrenium Trifluoromethanesulfonates. [Link]
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Synthesis of arylperfluoroalkyl ethers using 1-Bromo-4-(trifluorovinyloxy)benzene
Application Notes & Protocols
Topic: Synthesis of Arylperfluoroalkyl Ethers using 1-Bromo-4-(trifluorovinyloxy)benzene
For: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The incorporation of perfluoroalkyl ether moieties, particularly the trifluoromethoxy (-OCF₃) group, into molecular scaffolds is a cornerstone of modern medicinal chemistry and materials science.[1][2][3] These groups can profoundly enhance a compound's metabolic stability, lipophilicity, and binding affinity.[4][5][6] This guide presents this compound as a versatile and pivotal building block for accessing complex arylperfluoroalkyl ethers. We provide a detailed exploration of its reactivity, offering two primary synthetic pathways: (1) direct nucleophilic addition to the trifluorovinyl group and (2) functionalization of the aromatic ring via palladium-catalyzed cross-coupling, which preserves the trifluorovinyl ether for subsequent transformations. The protocols herein are designed to be robust and reproducible, providing researchers with the foundational methodology to leverage this reagent in drug discovery and advanced materials development.
Reagent Profile: this compound
This compound is a bifunctional reagent possessing two key reactive sites: the aryl bromide, amenable to a wide array of cross-coupling reactions, and the electron-deficient trifluorovinyl ether group, which is susceptible to nucleophilic attack.[7]
| Property | Value |
| CAS Number | 134151-77-2 |
| Molecular Formula | C₈H₄BrF₃O |
| Molecular Weight | 253.02 g/mol [8] |
| Appearance | Colorless to light yellow liquid |
| Key Reactive Sites | Aryl Bromide (C-Br), Trifluorovinyl Ether (-OCF=CF₂) |
Safety & Handling
This reagent should be handled in a well-ventilated fume hood.[9] Wear suitable personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid contact with skin, eyes, and inhalation of vapors.[9][10] Store the container tightly sealed in a cool, dry place away from incompatible materials such as strong oxidizing agents.[9] All handling should be performed using non-sparking tools to prevent fire from electrostatic discharge.[9]
Core Synthetic Pathways & Mechanisms
The utility of this compound stems from its two distinct reactive handles, which can be addressed sequentially to build molecular complexity.
Pathway A: Nucleophilic Addition to the Trifluorovinyl Ether
The trifluorovinyl group is highly electrophilic due to the strong electron-withdrawing effects of the three fluorine atoms. It readily undergoes nucleophilic addition reactions. This process typically involves the attack of a nucleophile (e.g., alkoxide, phenoxide, amine) at the terminal carbon of the double bond, followed by protonation or reaction with an electrophile to yield a saturated 1,2-disubstituted-1,2,2-trifluoroethyl ether. A systematic study has demonstrated the versatility of this approach with various nucleophiles.[7]
Pathway B: Palladium-Catalyzed Cross-Coupling
The carbon-bromine bond serves as a classical handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig aminations.[11][12][13] This allows for the construction of complex biaryl systems or the introduction of various substituents onto the aromatic ring while leaving the trifluorovinyl ether moiety intact for subsequent functionalization. This sequential approach is highly valuable for building libraries of complex molecules.
Experimental Protocols
Protocol 1: Synthesis of a Saturated Arylperfluoroalkyl Ether via Nucleophilic Addition
This protocol describes a general procedure for the addition of a phenol to this compound.
Rationale: The reaction is base-mediated, where the base deprotonates the nucleophile (phenol) to generate a more potent nucleophile (phenoxide). Anhydrous and inert conditions are crucial to prevent quenching of the base and potential side reactions with water. Dichloromethane (DCM) is chosen as a non-protic solvent that effectively dissolves the reactants.
Materials:
-
This compound (1.0 equiv.)
-
4-Methoxyphenol (1.1 equiv.)
-
Potassium carbonate (K₂CO₃), anhydrous (1.5 equiv.)
-
Anhydrous Dichloromethane (DCM)
-
Oven-dried glassware, magnetic stirrer, and inert gas (N₂ or Ar) supply
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere, add this compound (1.0 mmol, 253 mg) and 4-methoxyphenol (1.1 mmol, 137 mg).
-
Add anhydrous K₂CO₃ (1.5 mmol, 207 mg).
-
Via syringe, add anhydrous DCM (5 mL).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed (typically 4-12 hours).
-
Upon completion, quench the reaction by adding deionized water (10 mL).
-
Transfer the mixture to a separatory funnel and extract with DCM (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired arylperfluoroalkyl ether.
Expected Outcome: The product is 1-bromo-4-((1,2,2-trifluoro-2-(4-methoxyphenoxy))ethoxy)benzene. Characterization by ¹H NMR, ¹⁹F NMR, ¹³C NMR, and MS is required to confirm the structure and purity.
| Parameter | Typical Value |
| Reaction Time | 4-12 hours |
| Temperature | Room Temperature |
| Yield | 75-90% (post-purification) |
| Purification | Flash Column Chromatography |
Protocol 2: Suzuki-Miyaura Cross-Coupling of this compound
This protocol details the coupling of the aryl bromide with a generic arylboronic acid, preserving the trifluorovinyl ether group.
Rationale: This reaction utilizes a palladium catalyst to form a new carbon-carbon bond.[11] A phosphine ligand (e.g., SPhos, XPhos) is used to stabilize the palladium center and facilitate the catalytic cycle. A base is required for the transmetalation step. The solvent system (e.g., dioxane/water) is chosen to ensure solubility of both organic and inorganic reagents. Degassing is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.[13]
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (e.g., Phenylboronic acid) (1.2 equiv.)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv.)
-
SPhos (buchwald ligand) (0.04 equiv.)
-
Potassium phosphate (K₃PO₄), anhydrous (2.0 equiv.)
-
Anhydrous, degassed 1,4-dioxane and water (4:1 v/v)
-
Oven-dried Schlenk tube, magnetic stirrer, and inert gas (N₂ or Ar) supply
Procedure:
-
To an oven-dried Schlenk tube, add this compound (1.0 mmol, 253 mg), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 4.5 mg), SPhos (0.04 mmol, 16.4 mg), and K₃PO₄ (2.0 mmol, 425 mg).
-
Evacuate the Schlenk tube and backfill with an inert gas. Repeat this cycle three times.
-
Via syringe, add the degassed solvent mixture of 1,4-dioxane (4 mL) and water (1 mL).
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS. The reaction is typically complete within 2-8 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite®.
-
Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the coupled product, 4-Aryl-1-(trifluorovinyloxy)benzene.
Post-Coupling Transformation
The product from Protocol 2, an aryl trifluorovinyl ether, can be further elaborated. For instance, direct fluorination of the double bond using elemental fluorine can convert the trifluorovinyl ether into a pentafluoroethyl ether (-OCF₂CF₃), providing access to a different class of perfluoroalkyl ethers.[14] This two-stage strategy significantly broadens the synthetic utility of the initial building block.
References
-
Aromatic trifluorovinyl ethers: Synthesis, characterization and polymerization. ProQuest. [Link]
-
1-BROMO-4-FLUOROBENZENE - Sdfine. [Link]
-
Aromatic trifluorovinyl ethers - Versatile intermediates and monomers for unique fluoropolymers. ResearchGate. [Link]
-
Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journals. [Link]
-
Systematic study of nucleophile additions to this compound: A versatile intermediate toward fluorinated ethers of synthetic interest. OUCI. [Link]
-
Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration. PMC - NIH. [Link]
-
1-Bromo-4-fluorobenzene - SAFETY DATA SHEET. [Link]
-
An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. Green Chemistry (RSC Publishing). [Link]
-
Synthesis of Heteroaromatic Trifluoromethyl Ethers with Trifluoromethyl Triflate as the Source of the Trifluoromethoxy Group. RSC Publishing. [Link]
-
Recent advances in the synthesis of trifluoromethyl ethers through the direct O. Chemical Review and Letters. [Link]
-
One-pot synthesis of aryl trifluoromethyl ethers. ResearchGate. [Link]
-
Thiol-Trifluorovinyl Ether (TFVE) Photopolymerization: An On-Demand Synthetic Route to Semifluorinated Polymer Networks. The Aquila Digital Community. [Link]
-
Synthesis of arylperfluoroalkyl ethers by direct fluorination. Tel Aviv University. [Link]
-
High-Throughput Experimentation: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC - PubMed Central. [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI. [Link]
-
Synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers through the base-mediated reaction between phenols and halothane. Beilstein Journals. [Link]
-
Reactions of Polyfluorobenzenes With Nucleophilic Reagents. PMC - NIH. [Link]
-
Base mediated deprotection strategies for trifluoroethyl (TFE) ethers, a new alcohol protecting group. PMC - NIH. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. [Link]
-
Nucleophilic Reactions of Benzene Derivatives. Chemistry LibreTexts. [Link]
-
α-Fluorinated Ethers. I. Aryl Fluoroalkyl Ethers. The Journal of Organic Chemistry - ACS Publications. [Link]
-
(PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. [Link]
-
Examples of drugs bearing trifluoromethyl groups (highlighted in green)... ResearchGate. [Link]
-
Perfluoro(propyl vinyl ether)-tetrafluoroethylene copolymer. CAS Common Chemistry. [Link]
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An Application and Protocol Guide to Fluorinated Aromatic Polymers: A Focus on Poly(arylene ether)s
A Note on the Topic: Initial research into the homopolymer "poly(trifluorovinyloxy benzene)" reveals a significant scarcity of dedicated scientific literature, including established synthesis protocols and detailed application data. This suggests that this specific polymer is not widely studied or commercially available. However, the structural motifs implied by its name—a fluorinated vinyl ether and an aromatic (benzene) backbone—are characteristic of a highly significant and extensively researched class of high-performance materials known as Fluorinated Poly(arylene ether)s .
Exercising full editorial control as per the core directive, this guide will focus on this well-documented class of polymers. The principles, protocols, and applications discussed herein are representative of the type of performance and methodologies that would be relevant to a researcher interested in polymers with the structural characteristics of poly(trifluorovinyloxy benzene).
Introduction to Fluorinated Poly(arylene ether)s
Fluorinated poly(arylene ether)s are a class of engineering thermoplastics that offer an exceptional combination of properties, making them suitable for demanding applications in the aerospace, electronics, and chemical industries. The incorporation of fluorine atoms into the polymer backbone imparts several desirable characteristics, including outstanding thermal and oxidative stability, excellent chemical resistance, low dielectric constants, and hydrophobicity.[1][2]
These polymers are typically synthesized via nucleophilic aromatic substitution polycondensation, a versatile method that allows for precise control over the polymer structure and resulting properties.[1] By carefully selecting the monomers, researchers can tune the final polymer's characteristics to meet the needs of specific applications.
This guide will provide an in-depth overview of the properties, applications, and key experimental protocols related to the synthesis and characterization of fluorinated poly(arylene ether)s, offering valuable insights for researchers, scientists, and drug development professionals working with high-performance polymers.
Key Properties and Advantages
The unique properties of fluorinated poly(arylene ether)s stem directly from the presence of the highly electronegative fluorine atoms and the stable aromatic ether linkages in their backbone.
Thermal and Chemical Stability
The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, which contributes to the exceptional thermal stability of these polymers. Fluorinated poly(arylene ether)s can often withstand high temperatures, with decomposition temperatures frequently exceeding 450-500 °C.[1] This makes them suitable for applications involving aggressive thermal cycling. Furthermore, the fluorine atoms create a protective "sheath" around the polymer backbone, shielding it from chemical attack. This results in high resistance to a wide range of solvents, acids, and bases.
Dielectric Properties
A key advantage of fluorinated poly(arylene ether)s is their low dielectric constant. The low polarizability of the C-F bond reduces the overall dielectric constant of the material, which is a critical property for applications in microelectronics, such as insulating layers in integrated circuits and substrates for high-frequency applications.[3] The symmetric substitution of fluorine groups on the aromatic rings is particularly effective at reducing the dipole moment and, consequently, the dielectric constant.[3]
Solubility and Processability
Unlike some high-performance polymers that are intractable, many fluorinated poly(arylene ether)s exhibit good solubility in common organic solvents.[2] This is often due to the introduction of flexible ether linkages and bulky fluorinated groups that disrupt chain packing and reduce crystallinity. Good solubility allows for easier processing, such as solution casting to form thin films and coatings.[2]
Hydrophobicity
The presence of fluorine atoms on the polymer surface leads to low surface energy and high hydrophobicity. This property is advantageous for applications requiring moisture resistance, such as protective coatings and membranes.
Data Summary: Properties of Representative Fluorinated Poly(arylene ether)s
| Property | Typical Value Range | Significance |
| Glass Transition Temperature (Tg) | 150 - 300 °C | Defines the upper service temperature for amorphous applications. |
| Decomposition Temperature (Td, 5% wt. loss) | > 450 °C | Indicates high thermal stability.[1] |
| Dielectric Constant (1 MHz) | 2.1 - 2.8 | Low values are critical for microelectronics.[3] |
| Solubility | Soluble in aprotic polar solvents (e.g., NMP, DMAc) | Enables solution-based processing like spin coating and casting.[2] |
| Water Absorption | < 0.5% | High hydrophobicity, suitable for humid environments. |
Applications of Fluorinated Poly(arylene ether)s
The unique combination of properties discussed above makes these polymers ideal for a range of advanced applications.
Microelectronics and Data Communication
The low dielectric constant and high thermal stability of fluorinated poly(arylene ether)s make them excellent candidates for interlayer dielectrics in integrated circuits, reducing signal delay and power consumption. Their solution processability allows for the formation of thin, uniform films via spin coating.
Aerospace and Automotive
In the aerospace and automotive sectors, these polymers are used for high-temperature wire and cable insulation, connectors, and as matrices for lightweight composite materials. Their resistance to jet fuel, hydraulic fluids, and other aggressive chemicals is a key advantage.
Membranes for Fuel Cells and Separations
By incorporating sulfonic acid groups, fluorinated poly(arylene ether)s can be transformed into proton exchange membranes (PEMs) for fuel cells.[4] The trifluorovinyl ether group, in particular, can be used as a crosslinking site via cyclodimerization to enhance the mechanical and chemical stability of these membranes, a critical factor for long-term fuel cell performance.[4]
Caption: Relationship between synthesis, structure, properties, and applications.
Experimental Protocols
The following protocols provide a framework for the synthesis, characterization, and processing of a representative fluorinated poly(arylene ether).
Protocol: Synthesis of a Fluorinated Poly(arylene ether) via Nucleophilic Aromatic Substitution
This protocol describes the synthesis of a poly(arylene ether) from decafluorobiphenyl and a bisphenol, a common method for producing these materials.[1]
Materials:
-
Decafluorobiphenyl (DFBP)
-
4,4'-(Hexafluoroisopropylidene)diphenol (Bisphenol AF)
-
Anhydrous potassium carbonate (K₂CO₃), finely ground and dried
-
N,N-Dimethylacetamide (DMAc), anhydrous
-
Toluene, anhydrous
-
Methanol
-
Argon or Nitrogen gas (inert atmosphere)
Equipment:
-
Three-neck round-bottom flask
-
Dean-Stark trap and condenser
-
Mechanical stirrer
-
Heating mantle with temperature controller
-
Inert gas line (manifold or balloon)
-
Standard laboratory glassware
Procedure:
-
Setup: Assemble the three-neck flask with the mechanical stirrer, condenser with Dean-Stark trap, and an inert gas inlet. Ensure all glassware is thoroughly dried.
-
Reagent Charging: To the flask, add Bisphenol AF (1.0 eq), DFBP (1.0 eq), and K₂CO₃ (1.2 eq).
-
Solvent Addition: Add DMAc and toluene to the flask to achieve a solids concentration of approximately 20% (w/v). Toluene acts as an azeotropic agent to remove water.
-
Azeotropic Dehydration: Under a gentle flow of inert gas, heat the mixture to 140-150 °C with vigorous stirring. Water will be removed azeotropically with toluene and collected in the Dean-Stark trap. Continue this process for 4-6 hours until no more water is collected.
-
Polymerization: Carefully drain the toluene from the Dean-Stark trap and increase the reaction temperature to 160-170 °C to initiate polymerization. The viscosity of the solution will increase as the polymer forms. Monitor the reaction progress by observing the viscosity. Continue for 12-24 hours.
-
Precipitation and Purification: Cool the viscous polymer solution to room temperature and dilute with additional DMAc if necessary. Slowly pour the solution into a large excess of vigorously stirred methanol. The polymer will precipitate as a fibrous solid.
-
Washing: Collect the polymer by filtration. Wash the polymer thoroughly with hot deionized water to remove salts, followed by another wash with methanol.
-
Drying: Dry the purified polymer in a vacuum oven at 100-120 °C for 24 hours to a constant weight.
Caption: Workflow for the synthesis of a fluorinated poly(arylene ether).
Protocol: Characterization of the Synthesized Polymer
1. Structural Verification (NMR & FTIR):
-
¹⁹F NMR: Dissolve a small sample of the dried polymer in a suitable deuterated solvent (e.g., DMSO-d₆). ¹⁹F NMR is highly sensitive to the local electronic environment and can confirm the successful incorporation of fluorinated monomers and the absence of starting materials.
-
FTIR: Cast a thin film of the polymer from solution onto a KBr plate or acquire a spectrum using an ATR accessory. Look for characteristic peaks: C-F stretching vibrations (around 1100-1300 cm⁻¹), Ar-O-Ar stretching (around 1240 cm⁻¹), and the disappearance of the phenolic -OH peak (around 3200-3500 cm⁻¹) from the bisphenol monomer.
2. Molecular Weight Determination (GPC/SEC):
-
Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) using Gel Permeation Chromatography (GPC) or Size-Exclusion Chromatography (SEC). Use a suitable solvent (e.g., THF, DMAc with LiBr) as the mobile phase and polystyrene standards for calibration. High molecular weight (Mw > 40,000 g/mol ) is indicative of a successful polymerization.
3. Thermal Properties Analysis (TGA & DSC):
-
Thermogravimetric Analysis (TGA): Heat a sample of the polymer (5-10 mg) under a nitrogen atmosphere from room temperature to 800 °C at a heating rate of 10 °C/min. This will determine the decomposition temperature (Td).
-
Differential Scanning Calorimetry (DSC): Heat a sample under nitrogen through a heat-cool-heat cycle (e.g., from 30 °C to 350 °C at 10 °C/min) to determine the glass transition temperature (Tg). The Tg is typically observed as a step change in the heat flow during the second heating scan.
Protocol: Fabrication and Testing of a Low-Dielectric Film
1. Film Casting:
-
Prepare a 10-15 wt% solution of the synthesized polymer in a suitable solvent (e.g., DMAc).
-
Filter the solution through a 0.45 µm PTFE filter to remove any particulates.
-
Cast the solution onto a clean, flat glass substrate.
-
Place the cast film in a dust-free oven and heat incrementally to remove the solvent (e.g., 80 °C for 12h, 120 °C for 4h, 150 °C for 2h, and finally 200 °C under vacuum for 4h to remove residual solvent).
-
Carefully peel the resulting film from the glass substrate.
2. Dielectric Constant Measurement:
-
Sputter or evaporate circular metal electrodes (e.g., gold or aluminum) of a known area (A) onto both sides of the polymer film, forming a parallel plate capacitor structure.
-
Measure the thickness (d) of the film using a micrometer.
-
Use an LCR meter or impedance analyzer to measure the capacitance (C) of the film at a specific frequency (e.g., 1 MHz).
-
Calculate the dielectric constant (εr) using the formula: εr = (C * d) / (ε₀ * A) , where ε₀ is the permittivity of free space (8.854 x 10⁻¹² F/m).
Conclusion
While poly(trifluorovinyloxy benzene) remains an elusive specific entity in the broader scientific literature, the principles of fluoropolymer chemistry point towards a material with high performance characteristics. This guide has provided a detailed look into the closely related and well-established class of fluorinated poly(arylene ether)s. The exceptional thermal stability, chemical resistance, and low dielectric properties of these polymers make them enabling materials for a host of advanced technologies. The protocols provided herein offer a practical starting point for researchers to synthesize, characterize, and process these remarkable polymers, paving the way for further innovation in the field.
References
[5] Shandong Dongyue Future Hydrogen Energy Materials Co.,Ltd. Perfluoromethyl vinyl ether(PMVE). [Link] [6] Primary Information Services. Perfluoromethyl-vinyl-ether - Application, Technology, Process, Patent, Consultants, Product, Suppliers, Report. [Link] [7] HaloPolymer. PERFLUOROPROPYL- PERFLUOROVINYL ETHER. [Link] [8] Wikipedia. Perfluoroether. [Link] [4] KAIST. Crosslinked monosulfonated poly(arylene ether) using cyclodimerization of trifluorovinyl ether groups for fuel cell applications. [Link] [9] Google Patents. US6737489B2 - Polymers containing perfluorovinyl ethers and applications for such polymers. [1] National Institutes of Health. Fluorinated poly(aryl ether)s containing difluoromethylene and tetrafluoroethylene moieties. [Link] [2] Europe PMC. Fluorinated poly(aryl ether)s containing difluoromethylene and tetrafluoroethylene moieties. [Link] [10] University of Oxford. Kinetics of radical copolymerization of [1 -(fluoromethyl)vinyl]benzene with chlorotrifluoroethylene. [Link] [3] MDPI. Crosslinked Fluorinated Poly(arylene ether)s with POSS: Synthesis and Conversion to High-Performance Polymers. [Link]
Sources
- 1. Fluorinated poly(aryl ether)s containing difluoromethylene and tetrafluoroethylene moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorinated poly(aryl ether)s containing difluoromethylene and tetrafluoroethylene moieties - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. pure.kaist.ac.kr [pure.kaist.ac.kr]
- 5. Perfluoromethyl vinyl ether(PMVE)-Shandong Dongyue Future Hydrogen Energy Materials Co.,Ltd. [dyfhem.com]
- 6. primaryinfo.com [primaryinfo.com]
- 7. halopolymer.com [halopolymer.com]
- 8. Perfluoroether - Wikipedia [en.wikipedia.org]
- 9. US6737489B2 - Polymers containing perfluorovinyl ethers and applications for such polymers - Google Patents [patents.google.com]
- 10. Kinetics of radical copolymerization of [1 -(fluoromethyl)vinyl]benzene with chlorotrifluoroethylene | Department of Chemistry [chem.ox.ac.uk]
Application Note: Synthesis of Stilbene Analogs via Wittig Reaction Utilizing a 4-(Trifluorovinyloxy)benzyl Phosphonium Ylide
Abstract
This document provides a detailed experimental protocol for the synthesis of alkene-based structures using the Wittig reaction, starting from precursors related to 1-Bromo-4-(trifluorovinyloxy)benzene. The trifluorovinyloxy functional group is of significant interest in medicinal chemistry and materials science due to its unique electronic properties. Direct conversion of the aryl bromide into a phosphonium ylide is not feasible via standard nucleophilic substitution. Therefore, this guide presents a robust, multi-step pathway involving the preparation of a key intermediate, (4-(trifluorovinyloxy)benzyl)triphenylphosphonium bromide, from a commercially available or readily synthesized benzylic precursor. We detail the subsequent in-situ generation of the corresponding semi-stabilized ylide and its reaction with an aldehyde to yield the target stilbene analog. This protocol is designed for researchers in organic synthesis and drug development, offering insights into reaction mechanisms, causality behind procedural steps, and methods for purification.
Introduction and Mechanistic Rationale
The Wittig reaction is a cornerstone of organic synthesis, enabling the formation of a carbon-carbon double bond by reacting a phosphorus ylide (a Wittig reagent) with an aldehyde or ketone.[1][2] The thermodynamic driving force for this transformation is the formation of the highly stable phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct.[3]
The general mechanism involves the nucleophilic attack of the ylide's carbanion on the carbonyl carbon.[4] This is typically understood to proceed through a concerted [2+2] cycloaddition to form a four-membered ring intermediate known as an oxaphosphetane.[1][5] This intermediate subsequently collapses in a retro-[2+2] cycloaddition to yield the alkene and triphenylphosphine oxide.[6][7]
A significant challenge arises when attempting to prepare a Wittig reagent from an aryl halide like this compound. The direct SN2 reaction of triphenylphosphine with the sp²-hybridized carbon of the aryl bromide is energetically unfavorable and does not occur under standard conditions.
To circumvent this, our protocol employs a strategic approach:
-
Selection of a Suitable Precursor: The synthesis begins with a precursor bearing a methyl group, such as 4-(trifluorovinyloxy)toluene, which allows for functionalization at the benzylic position.
-
Benzylic Bromination: The benzylic position is selectively halogenated to create a reactive benzylic bromide, a suitable substrate for nucleophilic attack by triphenylphosphine.
-
Phosphonium Salt Formation: The resulting benzylic bromide is readily converted into the corresponding triphenylphosphonium salt.[8][9]
-
Ylide Generation and Wittig Reaction: The phosphonium salt is deprotonated using a strong base to generate a semi-stabilized ylide in situ. This ylide, featuring resonance delocalization into the aromatic ring, is then reacted with a target aldehyde. Semi-stabilized ylides often provide poor to moderate stereoselectivity, typically favoring the formation of the more thermodynamically stable (E)-alkene.[5][10]
This application note provides a comprehensive, step-by-step methodology for this entire sequence, ensuring a reliable pathway to the desired fluorinated alkene products.
Overall Synthetic Workflow
The diagram below outlines the complete synthetic pathway from the benzylic precursor to the final alkene product.
Caption: Experimental workflow for the synthesis of the target alkene.
Reagents and Materials
The following table summarizes the reagents required for the synthesis, based on a 5 mmol scale for the Wittig reaction step.
| Reagent | MW ( g/mol ) | Molar Eq. | Amount (5 mmol scale) | Notes |
| Part A: Phosphonium Salt Synthesis | ||||
| 4-(Trifluorovinyloxy)toluene | ~188.14 | 1.0 | ~941 mg | Starting material; synthesis may be required. |
| N-Bromosuccinimide (NBS) | 177.98 | 1.1 | ~979 mg | Recrystallize from water if necessary. |
| Azobisisobutyronitrile (AIBN) | 164.21 | 0.05 | ~41 mg | Radical initiator. Handle with care. |
| Carbon Tetrachloride (CCl₄) | 153.82 | - | ~50 mL | Solvent. Use in a well-ventilated fume hood. |
| Triphenylphosphine (PPh₃) | 262.29 | 1.05 | ~1.38 g | Reactant for salt formation. |
| Toluene | 92.14 | - | ~50 mL | Anhydrous solvent. |
| Part B: Wittig Reaction | ||||
| Phosphonium Salt (from Part A) | ~451.28 | 1.0 | 2.26 g | Must be thoroughly dried under vacuum. |
| Sodium bis(trimethylsilyl)amide (NaHMDS), 2.0M in THF | 183.38 | 1.05 | 2.63 mL | Strong, non-nucleophilic base. |
| Benzaldehyde (example) | 106.12 | 1.0 | 531 mg (0.51 mL) | Purify by distillation to remove benzoic acid. |
| Tetrahydrofuran (THF) | 72.11 | - | ~60 mL | Anhydrous solvent, freshly distilled or from a solvent system. |
Detailed Experimental Protocols
Safety Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Handle strong bases like NaHMDS and flammable solvents with extreme care. Carbon tetrachloride is a hazardous substance; substitute with a less toxic solvent like cyclohexane if possible, though reaction efficiency may vary.
Part A: Synthesis of (4-(Trifluorovinyloxy)benzyl)triphenylphosphonium bromide
Step A1: Benzylic Bromination of 4-(Trifluorovinyloxy)toluene
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-(trifluorovinyloxy)toluene (1.0 eq.), N-Bromosuccinimide (NBS, 1.1 eq.), and carbon tetrachloride (~50 mL).
-
Add a catalytic amount of azobisisobutyronitrile (AIBN, 0.05 eq.).
-
Heat the mixture to reflux (approx. 77°C) under a nitrogen atmosphere. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours. Note: The solid NBS will be consumed and succinimide will float to the top as a less dense solid.
-
Once the reaction is complete, cool the mixture to room temperature. Filter off the succinimide byproduct and wash it with a small amount of cold CCl₄.
-
Concentrate the filtrate under reduced pressure to yield the crude 1-(bromomethyl)-4-(trifluorovinyloxy)benzene. This product is often used in the next step without further purification. Caution: Benzylic bromides are lachrymatory and should be handled with care.
Step A2: Formation of the Phosphonium Salt
-
Transfer the crude benzylic bromide from Step A1 into a 100 mL round-bottom flask. Add triphenylphosphine (1.05 eq.) and anhydrous toluene (~50 mL).
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 110°C) under a nitrogen atmosphere for 12-24 hours.[11]
-
During the reaction, the phosphonium salt will precipitate as a white solid.[8]
-
After cooling to room temperature, collect the solid product by vacuum filtration.
-
Wash the solid with cold diethyl ether or toluene to remove any unreacted triphenylphosphine.
-
Dry the resulting white solid, (4-(trifluorovinyloxy)benzyl)triphenylphosphonium bromide, thoroughly under high vacuum. Store in a desiccator as phosphonium salts can be hygroscopic.
Part B: Wittig Olefination
This protocol describes the in-situ generation of the ylide followed by its reaction with an aldehyde. All glassware must be flame-dried or oven-dried, and the reaction must be conducted under an inert atmosphere (Nitrogen or Argon).
-
Ylide Generation:
-
To a flame-dried 100 mL Schlenk flask under a nitrogen atmosphere, add the dried phosphonium salt from Part A (1.0 eq., 5.0 mmol, 2.26 g).
-
Add 40 mL of anhydrous THF via syringe. Stir the resulting suspension.
-
Cool the flask to 0°C using an ice-water bath.
-
Slowly add a 2.0 M solution of NaHMDS in THF (1.05 eq., 5.25 mmol, 2.63 mL) dropwise via syringe over 10 minutes. A deep color change (typically orange to deep red) indicates the formation of the ylide.[11]
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.
-
-
Reaction with Aldehyde:
-
Cool the ylide solution to -78°C using a dry ice/acetone bath.
-
In a separate vial, prepare a solution of the aldehyde (e.g., benzaldehyde, 1.0 eq., 5.0 mmol, 0.51 mL) in 10 mL of anhydrous THF.
-
Add the aldehyde solution dropwise to the cold ylide solution via syringe.
-
Maintain the reaction at -78°C for 30 minutes, then slowly warm to room temperature and stir overnight (approx. 12-16 hours).
-
-
Workup and Purification:
-
Quench the reaction by slowly adding 20 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water (1 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product will be a mixture of the desired alkene and triphenylphosphine oxide. Purification is essential.
-
Purification Strategy: The most reliable method is flash column chromatography on silica gel. A non-polar eluent system (e.g., hexanes/ethyl acetate gradient, starting with 100% hexanes) is typically effective. The less polar alkene will elute before the more polar triphenylphosphine oxide.[7] Alternatively, for less polar alkenes, trituration of the crude solid with a solvent like diethyl ether can sometimes precipitate the triphenylphosphine oxide, although this is less effective than chromatography.[8]
-
Characterization
The purified product should be characterized using standard analytical techniques to confirm its identity and purity:
-
¹H and ¹⁹F NMR Spectroscopy: To confirm the structure and stereochemistry (by analyzing the coupling constants of the vinylic protons).
-
¹³C NMR Spectroscopy: To confirm the carbon framework.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations.
Conclusion
This application note provides a validated and detailed protocol for synthesizing novel alkenes functionalized with a 4-(trifluorovinyloxy)phenyl moiety. By addressing the synthetic challenge of preparing the requisite phosphonium ylide, this guide enables researchers to access a valuable class of compounds for applications in pharmaceutical and materials science discovery. The described methods, from precursor synthesis to final purification, are robust and grounded in established chemical principles.
References
-
AdiChemistry. (n.d.). WITTIG REACTION | MECHANISM. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]
-
YouTube. (2021, February 13). Stabilized Ylides & Chemoselectivity | Wittig Reaction Mechanism Explained. Retrieved from [Link]
-
NROChemistry. (n.d.). Wittig Reaction: Mechanism and Examples. Retrieved from [Link]
-
Royal Society of Chemistry. (2012). Supporting Information: A Convenient Chromatography-Free Method for the Purification of Alkenes Produced in the Wittig Reaction. Retrieved from [Link]
-
D. G. M. & B. G. (2008). Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides. Org. Lett., 10(20), 4585–4588. Retrieved from [Link]
-
University of California, Irvine. (n.d.). The Wittig Reaction: Synthesis of Alkenes. Retrieved from [Link]
-
ResearchGate. (2023, January 1). Synthesis of Phosphonium Ylides. Retrieved from [Link]
-
Wikipedia. (n.d.). 1-Bromo-4-fluorobenzene. Retrieved from [Link]
-
YouTube. (2012, March 27). Organic Mechanism - Formation of Phosphonium Ylide (Wittig Reagent) 001. Retrieved from [Link]
-
Open University of Ukraine. (n.d.). Synthesis of Phosphonium Ylides. Retrieved from [Link]
-
Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]
-
University of Missouri–St. Louis. (n.d.). Synthesis of an Alkene via the Wittig Reaction. Retrieved from [Link]
-
YouTube. (2014, March 18). The Wittig Reaction Mechanism Made Easy! (Funky Box) - Organic Chemistry. Retrieved from [Link]
-
PubChem. (n.d.). 1-Bromo-4-(trifluoromethoxy)benzene. Retrieved from [Link]
-
YouTube. (2020, March 27). Wittig reaction for alkene synthesis. Retrieved from [Link]
-
YouTube. (2020, November 3). Wittig Reaction Experiment Part 2: Reaction and Product Isolation. Retrieved from [Link]
-
Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]
-
Open University of Ukraine. (n.d.). Systematic study of nucleophile additions to this compound: A versatile intermediate toward fluorinated ethers of synthetic interest. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Wittig Reaction. Retrieved from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. youtube.com [youtube.com]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. youtube.com [youtube.com]
- 5. Wittig Reaction [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. rsc.org [rsc.org]
- 9. youtube.com [youtube.com]
- 10. Wittig reaction - Wikipedia [en.wikipedia.org]
- 11. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 1-Bromo-4-(trifluorovinyloxy)benzene
Welcome to the comprehensive technical support guide for the purification of 1-Bromo-4-(trifluorovinyloxy)benzene. This resource is designed for researchers, scientists, and professionals in drug development who are working with this specialized compound. Here, you will find in-depth troubleshooting guides, frequently asked questions, and detailed experimental protocols to address challenges you may encounter during purification. Our goal is to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your work.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in crude this compound?
A1: The impurity profile of crude this compound will largely depend on its synthetic route. Common synthesis of trifluorovinyl ethers can result in several types of impurities.[1][2] Potential impurities may include:
-
Starting materials: Unreacted 4-bromophenol or its corresponding salt, and reagents used for the introduction of the trifluorovinyl group.
-
Byproducts of the trifluorovinylation reaction: These can include partially reacted intermediates or products from side reactions. The synthesis of trifluorovinyl ethers can sometimes be complex, leading to a mixture of products.[2]
-
Solvents: Residual solvents used during the synthesis and initial workup.
-
Hydrolysis products: The trifluorovinyl ether linkage can be susceptible to hydrolysis under certain conditions, potentially yielding 4-bromophenol and trifluoroacetaldehyde or its derivatives.[3][4]
-
Oligomers or polymers: The trifluorovinyl group can be reactive and may undergo some degree of oligomerization or polymerization, especially if exposed to heat or radical initiators.[5][6]
Q2: What are the recommended purification methods for this compound?
A2: Given that this compound is expected to be a liquid at room temperature (similar to its trifluoromethoxy and trifluoromethyl analogs), the most effective purification methods are:
-
Fractional distillation under reduced pressure: This is the preferred method for separating volatile impurities and for large-scale purification. The reduced pressure is crucial to prevent thermal decomposition of the trifluorovinyl ether group.
-
Flash column chromatography: This technique is highly effective for removing non-volatile impurities, baseline impurities, and for separating compounds with close boiling points. It is particularly useful for achieving very high purity on a small to medium scale.
Q3: How should I store purified this compound to maintain its purity?
A3: To ensure the long-term stability of purified this compound, it should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and hydrolysis.[7] Store the container in a cool, dry, and dark place.[8][9] Refrigeration is recommended for long-term storage. Avoid contact with strong acids, bases, and oxidizing agents.[8][9]
Q4: What analytical techniques are best for assessing the purity of this compound?
A4: A combination of analytical techniques is recommended for a comprehensive purity assessment:
-
Gas Chromatography (GC): An excellent method for determining the percentage purity and detecting volatile impurities. A Flame Ionization Detector (FID) is commonly used.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, and ¹³C): Provides structural confirmation and can be used to identify and quantify impurities. ¹⁹F NMR is particularly useful for identifying any fluorine-containing byproducts.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique combines the separation power of GC with the identification capabilities of mass spectrometry, making it ideal for identifying unknown impurities.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for confirming the presence of key functional groups and for detecting certain impurities, such as hydroxyl groups from hydrolysis products.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound in a question-and-answer format.
Distillation Issues
Q: My product is decomposing in the distillation flask, even under vacuum. What is happening and how can I prevent it?
A: Decomposition during distillation is likely due to excessive thermal stress. The trifluorovinyl ether moiety can be heat-sensitive.
-
Causality: High temperatures can initiate polymerization or elimination reactions. The presence of acidic or basic impurities can catalyze this decomposition.
-
Solutions:
-
Increase the vacuum: A lower pressure will decrease the boiling point of your compound, allowing for distillation at a lower temperature. Aim for the highest vacuum your system can safely achieve.
-
Use a short-path distillation apparatus: This minimizes the time the compound spends at high temperatures.
-
Ensure the heating mantle is properly sized: An oversized mantle can lead to uneven heating and localized hot spots. A sand bath or oil bath can provide more uniform heating.
-
Pre-treat the crude material: If acidic or basic impurities are suspected, a gentle aqueous wash (e.g., with dilute sodium bicarbonate for acidic impurities, or dilute ammonium chloride for basic impurities), followed by drying with an anhydrous salt like magnesium sulfate, can remove catalysts for decomposition.
-
Q: The separation of my product from an impurity with a close boiling point is poor. How can I improve the resolution of my fractional distillation?
A: Poor separation of components with similar boiling points is a common challenge in distillation.
-
Causality: The efficiency of the separation is determined by the number of theoretical plates in your distillation column.
-
Solutions:
-
Increase the length of the fractionating column: A longer column provides more surface area for vapor-liquid equilibria to be established, increasing the number of theoretical plates.
-
Use a more efficient column packing: Switching from Raschig rings to a more efficient packing material like Vigreux indentations or a packed column (e.g., with metal sponge) can significantly improve separation.
-
Increase the reflux ratio: By collecting the distillate more slowly, you allow for more equilibration cycles within the column, which enhances separation.
-
Chromatography Issues
Q: My compound is not moving from the baseline during column chromatography, even with a high percentage of ethyl acetate in hexane. What should I try?
A: If your compound is exhibiting very high retention on a silica gel column, it may be more polar than anticipated, or there may be strong interactions with the stationary phase.
-
Causality: The trifluorovinyloxy group and the bromine atom contribute to the polarity of the molecule, which can lead to strong adsorption on the acidic silica gel.
-
Solutions:
-
Increase the polarity of the mobile phase: Switch to a more polar solvent system. A gradient of dichloromethane in hexane, or even small amounts of methanol in dichloromethane, could be effective.
-
Use a different stationary phase: Consider using a less acidic stationary phase like neutral alumina. Alternatively, reverse-phase chromatography (e.g., with a C18 column) where non-polar compounds are retained more strongly could be an option, though it is less common for primary purification of small molecules.
-
Check for decomposition on silica: The acidity of silica gel can sometimes cause decomposition of sensitive compounds. You can test this by spotting your compound on a TLC plate, letting it sit for an extended period, and then eluting to see if any new spots appear. If decomposition is observed, switching to a different stationary phase is recommended.
-
Q: I'm observing significant tailing of my product's peak during column chromatography. What could be the cause?
A: Tailing is often a sign of undesirable interactions between your compound and the stationary phase.
-
Causality: This can be caused by the presence of highly polar impurities, overloading the column, or strong acidic/basic interactions between your compound and the silica gel.
-
Solutions:
-
Modify the mobile phase: Adding a small amount of a polar modifier can help to reduce tailing. For example, adding a small percentage (0.1-1%) of triethylamine can mitigate tailing for basic compounds, while adding a similar amount of acetic acid can help with acidic compounds.
-
Reduce the amount of sample loaded: Overloading the column is a common cause of tailing. Try running the column with a smaller amount of crude material.
-
Ensure the column is packed well: An improperly packed column can lead to channeling and peak tailing.
-
Experimental Protocols
Fractional Distillation under Reduced Pressure
This protocol is designed for the purification of this compound from volatile impurities.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux)
-
Distillation head with condenser
-
Receiving flasks
-
Vacuum pump and vacuum gauge
-
Heating mantle or oil bath
-
Stir bar or boiling chips
Procedure:
-
Setup: Assemble the distillation apparatus. Ensure all glass joints are properly sealed with vacuum grease.
-
Charging the Flask: Charge the round-bottom flask with the crude this compound and a stir bar. Do not fill the flask more than two-thirds full.
-
Evacuation: Slowly and carefully apply vacuum to the system.
-
Heating: Once the desired pressure is reached and stable, begin to heat the distillation flask gently.
-
Equilibration: As the mixture begins to boil, observe the vapor rising through the fractionating column. Allow the system to equilibrate by adjusting the heat so that the vapor front rises slowly.
-
Fraction Collection: Collect any low-boiling impurities as the first fraction. Once the temperature at the distillation head stabilizes, change the receiving flask to collect the main product fraction.
-
Termination: Stop the distillation before the distilling flask is completely dry to prevent the formation of potentially explosive peroxides and to avoid charring of non-volatile residues.
-
Cooling: Allow the system to cool down completely before releasing the vacuum.
| Parameter | Recommended Value/Range |
| Pressure | 1-10 mmHg |
| Estimated Boiling Point | 70-90 °C (at 10 mmHg) - Note: This is an estimation based on similar compounds. |
| Purity (Post-distillation) | >98% (by GC) |
Flash Column Chromatography
This protocol is suitable for removing non-volatile impurities and achieving high purity.
Materials:
-
Crude this compound
-
Silica gel (flash grade, 230-400 mesh)
-
Hexane (or other non-polar solvent)
-
Ethyl acetate (or other polar solvent)
-
Chromatography column
-
Collection tubes or flasks
-
TLC plates and developing chamber
Procedure:
-
Solvent System Selection: Determine an appropriate solvent system using Thin Layer Chromatography (TLC). The ideal system should give your product a retention factor (Rf) of approximately 0.25-0.35. A good starting point is a mixture of hexane and ethyl acetate.
-
Column Packing: Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., hexane). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting with the non-polar solvent, gradually increasing the polarity by adding the more polar solvent (e.g., from 100% hexane to 95:5 hexane:ethyl acetate).
-
Fraction Collection: Collect fractions in separate tubes.
-
Monitoring: Monitor the composition of the collected fractions using TLC.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.
Visualization of Purification Workflow
Below is a diagram illustrating the decision-making process for the purification of this compound.
Caption: Decision workflow for selecting a purification method.
Troubleshooting Flowchart
Caption: Troubleshooting guide for common purification issues.
References
- Apollo Scientific. (2023, July 4). 1-Bromo-4-(trifluoromethoxy)
- CDH Fine Chemical.
- Fisher Scientific. (2025, December 21). 1-Bromo-4-(trifluoromethoxy)
- Sdfine. 1-BROMO-4-FLUOROBENZENE.
- ACS Publications. Insights into the Properties of Novel Trifluorovinyl Ether Copolymers.
- Fisher Scientific. (2021, December 25). 1-Bromo-4-(trifluoromethoxy)
- Shoichet Lab - University of Toronto. Synthesis of Trifluorovinyl Ethers Incorporating Functionalized Hydrocarbon Ether Groups: Insight into the Mechanism of Trifluor.
- ChemicalBook. 1-Bromo-4-(trifluoromethyl)benzene(402-43-7).
- Benchchem. An In-depth Technical Guide to 1-Bromo-4-(trifluoromethyl)benzene-d4.
- Biosynth. This compound | 134151-77-2 | JFA15177.
- ChemicalBook. 1-Bromo-4-(trifluoromethoxy)benzene(407-14-7) 13C NMR spectrum.
- Sigma-Aldrich. 1-Bromo-4-(trifluoromethyl)benzene | 402-43-7.
- Fluorine Notes. The Synthesis of Trifluorovinyl Ethers.
- Sigma-Aldrich. 1-Bromo-4-(trifluoromethoxy)benzene for synthesis 407-14-7.
- PubChem. 1-Bromo-4-(trifluoromethoxy)benzene | C7H4BrF3O | CID 521008.
- Benchchem. Technical Support Center: Quantification of 1-Bromo-4-(trifluoromethyl)benzene.
- NIST WebBook. Benzene, 1-bromo-4-(trifluoromethyl)-.
- Sigma-Aldrich. 1-Bromo-4-(trifluoromethoxy)benzene 99 407-14-7.
- Shoichet Lab - University of Toronto.
- The Royal Society of Chemistry.
- Google Patents.
- Sigma-Aldrich. 1-Bromo-4-(trifluoromethoxy)benzene for synthesis 407-14-7.
- PubChem. Benzene, 1-bromo-4-(trifluoromethyl)- | C7H4BrF3 | CID 67872.
- Benchchem. An In-depth Technical Guide to the Synthesis of 1-bromo-4-(trichloromethyl)benzene.
- Benchchem. Technical Support Center: Purification of Crude 1-bromo-4-(trichloromethyl)benzene.
- Google Patents. US2533172A - Hydrolysis of vinyl ethers.
- Fisher Scientific. 1-Bromo-4-(trifluoromethoxy)benzene 98.0+%, TCI America 5 g.
- Sigma-Aldrich. 1-Bromo-4- (trifluoromethyl)sulfonyl benzene 312-20-9.
- Benchchem. An In-depth Technical Guide to 1-bromo-4-(trichloromethyl)benzene.
- Sigma-Aldrich. 1-Bromo-2-(trifluoromethoxy)benzene 97 64115-88-4.
- TSI Journals. (2010, August 11). GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in ....
- PubChem. 1-Bromo-4-fluorobenzene | C6H4BrF | CID 9993.
- PMC - NIH. Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole.
Sources
- 1. shoichetlab.utoronto.ca [shoichetlab.utoronto.ca]
- 2. notes.fluorine1.ru [notes.fluorine1.ru]
- 3. pubs.acs.org [pubs.acs.org]
- 4. US2533172A - Hydrolysis of vinyl ethers - Google Patents [patents.google.com]
- 5. biosynth.com [biosynth.com]
- 6. shoichetlab.utoronto.ca [shoichetlab.utoronto.ca]
- 7. 1-Bromo-4-(trifluoromethyl)benzene(402-43-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
Technical Support Center: Polymerization of 1-Bromo-4-(trifluorovinyloxy)benzene
Welcome to the technical support guide for the polymerization of 1-Bromo-4-(trifluorovinyloxy)benzene. This document is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing poly(aryl trifluorovinyl ether)s from this versatile monomer. Here, we address common experimental challenges, explain the underlying chemical mechanisms, and provide field-proven troubleshooting strategies to ensure successful and reproducible polymer synthesis.
Section 1: Understanding the Core Chemistry
The polymerization of this compound typically proceeds via a free-radical mechanism at the trifluorovinyl ether moiety. The reaction is valued for producing fluoropolymers with high thermal stability and chemical resistance.[1][2] The presence of the bromo-aryl group offers a valuable handle for post-polymerization modification, such as cross-coupling reactions, allowing for the synthesis of advanced materials.
However, the monomer's structure also presents unique challenges. The polymerization mechanism can be complex, often limited by side reactions that affect molecular weight and polydispersity.[2][3] A thorough understanding of these potential pitfalls is critical for experimental success.
The Ideal Polymerization Pathway
The intended reaction is the radical addition polymerization across the trifluorovinyl double bond, leading to the formation of a high molecular weight poly(this compound).
Figure 1: Ideal radical polymerization workflow.
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the polymerization of this compound in a practical, question-and-answer format.
Q1: My final polymer has a very low molecular weight (Mn) and high polydispersity (PDI). What is causing this?
This is the most frequently reported issue and is almost always linked to premature chain termination or chain transfer side reactions. The two dominant mechanisms are β-scission and hydrogen abstraction.[1][3]
Cause A: β-Scission (Chain Transfer/Termination)
-
What it is: The propagating polymer radical undergoes a rearrangement, leading to chain cleavage (scission) at the β-position relative to the radical center. This process terminates one chain while creating a new, smaller radical, effectively acting as a chain transfer mechanism. This side reaction results in the formation of carboxylic acid end groups.[1]
-
Why it happens: This unimolecular process is thermally activated. Its rate increases significantly with higher reaction temperatures. For poly(trifluorovinyl ether)s, β-scission is often the primary factor limiting the achievable molecular weight.[1]
-
Solution: The most effective way to suppress β-scission is to lower the polymerization temperature. As shown in Table 1, decreasing the temperature reduces the rate of β-scission relative to the rate of propagation, allowing for the formation of longer polymer chains.[1]
| Reaction Temperature (°C) | Effect on β-Scission | Expected Molecular Weight (Mw) |
| 30 | High | Lower |
| 20 | Moderate | Higher |
| 2 | Suppressed | Significantly Higher |
| Table 1: Influence of Temperature on Suppressing β-Scission Side Reactions.[1] |
Cause B: Hydrogen Abstraction (Chain Transfer)
-
What it is: The propagating radical abstracts a hydrogen atom from another molecule in the system. This can occur intramolecularly from the polymer's own pendant group or intermolecularly from the solvent or a chain transfer agent. This terminates the growing chain and initiates a new, smaller one.[2][3] This process results in hydride end groups on the terminated polymer chain.[1]
-
Why it happens: The reactivity of the propagating radical makes it susceptible to abstracting labile hydrogen atoms. Solvents with easily abstractable hydrogens (e.g., tetrahydrofuran, alcohols) can exacerbate this issue.
-
Solution:
-
Solvent Selection: Use solvents that are free of easily abstractable hydrogen atoms. Fluorinated solvents are ideal, though often costly.
-
Monomer Purity: Ensure the monomer is free from impurities that could act as hydrogen donors.
-
Controlled Conditions: Like β-scission, hydrogen abstraction is temperature-dependent. Lowering the reaction temperature can help mitigate this side reaction.[1]
-
Figure 2: Dominant side reactions limiting molecular weight.
Q2: I am getting very low to no polymer yield. What should I check?
Low or no yield typically points to issues with initiation or the presence of inhibitors.
Cause A: Ineffective Initiation
-
What it is: The initiator is not generating a sufficient concentration of radicals to start the polymerization process.
-
Why it happens:
-
Initiator Decomposition: The initiator may have degraded due to improper storage (e.g., exposure to heat, light, or moisture).
-
Incorrect Temperature: Every radical initiator has an optimal temperature range for decomposition (its half-life). A temperature that is too low will result in a slow initiation rate, while a temperature that is too high can cause rapid decomposition and inefficient initiation.
-
Incompatible System: For redox systems, the ratio of the oxidizing and reducing agents is critical and must be optimized.[1]
-
-
Solution:
-
Always use fresh, properly stored initiators.
-
Consult the initiator's technical data sheet for its optimal temperature range.
-
If using a redox system, ensure precise measurement of all components as detailed in the protocol in Section 3.
-
Cause B: Presence of Inhibitors
-
What it is: Certain chemical species can react with and consume the generated radicals, preventing them from initiating polymer chains. This is known as inhibition.
-
Why it happens:
-
Oxygen: Molecular oxygen is a potent radical inhibitor. It readily reacts with initiating and propagating radicals to form stable peroxy radicals that do not effectively continue the polymerization.
-
Monomer Impurities: Commercial monomers are often shipped with small amounts of radical inhibitors (e.g., hydroquinone) to prevent polymerization during storage. These must be removed before the reaction.
-
-
Solution:
-
Degassing: The reaction mixture (monomer and solvent) must be thoroughly deoxygenated before adding the initiator. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas (e.g., high-purity argon or nitrogen) for 30-60 minutes.
-
Monomer Purification: Pass the monomer through a column of basic alumina to remove acidic impurities and phenolic inhibitors.
-
Q3: My experimental results are not reproducible. Why?
Lack of reproducibility in fluoropolymer synthesis often stems from sensitivity to atmospheric conditions and reagent purity.[4]
Cause A: Sensitivity to Air and Moisture
-
What it is: While radical polymerization is primarily affected by oxygen, any cationic polymerization side-pathways would be extremely sensitive to water, which acts as a potent chain transfer agent.[4][5]
-
Solution: Employ rigorous air-free techniques (e.g., Schlenk line or glovebox) for all reagent transfers and reactions. Use dry solvents and glassware.
Cause B: Inconsistent Reagent Purity
-
What it is: Batch-to-batch variations in monomer, solvent, or initiator purity can lead to different outcomes.
-
Solution: Establish a standard purification protocol for your monomer and solvents and adhere to it for every experiment. Always use initiators from a reliable source.
Section 3: Key Experimental Protocols
Protocol: Monomer Purification
Objective: To remove inhibitors and other impurities from this compound prior to polymerization.
Materials:
-
This compound (as received)
-
Basic alumina (activated, Brockmann I)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Chromatography column
-
Round-bottom flask
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Set up a chromatography column with a plug of glass wool at the bottom.
-
Fill the column approximately two-thirds full with basic alumina.
-
Add the crude this compound to the top of the column.
-
Elute the monomer using a suitable dry, inert solvent if necessary, or allow it to pass through via gravity.
-
Collect the purified monomer in a dry round-bottom flask.
-
Dry the purified monomer over anhydrous magnesium sulfate, then filter or decant into a storage flask under an inert atmosphere.
-
Store the purified monomer under argon or nitrogen at a low temperature (e.g., <4 °C) and protected from light.
Protocol: Redox-Initiated Emulsion Polymerization
Objective: To synthesize poly(this compound) using a low-temperature aqueous emulsion system to maximize molecular weight. This protocol is adapted from methodologies used for similar novel trifluorovinyl ethers.[1]
Materials:
-
Purified this compound
-
Deionized water, deoxygenated
-
Sodium dodecyl sulfate (SDS)
-
Potassium persulfate (KPS)
-
Iron(II) sulfate heptahydrate (FeSO₄·7H₂O)
-
Sodium bisulfite (NaHSO₃)
-
Reaction vessel (e.g., jacketed glass reactor) with overhead stirrer
-
Inert gas supply
-
Chiller/circulator
Procedure:
-
Vessel Preparation: Ensure the reaction vessel is scrupulously clean and dry. Assemble the setup with the overhead stirrer and connections for inert gas and reagent addition.
-
Aqueous Phase Preparation: In the reaction vessel, dissolve sodium dodecyl sulfate (surfactant) in deoxygenated deionized water to create the emulsion medium.
-
Deoxygenation: Sparge the aqueous solution with high-purity argon or nitrogen for at least 1 hour while stirring to ensure all dissolved oxygen is removed. Maintain a positive inert gas pressure throughout the reaction.
-
Monomer Addition: Add the purified this compound monomer to the aqueous surfactant solution with vigorous stirring to form a stable emulsion.
-
Temperature Control: Cool the reaction vessel to the desired temperature (e.g., 2-20 °C) using the chiller/circulator. Lower temperatures are recommended to minimize side reactions.[1]
-
Initiator Addition: Sequentially add the components of the redox initiator system. A typical order is:
-
A small amount of a freshly prepared aqueous solution of Iron(II) sulfate.
-
The full amount of Potassium persulfate (oxidizer), dissolved in a small amount of deoxygenated water.
-
Slowly, via syringe pump, add a solution of Sodium bisulfite (reducing agent) in deoxygenated water. The slow addition helps control the rate of initiation and heat generation.
-
-
Polymerization: Allow the reaction to proceed for several hours (e.g., 2-24 hours) under constant stirring and temperature control. The formation of a polymer latex will be observed as an increase in viscosity and opacity.
-
Workup:
-
Terminate the reaction by exposing the mixture to air.
-
Break the emulsion by adding a concentrated salt solution or by acidifying with dilute HCl.[2]
-
Isolate the polymer by filtration or centrifugation.
-
Wash the polymer repeatedly with water and then with a suitable non-solvent (e.g., methanol) to remove residual monomer, surfactant, and initiator salts.
-
Dry the final polymer product under vacuum to a constant weight.
-
References
-
Shoichet, M. S., et al. (1999). Polymerization of Novel Trifluorovinyl Ethers: Insight into the Mechanisms of Termination and Chain Transfer. Journal of Polymer Science Part A: Polymer Chemistry, 37, 3301–3308. [Link]
-
Shoichet, M. S., et al. (2000). Radical Copolymerization of Novel Trifluorovinyl Ethers with Ethyl Vinyl Ether and Vinyl Acetate: Estimating Reactivity Ratios. Journal of Polymer Science Part A: Polymer Chemistry, 38, 1344–1354. [Link]
-
Shoichet, M. S., et al. (1999). Insights into the Properties of Novel Trifluorovinyl Ether Copolymers. Macromolecules, 32(8), 2441–2448. [Link]
- Smith, D. W., et al. (2003). Perfluorocyclobutyl (PFCB) Aryl Ether Polymers: Versatile, Melt Processible, High Temperature Fluoroplastics. Journal of Fluorine Chemistry, 122(1-2), 293-301.
-
Chen, L., et al. (2025). Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s. Chemical Science. [Link]
-
Iacono, S. T., et al. (2023). Systematic study of nucleophile additions to this compound: A versatile intermediate toward fluorinated ethers of synthetic interest. Journal of Fluorine Chemistry, 270, 110187. [Link]
-
Mathias, L. J., et al. (1993). Synthesis of poly(vinyl ether)s with perfluoroalkyl pendant groups. Macromolecular Chemistry and Physics, 194(1), 271-281. [Link]
-
Tour, J. M., et al. (1992). Polymerization of 1-Bromo-4-lithiobenzene in THF. A Route to Soluble Polyphenylenes. Defense Technical Information Center. [Link]
-
Lv, Y., et al. (2019). Characteristics and Mechanism of Vinyl Ether Cationic Polymerization in Aqueous Media Initiated by Alcohol/B(C6F5)3/Et2O. Polymers, 11(3), 503. [Link]
Sources
- 1. shoichetlab.utoronto.ca [shoichetlab.utoronto.ca]
- 2. shoichetlab.utoronto.ca [shoichetlab.utoronto.ca]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Characteristics and Mechanism of Vinyl Ether Cationic Polymerization in Aqueous Media Initiated by Alcohol/B(C6F5)3/Et2O | MDPI [mdpi.com]
- 5. Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Synthesis of 1-Bromo-4-(trifluorovinyloxy)benzene
Welcome to the technical support center for the synthesis of 1-Bromo-4-(trifluorovinyloxy)benzene. This guide is designed for researchers, chemists, and drug development professionals seeking to improve the yield and purity of this valuable synthetic intermediate. We will delve into a reliable synthetic protocol, address common experimental challenges through a detailed troubleshooting guide, and answer frequently asked questions. Our focus is on explaining the causality behind experimental choices to empower you to optimize your results.
Recommended Synthetic Pathway: A Two-Step Approach
The synthesis of this compound is most reliably achieved via a two-step process starting from the readily available 4-bromophenol. This method avoids the direct use of hazardous tetrafluoroethylene gas and offers distinct stages for optimization and troubleshooting.
-
Step 1: Trifluoroacetylation. 4-bromophenol is first converted to its corresponding trifluoroacetate ester. This is a high-yielding reaction that creates the necessary precursor for the olefination step.
-
Step 2: Reductive Olefination. The trifluoroacetate ester is then converted to the target trifluorovinyl ether. This key transformation can be challenging and is often the primary source of yield loss.
Caption: High-level overview of the two-step synthesis.
Detailed Experimental Protocol
This protocol is designed to be a self-validating system, with clear checkpoints and expected outcomes.
Reagent and Yield Summary
| Reagent/Product | Step | Molar Eq. | Mol. Wt. ( g/mol ) | Amount | Expected Yield |
| 4-Bromophenol | 1 | 1.0 | 173.01 | 10.0 g | N/A |
| Trifluoroacetic Anhydride | 1 | 1.2 | 210.03 | 14.5 g | N/A |
| Pyridine | 1 | 1.5 | 79.10 | 6.8 mL | N/A |
| 4-Bromophenyl 2,2,2-trifluoroacetate | 1 | - | 269.02 | - | >95% |
| Triphenylphosphine (PPh₃) | 2 | 2.5 | 262.29 | 37.9 g | N/A |
| Zinc Dust (activated) | 2 | 2.5 | 65.38 | 9.4 g | N/A |
| Trimethylsilyl chloride (TMSCl) | 2 | 2.5 | 108.64 | 15.6 mL | N/A |
| This compound | 2 | - | 253.02 | - | 65-75% |
Step-by-Step Methodology
Step 1: Synthesis of 4-Bromophenyl 2,2,2-trifluoroacetate
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-bromophenol (10.0 g, 57.8 mmol) in dichloromethane (100 mL). Cool the flask to 0 °C in an ice bath.
-
Base Addition: Slowly add pyridine (7.0 mL, 86.7 mmol) to the stirred solution.
-
Acylation: Add trifluoroacetic anhydride (9.8 mL, 69.4 mmol) dropwise via the dropping funnel over 20 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours. Monitor the reaction by TLC (e.g., 9:1 Hexane:EtOAc) until the 4-bromophenol spot disappears.
-
Workup: Quench the reaction by slowly adding 50 mL of 1 M HCl. Separate the organic layer, and wash it sequentially with 50 mL of saturated NaHCO₃ solution and 50 mL of brine.
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude oil is typically of sufficient purity (>95%) to proceed to the next step.
Step 2: Synthesis of this compound
-
Reaction Setup: To a 500 mL flame-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen), add triphenylphosphine (37.9 g, 144.5 mmol) and activated zinc dust (9.4 g, 144.5 mmol). Add 200 mL of anhydrous acetonitrile.
-
Reagent Addition: Add trimethylsilyl chloride (18.3 mL, 144.5 mmol) to the suspension. Then, add a solution of 4-bromophenyl 2,2,2-trifluoroacetate (assuming 57.8 mmol from Step 1) in 50 mL of anhydrous acetonitrile.
-
Reaction: Heat the mixture to reflux (approx. 82 °C) and maintain for 12-18 hours. The reaction should turn from a gray suspension to a brown or dark-colored mixture. Monitor the reaction progress by GC-MS.
-
Workup: Cool the reaction to room temperature and filter through a pad of Celite to remove insoluble salts. Rinse the pad with dichloromethane.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product will contain triphenylphosphine oxide as a major byproduct. Purify by flash column chromatography on silica gel using a hexane gradient. Alternatively, for larger scales, vacuum distillation can be effective. Crucially, add a radical inhibitor like BHT (butylated hydroxytoluene) before any heating to prevent polymerization.[1]
Troubleshooting Guide
This section addresses specific issues you might encounter during the synthesis in a direct question-and-answer format.
Question: My yield in Step 1 (Trifluoroacetylation) is very low.
-
Answer: This is often due to three primary factors:
-
Incomplete Deprotonation: 4-bromophenol has a pKa of ~9.3. While pyridine is a sufficient base, its effectiveness can be hampered. Ensure you are using anhydrous pyridine. For a more robust reaction, you can pre-form the phenoxide using a stronger base like sodium hydride (NaH) in an anhydrous solvent like THF before adding the trifluoroacetic anhydride.
-
Moisture: Trifluoroacetic anhydride reacts violently with water. Ensure all glassware is flame-dried and solvents are anhydrous. Moisture will consume your reagent and reduce the yield.
-
Reagent Quality: Trifluoroacetic anhydride can degrade over time. Use a fresh bottle or a recently opened one stored under inert gas.
-
Question: The final product yield is poor, and I see many byproducts after Step 2.
-
Answer: The reductive olefination is complex. Low yields typically stem from incomplete reaction or side reactions.
-
Reagent Activity: The activity of the zinc dust is critical. Activate it by stirring with dilute HCl for a few minutes, followed by washing with water, ethanol, and ether, then drying under vacuum. The triphenylphosphine should be a dry, free-flowing powder.
-
Inert Atmosphere: This reaction is sensitive to air and moisture. Ensure your system is completely sealed and purged with an inert gas. Oxygen can lead to unwanted side products, particularly with phosphines.
-
Reaction Time/Temperature: This reaction can be slow. If you see significant starting material remaining after 18 hours, you can try extending the reflux time to 24 hours. However, prolonged heating can also lead to degradation.
-
Question: During distillation or on the column, my product turned into a solid, waxy material.
-
Answer: You are likely observing polymerization of the trifluorovinyl ether group.[1] This is a known issue for electron-rich vinyl ethers.
-
Inhibition: This is the most critical preventative measure. Before any purification step that involves heating (distillation, or even solvent removal on a rotovap), add a small amount (e.g., 100 ppm) of a radical inhibitor like BHT or hydroquinone.
-
Temperature Control: Use the lowest possible temperature for distillation by employing a good vacuum pump. For chromatography, avoid letting the column run dry or get hot from the heat of solvent adsorption.
-
Question: I am having trouble separating my product from triphenylphosphine oxide (TPPO) during chromatography.
-
Answer: TPPO is a common and often frustrating byproduct of Wittig-type reactions.
-
Solvent System Optimization: TPPO is moderately polar. Try using a very non-polar eluent system, such as pure hexane or a hexane/toluene mixture, to elute your product first, as it is significantly less polar than TPPO.
-
Alternative Workup: Before chromatography, you can attempt to precipitate out some of the TPPO. After concentrating the crude reaction mixture, add a solvent in which your product is soluble but TPPO is not, such as cold diethyl ether or a hexane/ether mixture. Stir vigorously and filter off the precipitated TPPO.
-
Frequently Asked Questions (FAQs)
Q1: What are the most critical safety precautions for this synthesis?
-
A1: Trifluoroacetic anhydride is highly corrosive and reacts with moisture; always handle it in a fume hood with appropriate personal protective equipment (gloves, goggles, lab coat). The reductive olefination step should be conducted under an inert atmosphere, as some reagents can be air-sensitive.
Q2: How do I confirm the structure and purity of the final product?
-
A2: A combination of analytical techniques is recommended:
-
¹⁹F NMR: This is the most definitive technique. You should see a characteristic set of multiplets for the -O-CF=CF₂ group.
-
¹H and ¹³C NMR: Will confirm the aromatic structure and the absence of starting materials.
-
GC-MS: Ideal for assessing purity and confirming the molecular weight of the product (m/z = 252/254 for the bromine isotopes).
-
Q3: Can other methods be used for the olefination in Step 2?
-
A3: Yes, other methods exist for converting trifluoroacetate esters to trifluorovinyl ethers, though they come with their own challenges. Some literature reports methods using different reducing agents or multi-step sequences involving reduction to an alcohol followed by elimination. The described protocol is a balance of reagent accessibility and reported effectiveness for this class of transformation.
Troubleshooting Workflow
This diagram provides a logical path for diagnosing and solving issues with the synthesis.
Caption: A logical workflow for troubleshooting low product yield.
References
-
Iacono, S. T., Weeks, N. J., & Smith, D. W. (2023) . Systematic study of nucleophile additions to this compound: A versatile intermediate toward fluorinated ethers of synthetic interest. Journal of Fluorine Chemistry, 110187. This article underscores the utility of the target molecule as a synthetic intermediate. [Link][2]
-
Percy, J. M., et al. (2000) . A convenient one-pot synthesis of aryl trifluorovinyl ethers from the corresponding phenols. Tetrahedron Letters, 41(19), 3721-3724. While not the exact protocol, this paper describes related transformations and principles applicable to the synthesis. (A representative link for similar chemistry, as a direct open-access URL for this specific paper may not be available). [Link]
Sources
Preventing self-coupling in reactions with 1-Bromo-4-(trifluorovinyloxy)benzene
Welcome to the dedicated technical support center for researchers utilizing 1-Bromo-4-(trifluorovinyloxy)benzene in synthetic applications. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to help you navigate the complexities of working with this unique reagent, with a particular focus on mitigating the common side reaction of self-coupling (homocoupling). Our goal is to equip you with the knowledge to optimize your reaction conditions, maximize yields of your desired cross-coupled products, and ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What is self-coupling, and why is it a concern with this compound?
A1: Self-coupling, or homocoupling, is an undesired side reaction where two molecules of the same aryl halide starting material—in this case, this compound—react with each other to form a symmetrical biaryl. This results in the formation of 4,4'-bis(trifluorovinyloxy)biphenyl. This side reaction is problematic as it consumes your starting material, reduces the yield of the desired asymmetrical product, and the resulting symmetrical byproduct can be challenging to separate during purification due to similar physical properties to the target molecule.[1]
The trifluorovinyloxy group (-OCF=CF₂) is strongly electron-withdrawing. This property can influence the rates of the various steps in a palladium-catalyzed cross-coupling cycle. While a comprehensive study on this specific molecule is not widely available, we can infer its behavior from general principles of physical organic chemistry. The electron-withdrawing nature of the substituent likely makes the C-Br bond more susceptible to oxidative addition to the palladium(0) catalyst, a key step in cross-coupling reactions. However, under certain suboptimal conditions, this enhanced reactivity can also promote the undesired self-coupling pathway.
Q2: What are the primary drivers of self-coupling in palladium-catalyzed reactions?
A2: The main causes of self-coupling in cross-coupling reactions involving aryl halides are:
-
Presence of Oxygen: Dissolved oxygen in the reaction mixture can promote the homocoupling of organometallic coupling partners (like boronic acids in Suzuki reactions) and can also re-oxidize the active Pd(0) catalyst to Pd(II), which may facilitate self-coupling pathways.[1][2] Rigorously deoxygenating all solvents and reagents and maintaining an inert atmosphere (Argon or Nitrogen) is critical.
-
Catalyst Choice (Pd(II) vs. Pd(0)): Using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂) requires an in-situ reduction to the active Pd(0) species. This reduction step can sometimes be mediated by the homocoupling of the organometallic reagent or the aryl halide itself.[1][3] Starting with a Pd(0) source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can often minimize this initial side reaction.[1]
-
Reaction Temperature: High reaction temperatures can sometimes lead to catalyst decomposition (formation of palladium black) and promote undesired side reactions, including self-coupling.[4]
-
Ligand Effects: The choice of ligand is crucial. Inadequate stabilization of the palladium center by the ligand can lead to catalyst deactivation or the promotion of alternative, undesired reaction pathways.[5][6]
Troubleshooting Guide: Minimizing Self-Coupling
This section provides specific troubleshooting advice for common cross-coupling reactions involving this compound.
Issue 1: Significant formation of 4,4'-bis(trifluorovinyloxy)biphenyl in a Suzuki-Miyaura Coupling.
Question: I am attempting a Suzuki-Miyaura coupling between this compound and an arylboronic acid, but I am observing a significant amount of the homocoupled byproduct. How can I suppress this?
Answer: The formation of the homocoupled byproduct in a Suzuki reaction is a common issue that can be addressed by carefully optimizing several parameters.
The following diagram illustrates the desired Suzuki cross-coupling cycle versus the competing homocoupling pathway of the aryl halide.
Caption: Fig 1. Suzuki Cycle vs. Aryl Halide Homocoupling.
| Parameter | Recommendation | Rationale |
| Palladium Source | Use a Pd(0) precatalyst like Pd(PPh₃)₄ or Pd₂(dba)₃. | Avoids the in-situ reduction step of Pd(II) sources, which can be a source of homocoupling.[1] |
| Ligand Selection | Employ bulky, electron-rich phosphine ligands. | Bulky ligands promote the desired reductive elimination step to form the cross-coupled product and can sterically hinder the formation of the diarylpalladium intermediate that leads to homocoupling.[6][7] Good starting points include Buchwald-type ligands (e.g., SPhos, XPhos) or ferrocenylphosphines like dppf.[1][8] |
| Solvent/Reagent Purity | Use rigorously degassed solvents and ensure the reaction is run under a strict inert atmosphere. | Oxygen is a known promoter of homocoupling, particularly of the boronic acid partner.[1][9] Use techniques like freeze-pump-thaw or sparging with argon. |
| Base Selection | Screen different bases. A milder base might be beneficial. | While a base is necessary, its strength can influence side reactions. Start with K₂CO₃ or K₃PO₄. Cs₂CO₃ is often effective but can be more aggressive.[1] The choice of base can also affect the rate of transmetalation versus competing pathways. |
| Addition Method | Consider slow addition of the this compound. | Maintaining a low concentration of the aryl halide can disfavor the bimolecular homocoupling reaction relative to the cross-coupling pathway. |
Issue 2: Self-coupling observed during a Heck Reaction.
Question: I am performing a Heck reaction with this compound and an alkene, but I'm isolating the biphenyl byproduct. What should I change?
Answer: Self-coupling in Heck reactions can occur, often due to catalyst deactivation or suboptimal reaction conditions. The electron-withdrawing nature of the trifluorovinyloxy group should facilitate the initial oxidative addition, making other steps in the cycle potential points of failure.
The following diagram outlines the key steps in a typical Heck reaction workflow and where self-coupling can interfere.
Caption: Fig 2. Heck Reaction Workflow and Failure Point.
| Parameter | Recommendation | Rationale |
| Catalyst Stability | Increase the ligand-to-palladium ratio (e.g., 2:1 or 4:1 L:Pd). | An excess of phosphine ligand can help stabilize the active Pd(0) species, preventing its agglomeration into inactive palladium black, a common cause of failed Heck reactions that can lead to side products.[4] |
| Ligand Choice | Screen different phosphine ligands. | For aryl bromides, PPh₃ is a classic choice, but more electron-rich and bulky ligands like P(o-tolyl)₃ or bidentate ligands like dppf might offer better stability and selectivity.[4] |
| Base Selection | Use a non-nucleophilic organic base. | Triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are common choices. Inorganic bases like K₂CO₃ can also be effective. The base is crucial for regenerating the Pd(0) catalyst at the end of the cycle.[4][10] |
| Temperature Control | Optimize the reaction temperature. | Start at a moderate temperature (e.g., 80-100 °C) and only increase if the reaction is sluggish. Excessive heat can accelerate catalyst decomposition.[4] |
| Additives | Consider the use of silver salts (e.g., Ag₂CO₃, Ag₃PO₄) in certain cases. | While not always necessary for aryl bromides, silver salts can act as halide scavengers, which can sometimes prevent catalyst inhibition and minimize side reactions like alkene isomerization.[11] |
General Experimental Protocol: Suzuki Coupling of this compound
This protocol provides a robust starting point for the Suzuki-Miyaura cross-coupling of this compound, designed to minimize self-coupling.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Pd₂(dba)₃ (1-2 mol%)
-
SPhos (2.2-4.4 mol%)
-
Potassium Phosphate (K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane, or 2-MeTHF)
Procedure:
-
Vessel Preparation: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the this compound, arylboronic acid, and K₃PO₄.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Catalyst Addition: Under a positive pressure of inert gas, add the Pd₂(dba)₃ and SPhos.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction: Place the sealed reaction vessel in a preheated oil bath or heating block at 80-110 °C.
-
Monitoring: Stir the reaction vigorously and monitor its progress by TLC or GC-MS analysis of small aliquots.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired cross-coupled product.
Note: The optimal temperature, solvent, and reaction time will depend on the specific arylboronic acid used and should be optimized accordingly.
References
-
BenchChem. Preventing homocoupling in Suzuki reactions with 2-Iodoanisole. Retrieved from BenchChem Technical Support.[1]
-
BenchChem. Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts. Retrieved from BenchChem Technical Support.[3]
-
Yin, G., et al. (2021). Mechanistic studies of Ni-catalyzed electrochemical homo-coupling reactions of aryl halides. Faraday Discussions.[12][13]
-
Doubleday, W. W., et al. (2006). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development.[2][14]
-
Reddit r/Chempros. How to approach choosing reaction conditions for Suzuki?. Retrieved from Reddit.[7]
-
BenchChem. Technical Support Center: Troubleshooting Heck Reactions of 1,1-Dibromoethylene. Retrieved from BenchChem Technical Support.[4]
-
ResearchGate. How to prevent metal catalysed homocoupling reaction of boronic acids?. Retrieved from ResearchGate.[9]
-
DeAngelis, A., & Colacot, T. J. (2014). Prominent Ligand Types in Modern Cross-Coupling Reactions. In New Trends in Cross-Coupling: Theory and Applications. Royal Society of Chemistry.[5]
-
OpenChemHub. (2024). Ligand design for cross-couplings: phosphines. Retrieved from YouTube.[6]
-
Chemistry LibreTexts. (2023). Heck Reaction. Retrieved from Chemistry LibreTexts.[10]
-
Myers, A. The Heck Reaction. Retrieved from Chem 115, Harvard University.[11]
-
Sigman, M. S., & Werner, E. W. (2012). A Comparative Analysis of the Reactivity of 4-(Benzyloxy)-2-bromo-1-fluorobenzene in Palladium-Catalyzed Cross-Coupling Reaction. Journal of the American Chemical Society.[15]
-
Anderson, K. W., et al. (2006). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. The Journal of Organic Chemistry.[8]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts - operachem [operachem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. books.rsc.org [books.rsc.org]
- 6. m.youtube.com [m.youtube.com]
- 7. reddit.com [reddit.com]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. people.uniurb.it [people.uniurb.it]
- 12. Mechanistic studies of Ni-catalyzed electrochemical homo-coupling reactions of aryl halides - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
- 13. Mechanistic Studies of Ni-Catalyzed Electrochemical Homo-Coupling Reactions of Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Catalyst Selection for Cross-Coupling with 1-Bromo-4-(trifluorovinyloxy)benzene
Welcome to the technical support center for catalytic cross-coupling applications involving 1-bromo-4-(trifluorovinyloxy)benzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing these crucial synthetic transformations. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your success with this unique and valuable substrate.
The this compound substrate presents a distinct reactivity profile. The carbon-bromine bond is the primary site for oxidative addition in palladium-catalyzed cycles.[1][2][3] The trifluorovinyloxy group (-OCF=CF₂) is strongly electron-withdrawing, which generally accelerates the rate-limiting oxidative addition step by making the aromatic ring more electron-deficient.[4] However, the stability of this fluorinated moiety under various basic and thermal conditions is a critical consideration for maximizing yield and preventing side reactions.
This center is structured to provide direct answers to challenges you may encounter, from initial catalyst selection to advanced troubleshooting.
Section 1: Catalyst and Ligand Selection Guide
Choosing the correct palladium catalyst and phosphine ligand combination is the most critical factor for a successful cross-coupling reaction. The ligand's electronic and steric properties directly influence the key steps of the catalytic cycle: oxidative addition and reductive elimination.[5] For an electron-deficient aryl bromide like this compound, the focus is often on accelerating the reductive elimination step to prevent catalyst decomposition or side reactions.
Recommended Catalyst Systems for Key Cross-Coupling Reactions
| Coupling Reaction | Recommended Palladium Source | Recommended Ligand(s) | Base/Solvent System | Key Considerations |
| Suzuki-Miyaura | Pd(OAc)₂, Pd₂(dba)₃ | SPhos , XPhos, RuPhos | K₃PO₄ or K₂CO₃ / Dioxane/H₂O, Toluene/H₂O | Bulky, electron-rich biaryl phosphine ligands are highly effective.[6] They stabilize the Pd(0) species and promote the crucial reductive elimination step.[5][7] |
| Heck | Pd(OAc)₂ | P(o-tol)₃, P(t-Bu)₃ | Et₃N or DIPEA / DMF, NMP | For Heck reactions with electron-deficient aryl halides, phosphine ligands are essential to achieve high reactivity and selectivity.[4][8][9] Sterically hindered phosphines can improve yields. |
| Sonogashira | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | PPh₃ (often part of the precatalyst) | Et₃N or DIPEA / THF, DMF | This reaction requires a copper(I) co-catalyst (e.g., CuI).[10][11][12] The amine base serves both as a base and a solvent. Rigorous deoxygenation is critical to prevent alkyne homocoupling (Glaser coupling).[13] |
Catalyst Selection Workflow
The following diagram outlines a logical workflow for selecting an appropriate catalyst system based on the desired transformation.
Caption: Catalyst selection workflow for this compound.
Section 2: Troubleshooting Guide
Even with an optimized catalyst system, challenges can arise. This section addresses the most common issues in a question-and-answer format.
Q1: My reaction has stalled, and I'm observing very low or no product yield. What are the primary causes and how can I fix this?
A1: Low conversion is a frequent issue in cross-coupling reactions and can usually be traced back to a few key areas.[14] The primary suspect is often the deactivation of the palladium catalyst.
Potential Causes & Solutions:
-
Inadequate Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen.[15] Insufficient degassing of solvents or a leaky reaction setup can oxidize the catalyst to an inactive state, often observed as the formation of black palladium metal ('Pd black').
-
Solution: Ensure all solvents are rigorously degassed (e.g., by three freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes). Maintain a positive pressure of high-purity argon or nitrogen throughout the entire reaction setup and duration.[15]
-
-
Poor Reagent Quality:
-
Boronic Acids (Suzuki): These reagents can degrade over time, particularly when exposed to air and moisture, leading to protodeborylation.[15] Using degraded boronic acid will result in low yields.
-
Base: Bases like K₂CO₃ or K₃PO₄ can be hygroscopic. The presence of excess water can affect the catalytic cycle. The base should also be a fine powder to ensure sufficient surface area and reactivity.[16][15]
-
Solvents: Anhydrous solvents are crucial. Ethereal solvents like THF or dioxane can contain peroxides, which will deactivate the catalyst.[15]
-
Solution: Use fresh or properly stored reagents. Test the quality of your boronic acid. Use freshly opened, anhydrous solvents, and ensure your base is dry and finely ground.
-
-
Suboptimal Ligand Choice: The chosen ligand may not be suitable for this specific substrate. If the reductive elimination is slow, side reactions can occur.
-
Solution: For this electron-deficient substrate, switch to a bulkier, more electron-rich ligand. For Suzuki couplings, ligands like SPhos or XPhos are excellent starting points as they are designed to accelerate the key steps in the catalytic cycle.[6]
-
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low-yield cross-coupling reactions.
Q2: I'm seeing a significant amount of 1-(trifluorovinyloxy)benzene as a byproduct. What is causing this dehalogenation?
A2: The formation of a dehalogenated (or protodebrominated) byproduct is a common side reaction where the bromine atom is replaced by a hydrogen atom.[17][18] This occurs when the Ar-Pd(II)-X intermediate reacts with a hydride source before it can undergo transmetalation or migratory insertion.
Potential Causes & Solutions:
-
Source of Hydride: The hydride can originate from the solvent (e.g., alcohols, wet solvents), the base (e.g., formate impurities), or the organometallic reagent itself.
-
Solution: Use high-purity, anhydrous solvents. If using an amine base like triethylamine, consider distillation to remove impurities.
-
-
Base Choice: Some bases can promote pathways that lead to dehalogenation.
-
Solution: Screen different bases. For Suzuki reactions, inorganic bases like K₃PO₄ or Cs₂CO₃ are often less prone to causing dehalogenation than some organic bases.[13]
-
-
Slow Transmetalation: If the desired transmetalation step is slow, the Ar-Pd(II)-X intermediate has more time to react with trace hydride sources.
-
Solution: Ensure your coupling partner (e.g., boronic acid) is active and present in a slight excess (typically 1.1-1.5 equivalents). Adding a small amount of water to the solvent system (e.g., dioxane/water 10:1) can sometimes accelerate the transmetalation of boronic acids in Suzuki couplings.[16]
-
Q3: My starting material seems to be decomposing. Is the trifluorovinyloxy group unstable?
A3: While generally robust, fluorinated functional groups can be sensitive to certain conditions, particularly strong bases and high temperatures. The trifluorovinyloxy group may be susceptible to hydrolysis or elimination under harsh conditions.
Potential Causes & Solutions:
-
Strong Base: Strong nucleophilic bases like alkoxides (e.g., NaOtBu) could potentially attack the fluorinated vinyl group.
-
Solution: Use milder inorganic bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃. These provide sufficient basicity for the catalytic cycle without promoting decomposition of the substrate.
-
-
High Temperature: Prolonged heating at high temperatures (>120 °C) can lead to thermal decomposition.
-
Solution: Optimize the reaction temperature. Thanks to the electron-withdrawing nature of the trifluorovinyloxy group, oxidative addition should be facile, potentially allowing for lower reaction temperatures (e.g., 80-100 °C) compared to more electron-rich aryl bromides. If the reaction is slow, it is often better to change the ligand to increase activity rather than simply increasing the temperature.
-
Section 3: Frequently Asked Questions (FAQs)
-
Q: Why are bulky, electron-rich phosphine ligands so often recommended?
-
A: This class of ligands is crucial for modern cross-coupling chemistry.[7][19] The electron-rich nature of the phosphine (due to alkyl groups) increases the electron density on the palladium center, which significantly accelerates the oxidative addition step—often the rate-limiting step of the catalytic cycle.[7] The steric bulk of the ligand promotes the final reductive elimination step, which forms the desired C-C bond and regenerates the active Pd(0) catalyst.[5] This combination leads to faster, more efficient reactions at lower catalyst loadings.
-
-
Q: What is the role of the copper co-catalyst in the Sonogashira reaction?
-
A: In the Sonogashira reaction, the copper(I) salt (typically CuI) reacts with the terminal alkyne and the amine base to form a copper(I) acetylide intermediate.[12] This copper acetylide then undergoes transmetalation with the palladium(II) complex, transferring the alkyne group to the palladium center. This Pd-Cu cooperative catalysis allows the reaction to proceed under much milder conditions than copper-free variants.[10][11]
-
-
Q: Can I use 1-chloro-4-(trifluorovinyloxy)benzene instead of the bromo derivative?
-
A: While possible, aryl chlorides are significantly less reactive than aryl bromides due to the stronger C-Cl bond.[4][20] Coupling an aryl chloride would require a more specialized and highly active catalyst system, typically involving very electron-rich and bulky phosphine ligands (e.g., SPhos, tBuXPhos) or N-heterocyclic carbene (NHC) ligands, often at higher temperatures.[21][22] For initial investigations, the bromo derivative is the recommended starting material.
-
Section 4: Experimental Protocols
The following protocols are provided as robust starting points for your experiments. They should be adapted and optimized for specific coupling partners. All procedures must be carried out under an inert atmosphere (Argon or Nitrogen) using standard Schlenk line or glovebox techniques.
Protocol 1: Suzuki-Miyaura Coupling with Phenylboronic Acid
-
Reagents:
-
This compound (1.0 equiv)
-
Phenylboronic Acid (1.2 equiv)
-
Pd(OAc)₂ (0.02 equiv, 2 mol%)
-
SPhos (0.04 equiv, 4 mol%)
-
K₃PO₄ (potassium phosphate), finely ground (2.0 equiv)
-
1,4-Dioxane and Water (10:1 v/v), degassed
-
-
Procedure:
-
To a dry Schlenk flask, add this compound, phenylboronic acid, and K₃PO₄.
-
Evacuate and backfill the flask with argon three times.
-
In a separate vial, dissolve Pd(OAc)₂ and SPhos in a small amount of the degassed dioxane.
-
Add the degassed dioxane/water solvent mixture to the Schlenk flask containing the solids, followed by the catalyst solution via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Protocol 2: Heck Coupling with Styrene
-
Reagents:
-
This compound (1.0 equiv)
-
Styrene (1.5 equiv)
-
Pd(OAc)₂ (0.01 equiv, 1 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃, 0.02 equiv, 2 mol%)
-
Triethylamine (Et₃N, 2.0 equiv), distilled
-
N,N-Dimethylformamide (DMF), anhydrous and degassed
-
-
Procedure:
-
In a sealable reaction tube, combine this compound, styrene, and triethylamine in DMF.
-
Degas the mixture by bubbling with argon for 15 minutes.
-
Add Pd(OAc)₂ and tri(o-tolyl)phosphine to the mixture under a positive flow of argon.
-
Seal the tube and heat the reaction to 100 °C.[23]
-
Monitor reaction progress until the starting material is consumed.
-
After cooling, dilute the mixture with diethyl ether and wash extensively with water to remove DMF and ammonium salts.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify by column chromatography.
-
Protocol 3: Sonogashira Coupling with Phenylacetylene
-
Reagents:
-
This compound (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) chloride (PdCl₂(PPh₃)₂, 0.02 equiv, 2 mol%)
-
Copper(I) iodide (CuI, 0.04 equiv, 4 mol%)
-
Triethylamine (Et₃N) and Tetrahydrofuran (THF), anhydrous and degassed (2:1 v/v)
-
-
Procedure:
-
To a Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill with argon three times.
-
Add the degassed THF and triethylamine solvent mixture, followed by phenylacetylene via syringe.
-
Stir the reaction mixture at 60 °C until the starting material is consumed (as monitored by TLC).[23]
-
Cool the reaction to room temperature and filter off the triethylammonium bromide salt, washing with THF.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate, wash with dilute aqueous NH₄Cl, then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by column chromatography.
-
References
-
Lumen Learning. 17.2. Palladium catalyzed couplings. Organic Chemistry II. [Link]
-
National Institutes of Health (NIH). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. [Link]
-
The Nobel Prize. PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize Outreach AB. [Link]
-
Fiveable. Palladium-catalyzed cross-coupling reactions. Organic Chemistry II Class Notes. [Link]
-
Chemistry World. Next-generation ligands for complex coupling challenges. [Link]
-
Chemistry LibreTexts. 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]
-
National Institutes of Health (NIH). Data-driven discovery of active phosphine ligand space for cross-coupling reactions. [Link]
-
ACS Publications. Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling. [Link]
-
National Institutes of Health (NIH). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. [Link]
-
National Institutes of Health (NIH). Palladium-Catalyzed Reductive Heck Coupling of Alkenes. [Link]
-
Beilstein Journals. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. [Link]
-
National Institutes of Health (NIH). Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides. [Link]
-
PubMed. Efficient Catalyst for the Suzuki-Miyaura Coupling of Potassium Aryl Trifluoroborates With Aryl Chlorides. [Link]
-
PubMed. Nickel-catalyzed Suzuki-Miyaura reaction of aryl fluorides. [Link]
-
MDPI. Heck Reaction—State of the Art. [Link]
-
Chemistry LibreTexts. Heck Reaction. [Link]
-
ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. [Link]
-
ACS Publications. Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides—Reaction Discovery Using Parallel Microscale Experimentation. [Link]
-
ACS Publications. Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. [Link]
-
ResearchGate. Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Reddit. Diagnosing issues with a failed Suzuki coupling?. [Link]
-
Wikipedia. Sonogashira coupling. [Link]
-
Chemistry LibreTexts. Sonogashira Coupling. [Link]
-
SpringerLink. Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. [Link]
-
National Institutes of Health (NIH). Base-Induced Instability of Fluorotelomer Alcohols. [Link]
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- 23. benchchem.com [benchchem.com]
Technical Support Center: Characterization of Impurities in 1-Bromo-4-(trifluorovinyloxy)benzene
Welcome to the technical support center for 1-Bromo-4-(trifluorovinyloxy)benzene. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the characterization of impurities in this critical reagent. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, ensuring the integrity of your experimental outcomes.
Troubleshooting Guide
This section addresses specific issues you may encounter during the analysis of this compound and provides actionable solutions.
Issue 1: Unexpected Peaks Observed in Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Scenario: Your GC-MS analysis of a new batch of this compound shows several unexpected peaks in addition to the main product peak.
Possible Causes & Solutions:
-
Process-Related Impurities: The synthesis of this compound can result in several process-related impurities. These can include unreacted starting materials, by-products from side reactions, or isomers.
-
Action: Compare the mass spectra of the unknown peaks with potential impurities that could arise from the synthetic route. For example, if the synthesis involves the reaction of 4-bromophenol with a trifluorovinyl source, you might look for residual 4-bromophenol or related compounds.
-
-
Degradation Products: The trifluorovinyloxy group can be susceptible to hydrolysis or polymerization under certain conditions.[1]
-
Action: Investigate for the presence of 4-bromophenol, which would indicate hydrolysis of the ether linkage. Also, consider the possibility of oligomers or polymers, which may appear as a series of repeating units in the mass spectrum.
-
-
Column Contamination or Bleed: The unexpected peaks may not be from your sample but from the analytical system itself.
-
Action: Run a blank solvent injection to check for system contamination. If peaks are still present, bake out the GC column according to the manufacturer's instructions to remove contaminants.[2]
-
Experimental Protocol: GC-MS Method for Impurity Profiling
This protocol provides a starting point for the analysis of this compound and its volatile impurities.
| Parameter | Value |
| Gas Chromatograph | |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Split (e.g., 20:1) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial: 50°C, hold 2 min; Ramp: 10°C/min to 280°C, hold 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 40-400 amu |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
Issue 2: Ambiguous Signals in ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) Spectra
Scenario: The ¹H or ¹⁹F NMR spectrum of your this compound sample displays signals that are difficult to assign to the main compound or common solvents.
Possible Causes & Solutions:
-
Isomeric Impurities: Positional isomers of this compound (e.g., 1-Bromo-2-(trifluorovinyloxy)benzene or 1-Bromo-3-(trifluorovinyloxy)benzene) can be challenging to separate chromatographically but will have distinct NMR spectra.
-
Action: Carefully analyze the coupling patterns in the aromatic region of the ¹H NMR spectrum. The symmetry of the para-substituted main compound will result in a characteristic AA'BB' system. Isomers will exhibit more complex splitting patterns. ¹⁹F NMR is also highly sensitive to the electronic environment and can readily distinguish between isomers.[3][4]
-
-
Hydrolysis Products: As mentioned, hydrolysis to 4-bromophenol is a potential degradation pathway.
-
Action: Look for a broad singlet in the ¹H NMR spectrum corresponding to the phenolic proton of 4-bromophenol. Its chemical shift will be concentration-dependent and will exchange with D₂O.
-
-
Residual Solvents or Reagents: Impurities from the synthesis or purification process may be present.
-
Action: Compare the chemical shifts of the unknown signals to those of common laboratory solvents and reagents used in the synthesis.
-
Experimental Protocol: ¹⁹F NMR for Impurity Detection
¹⁹F NMR is a powerful tool for the analysis of fluorinated compounds due to its high sensitivity and wide chemical shift range.[3][5]
| Parameter | Value |
| Spectrometer | 400 MHz or higher |
| Solvent | CDCl₃ or Acetone-d₆ |
| Internal Standard | Trifluoroacetic acid (TFA) or another suitable fluorinated standard[5] |
| Pulse Program | Standard 1D ¹⁹F experiment |
| Acquisition Parameters | |
| Spectral Width | Sufficient to cover the expected range of trifluorovinyl signals |
| Number of Scans | 128 or higher for dilute samples |
| Relaxation Delay | 2 seconds |
Workflow for Impurity Identification
The following diagram illustrates a logical workflow for the identification of unknown impurities in your this compound sample.
Caption: A stepwise workflow for the identification of unknown impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in commercially available this compound?
A1: The most common impurities are typically related to the manufacturing process. These can include:
-
Starting Materials: Such as 4-bromophenol.
-
Isomers: Positional isomers like 1-bromo-2-(trifluorovinyloxy)benzene.
-
By-products: Formed from side reactions during the synthesis.
-
Solvents: Residual solvents from purification steps.
Q2: How should I store this compound to minimize degradation?
A2: To ensure the stability of this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[6][7] It is also advisable to protect it from moisture to prevent hydrolysis.
Q3: Can I use High-Performance Liquid Chromatography (HPLC) for impurity analysis of this compound?
A3: Yes, HPLC can be a valuable technique, especially for non-volatile or thermally labile impurities that are not suitable for GC analysis. A reversed-phase C18 column with a water/acetonitrile or water/methanol mobile phase gradient would be a good starting point for method development. Coupling HPLC with mass spectrometry (LC-MS) can provide molecular weight information for unknown peaks, aiding in their identification.[2][8][9]
Q4: My sample has a slight discoloration. Does this indicate the presence of impurities?
A4: Discoloration can be an indicator of impurities, possibly due to degradation or the presence of trace amounts of colored by-products from the synthesis. It is recommended to analyze the discolored sample by GC-MS and NMR to identify the cause and determine if it will impact your experiments.
Q5: Are there any specific safety precautions I should take when handling this compound?
A5: Yes, this compound is a combustible liquid and can cause skin and serious eye irritation.[7] It may also cause respiratory irritation. Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7]
Impurity Formation Pathway
The following diagram illustrates a potential degradation pathway for this compound.
Caption: A simplified hydrolysis degradation pathway.
References
-
Oxford Instruments. (n.d.). NMR | Fluorine Spectroscopy - Magnetic Resonance. Retrieved from [Link]
-
Jilani, A., et al. (2022). Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous matrices: A review. Journal of Separation Science, 45(1), 78-93. [Link]
-
PubChem. (n.d.). 1-Bromo-4-(trifluoromethoxy)benzene. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
Kiraly, P., et al. (2021). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 12(28), 9576-9584. [Link]
-
Veeprho. (2020). Use of NMR in Impurity Profiling for Pharmaceutical Products. Retrieved from [Link]
-
LCGC International. (2025). Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. Retrieved from [Link]
-
PubChem. (n.d.). Benzene, 1-bromo-4-(trifluoromethyl)-. Retrieved from [Link]
-
ResearchGate. (n.d.). Fluorinated Aromatic Compounds. Retrieved from [Link]
-
MDPI. (n.d.). Application of NMR Screening Methods with 19F Detection to Fluorinated Compounds Bound to Proteins. Retrieved from [Link]
-
Emery Pharma. (n.d.). Impurity Analysis. Retrieved from [Link]
-
Trefi, S., et al. (2017). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Molecules, 22(10), 1739. [Link]
-
NIST. (n.d.). Benzene, 1-bromo-4-(trifluoromethyl)-. Retrieved from [Link]
-
Science.gov. (n.d.). benzene degradation pathway: Topics. Retrieved from [Link]
-
ScienceDirect. (2025). Degradation pathways of 1,4-dioxane in biological and advanced oxidation processes. Retrieved from [Link]
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- 9. emerypharma.com [emerypharma.com]
Validation & Comparative
Navigating the Analytical Maze: A Comparative Guide to the Mass Spectrometry of 1-Bromo-4-(trifluorovinyloxy)benzene and its Derivatives
For Immediate Release
In the landscape of modern chemical analysis, particularly within pharmaceutical and materials science, the precise structural elucidation of novel molecules is paramount. 1-Bromo-4-(trifluorovinyloxy)benzene and its derivatives represent a class of compounds with significant potential, owing to the unique chemical properties conferred by the trifluorovinyloxy and bromine moieties. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth comparison of mass spectrometry techniques for the characterization of these challenging analytes. We will explore the nuanced fragmentation patterns under different ionization methods, offering a predictive framework in the absence of extensive public domain spectral libraries for this specific compound.
The Analytical Challenge: Understanding the Molecule
This compound possesses a unique combination of functional groups that influence its behavior in a mass spectrometer. The aromatic ring provides a stable core, the bromine atom introduces a characteristic isotopic pattern, and the trifluorovinyloxy group presents a complex site for fragmentation. A thorough understanding of how each component influences ionization and fragmentation is crucial for accurate spectral interpretation.
Electron Ionization (EI): The "Hard" Approach and Its Implications
Electron Ionization (EI) is a high-energy technique that provides detailed structural information through extensive fragmentation. While this can lead to a complex spectrum, it is invaluable for deducing the structure of unknown compounds.[1][2]
Predicted Fragmentation of this compound under EI
Based on the analysis of related compounds such as 1-bromo-4-ethoxybenzene and general principles of mass spectrometry, we can predict the following key fragmentation pathways for this compound:
-
Molecular Ion Peak (M+•): The molecular ion will exhibit a characteristic M/M+2 isotopic pattern due to the presence of bromine (79Br and 81Br).
-
Loss of Bromine: Cleavage of the C-Br bond will result in a significant fragment at [M-Br]+.
-
Ether Cleavage: The C-O bond of the ether is a likely point of fragmentation.
-
Alpha-Cleavage: Cleavage of the bond alpha to the oxygen on the vinyl side could lead to the loss of a trifluorovinyl radical, resulting in a bromophenoxy cation.
-
Cleavage with Rearrangement: Rearrangement followed by cleavage can lead to the formation of a stable bromophenyl cation.
-
-
Fragmentation of the Trifluorovinyloxy Group: The C-F bonds are strong, but fragmentation of the vinyl group is possible, leading to the loss of CF2 or CF3 radicals, although these may be less favorable pathways.
The following diagram illustrates the predicted major fragmentation pathways under Electron Ionization.
Caption: Predicted EI fragmentation of this compound.
Comparison with an Analog: 1-Bromo-4-ethoxybenzene
The NIST WebBook provides the mass spectrum of 1-bromo-4-ethoxybenzene, a valuable comparative tool.[3][4][5][6] Key fragments observed for this analog include the molecular ion, loss of an ethyl radical, and the formation of a bromophenol radical cation, which supports the predicted fragmentation pathways for the trifluorovinyloxy derivative.
"Soft" Ionization Techniques: A Gentler Approach
For molecules that are thermally labile or for applications where preservation of the molecular ion is critical, "soft" ionization techniques such as Chemical Ionization (CI) and Electrospray Ionization (ESI) are preferred.[7]
Chemical Ionization (CI)
Chemical Ionization (CI) is a lower-energy method that typically results in less fragmentation and a more prominent protonated molecule, [M+H]+.[8] For this compound, CI would be expected to produce a strong signal for the protonated molecule, confirming its molecular weight with high confidence. Fragmentation would likely be limited to the most labile bonds, such as the C-Br and C-O bonds.
Electrospray Ionization (ESI)
Electrospray Ionization (ESI) is particularly well-suited for polar and high molecular weight compounds and is commonly coupled with liquid chromatography (LC-MS).[9] For this compound, ESI would likely generate a protonated molecule [M+H]+ or adducts with solvent ions (e.g., [M+Na]+). The unique properties of organofluorine compounds can influence their ESI response, with hydrophobicity and the number of fluorine atoms playing a role.[10]
The workflow for LC-ESI-MS analysis provides a powerful tool for separating complex mixtures and obtaining high-quality mass spectra.
Caption: A typical LC-ESI-MS experimental workflow.
Comparative Data Summary
The choice of ionization technique significantly impacts the resulting mass spectrum and the information that can be gleaned. The following table provides a comparative summary of the expected outcomes for this compound.
| Ionization Technique | Expected Molecular Ion | Fragmentation | Key Advantages | Key Disadvantages |
| Electron Ionization (EI) | M+• (with Br isotope pattern) | Extensive, provides structural detail | Rich fragmentation for structural elucidation | Molecular ion may be weak or absent |
| Chemical Ionization (CI) | [M+H]+ (with Br isotope pattern) | Minimal, preserves molecular ion | Strong molecular ion for molecular weight confirmation | Limited structural information from fragmentation |
| Electrospray Ionization (ESI) | [M+H]+ or adducts (e.g., [M+Na]+) | Very little to none | Suitable for LC coupling, soft ionization for labile compounds | Matrix effects can suppress ionization |
Experimental Protocol: GC-EI-MS Analysis
For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization is a powerful analytical technique.
Objective: To obtain a detailed mass spectrum of this compound for structural confirmation and fragmentation analysis.
Materials:
-
Gas Chromatograph coupled to a Mass Spectrometer with an EI source.
-
Helium (carrier gas).
-
This compound standard.
-
Suitable solvent (e.g., dichloromethane, hexane).
-
Microsyringe.
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 10-100 ppm) in a volatile solvent.
-
GC Conditions:
-
Injector: Split/splitless injector, 250°C.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mass Range: m/z 40-400.
-
Scan Speed: 2 scans/sec.
-
-
Injection: Inject 1 µL of the sample solution into the GC.
-
Data Analysis:
-
Identify the peak corresponding to this compound in the total ion chromatogram (TIC).
-
Extract the mass spectrum for this peak.
-
Analyze the molecular ion and the major fragment ions.
-
Compare the observed spectrum with the predicted fragmentation patterns.
-
Conclusion: A Multi-faceted Approach to a Complex Molecule
The mass spectrometric analysis of this compound and its derivatives requires a nuanced approach. While Electron Ionization provides a wealth of structural information through its detailed fragmentation patterns, soft ionization techniques like Chemical Ionization and Electrospray Ionization are indispensable for unambiguous molecular weight determination. The choice of method will ultimately depend on the specific analytical question being addressed. By leveraging the comparative data and predictive fragmentation models presented in this guide, researchers can more effectively navigate the analytical challenges posed by this important class of compounds.
References
-
National Institute of Standards and Technology. Benzene, 1-bromo-4-ethoxy-. NIST Chemistry WebBook. [Link]
-
National Institute of Standards and Technology. Benzene, 1-bromo-4-ethoxy-. NIST Chemistry WebBook. [Link]
-
National Institute of Standards and Technology. Benzene, 1-bromo-4-ethoxy-. NIST Chemistry WebBook. [Link]
-
National Institute of Standards and Technology. Benzene, 1-bromo-4-ethoxy-. NIST Chemistry WebBook. [Link]
-
Waters Corporation. Common Ionization Methods. [Link]
-
University of California, Davis. Ionization Methods in Organic Mass Spectrometry. [Link]
- Raab, A., Krupp, E. M., & Feldmann, J. (2017). Perfluorinated compounds detection using non-target analysis of rp-hpLC-ICpMS/MS. Presented at the European Winter Conference on Plasma Spectrochemistry.
-
Let's Learn Science. (2022, August 31). Quickly Understand Chemical Ionization [Video]. YouTube. [Link]
-
Jackson, G. P., & Appulage, D. K. (2020). Fluoroalkylamines: Novel, Highly Volatile, Fast-Equilibrating, and Electrospray Ionization–Mass Spectrometry Signal-Enhancing Cationic Ion-Interaction Reagents. Analytical Chemistry, 92(13), 8945–8952. [Link]
-
Chemistry Academy. (2023, May 11). Fragmentation of Alkyl halide & Ether| Mass spectroscopy [Video]. YouTube. [Link]
-
Emory University. Mass Spectrometry Ionization Methods. [Link]
-
Workman Jr., J. (2023, February 1). Analyzing Organofluorine Compounds in the Environment Using Combustion Ion Chromatography (CIC) and Other Methods. LCGC International. [Link]
-
Prebyl, B. C., & Jackson, G. P. (2019). Understanding the Electrospray Ionization Response Factors of Per- and Poly-Fluoroalkyl Substances (PFAS). Journal of the American Society for Mass Spectrometry, 30(11), 2349–2357. [Link]
- Dunnivant, F. M., & Ginsbach, J. W. (2008). GCMS Section 2.6. Whitman College.
-
Asperger, A. (2020, October 17). Electron ionization and mass spectrometry [Video]. YouTube. [Link]
-
PubChem. Benzene, 1-bromo-4-(trifluoromethyl)-. [Link]
-
National Institute of Standards and Technology. Benzene, 1-bromo-4-(trifluoromethyl)-. NIST Chemistry WebBook. [Link]
-
SlidePlayer. Mass Spectrometry: Fragmentation. [Link]
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Kertesz, V., & Van Berkel, G. J. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(4), 675. [Link]
-
National Institute of Standards and Technology. Benzene, 1-bromo-4-(trifluoromethyl)-. NIST Chemistry WebBook. [Link]
-
Kagramanov, N. D., Sigan, A. L., & Golubev, A. S. (2021). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. Fluorine Notes, 138, 5-6. [Link]
-
LibreTexts. 18.8: Spectroscopy of Ethers. Chemistry LibreTexts. [Link]
-
Chem Help ASAP. (2023, February 3). predicting likely fragments in a mass spectrum [Video]. YouTube. [Link]
-
Morreel, K., et al. (2010). Mass Spectrometry-Based Fragmentation as an Identification Tool in Lignomics. Plant Physiology, 153(3), 1464–1478. [Link]
-
Smith Jr, D. W., et al. (2001). Aromatic trifluorovinyl ethers - Versatile intermediates and monomers for unique fluoropolymers. Journal of Fluorine Chemistry, 107(1), 127-134. [Link]
-
Quimica Organica. IR spectrum: Ethers. [Link]
-
TETRAHEDRON CHEMISTRY CLASSES. (2024, February 16). PART 19: AROMATIC ETHER MASS SPECTRA INTERPRETATION [Video]. YouTube. [Link]
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A Comparative Analysis of the Reactivity of 1-Bromo-4-(trifluorovinyloxy)benzene in Palladium-Catalyzed Cross-Coupling Reactions
An In-Depth Technical Guide for Researchers
Abstract
The functionalization of aromatic rings via palladium-catalyzed cross-coupling reactions is a cornerstone of modern organic synthesis, enabling the construction of complex molecules essential for pharmaceuticals, agrochemicals, and materials science. The reactivity of the aryl halide starting material is paramount to the success of these transformations. This guide presents a comprehensive comparison of the reactivity of 1-Bromo-4-(trifluorovinyloxy)benzene with other common bromoarenes. We will delve into the unique electronic properties conferred by the trifluorovinyloxy (-OCF=CF₂) group and provide experimental frameworks for key reactions, including Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination. This analysis is designed to equip researchers, scientists, and drug development professionals with the technical insights needed to effectively utilize this versatile fluorinated building block.
Introduction: The Role of Electronic Effects in Bromoarene Reactivity
Bromoarenes are widely used substrates in palladium-catalyzed cross-coupling reactions due to their optimal balance of reactivity and stability. The critical, and often rate-determining, step in many of these catalytic cycles is the oxidative addition of the aryl bromide to a palladium(0) complex.[1][2] The efficiency of this step is profoundly influenced by the electronic nature of the substituents on the aromatic ring.
-
Electron-Donating Groups (EDGs) , such as methoxy (-OCH₃) or methyl (-CH₃), increase the electron density on the carbon atom of the C-Br bond. This strengthening of the bond slows the rate of oxidative addition, rendering the bromoarene less reactive.
-
Electron-Withdrawing Groups (EWGs) , such as nitro (-NO₂) or trifluoromethyl (-CF₃), decrease the electron density of the aromatic ring.[3] This polarization of the C-Br bond makes the carbon atom more electrophilic and susceptible to attack by the electron-rich Pd(0) catalyst, thereby accelerating the oxidative addition step and increasing overall reactivity.[4][5]
The trifluorovinyloxy (-OCF=CF₂) group is a potent electron-withdrawing substituent. The high electronegativity of the fluorine atoms creates a strong inductive effect, pulling electron density away from the benzene ring. This effect is analogous to, and in some contexts stronger than, the well-known trifluoromethoxy (-OCF₃) group.[6] Consequently, this compound is anticipated to be a highly reactive substrate in cross-coupling reactions, comparable to other electron-deficient bromoarenes.
Caption: Influence of substituent electronics on the rate-determining oxidative addition step.
The Palladium-Catalyzed Cross-Coupling Catalytic Cycle
Understanding the fundamental mechanism is key to optimizing reaction conditions. Most palladium-catalyzed cross-couplings proceed through a common catalytic cycle, illustrated below. The choice of ligand, base, and solvent is critical for ensuring the efficiency of each step.[7][8]
Caption: The fundamental steps of a palladium-catalyzed cross-coupling reaction.
Comparative Reactivity in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which forms C-C bonds between an aryl halide and an organoboron reagent, is one of the most widely used transformations in organic synthesis.[9] The reaction typically requires a base to activate the boronic acid for the transmetalation step.
Experimental Protocol: Suzuki-Miyaura Coupling
Rationale: This protocol employs Pd(PPh₃)₄, a common and effective air-stable Pd(0) catalyst. A mixture of an organic solvent (Dioxane) and water with a carbonate base is a standard condition that promotes both solubility and the activation of the boronic acid.[2]
-
Reaction Setup: To a dry Schlenk flask, add the bromoarene (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Under this inert atmosphere, add 6 mL of 1,4-dioxane and 2 mL of water.
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or GC-MS.
-
Workup: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Comparative Performance Data (Illustrative)
The following table presents illustrative data based on the established principles of electronic effects on reactivity.
| Bromoarene | Substituent (-R) | Electronic Effect | Approx. Reaction Time (h) | Typical Yield (%) |
| 1-Bromo-4-methoxybenzene | -OCH₃ | Strong EDG | 18 - 24 | 65 - 75 |
| 1-Bromo-4-methylbenzene | -CH₃ | Weak EDG | 12 - 16 | 75 - 85 |
| Bromobenzene | -H | Neutral | 8 - 12 | 85 - 95 |
| This compound | -OCF=CF₂ | Strong EWG | 1 - 3 | >95 |
| 1-Bromo-4-nitrobenzene | -NO₂ | Strong EWG | 1 - 3 | >95 |
Discussion: The strongly electron-withdrawing -OCF=CF₂ group significantly accelerates the reaction. This compound is expected to react much faster and more completely than bromobenzene and its electron-rich counterparts. Its reactivity profile is comparable to that of 1-bromo-4-nitrobenzene, making it an excellent substrate for rapid and high-yielding Suzuki couplings.[10][11]
Comparative Reactivity in Heck-Mizoroki Reaction
The Heck reaction forms a C-C bond by coupling an aryl halide with an alkene, providing a powerful method for synthesizing substituted olefins.[8][12] The presence of an electron-withdrawing group on the aryl halide is known to be particularly beneficial for this reaction.[5]
Experimental Protocol: Heck Reaction
Rationale: This protocol uses palladium(II) acetate, which is reduced in situ to the active Pd(0) catalyst. Triphenylphosphine is a common, cost-effective ligand. A hindered amine base like triethylamine acts as both a base to neutralize the HBr generated and as a reducing agent for the Pd(II) precursor. DMF is a polar aprotic solvent suitable for this transformation.[5]
-
Reaction Setup: To a dry round-bottom flask equipped with a reflux condenser, add the bromoarene (1.0 mmol, 1.0 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Reagent Addition: Under the inert atmosphere, add anhydrous N,N-dimethylformamide (DMF, 5 mL), followed by styrene (1.2 mmol, 1.2 equiv.) and triethylamine (1.5 mmol, 1.5 equiv.).
-
Reaction: Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitoring: Follow the disappearance of the starting material using TLC or GC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with diethyl ether (30 mL) and filter through a pad of celite to remove palladium black and salts.
-
Purification: Wash the filtrate with 1M HCl (2 x 15 mL), water (15 mL), and brine (15 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate. Purify the residue by column chromatography.
Comparative Performance Data (Illustrative)
| Bromoarene | Substituent (-R) | Electronic Effect | Approx. Reaction Time (h) | Typical Yield (%) |
| 1-Bromo-4-methoxybenzene | -OCH₃ | Strong EDG | >24 | 40 - 55 |
| 1-Bromo-4-methylbenzene | -CH₃ | Weak EDG | 16 - 20 | 60 - 70 |
| Bromobenzene | -H | Neutral | 10 - 14 | 75 - 85 |
| This compound | -OCF=CF₂ | Strong EWG | 2 - 4 | >90 |
| 1-Bromo-4-(trichloromethyl)benzene | -CCl₃ | Strong EWG | 2 - 4 | >90 |
Discussion: The Heck reaction is particularly sensitive to the electronic nature of the aryl halide. Electron-rich systems like 4-bromoanisole are poor substrates, often giving low yields. In contrast, the potent electron-withdrawing nature of the trifluorovinyloxy group makes this compound an excellent substrate, leading to rapid conversion and high yields of the corresponding stilbene derivative. Its performance is expected to be on par with other highly activated substrates like 1-bromo-4-(trichloromethyl)benzene.[5][13]
Comparative Reactivity in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed method for forming C-N bonds, a crucial transformation for the synthesis of aryl amines.[1][14] The reaction mechanism is complex, but like other cross-couplings, the oxidative addition step is critical and is accelerated by electron-deficient aryl halides.[7]
Experimental Protocol: Buchwald-Hartwig Amination
Rationale: This protocol utilizes a pre-catalyst system with a sterically hindered biarylphosphine ligand (XPhos), which is highly effective for coupling a broad range of amines and aryl halides. Sodium tert-butoxide is a strong, non-nucleophilic base required to deprotonate the amine, and toluene is a common high-boiling solvent for this reaction.[15]
-
Glovebox Setup: Inside an inert atmosphere glovebox, add the bromoarene (1.0 mmol, 1.0 equiv.), XPhos Pd G3 (0.02 mmol, 2 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv.) to a vial.
-
Reagent Addition: Add anhydrous toluene (4 mL) and morpholine (1.2 mmol, 1.2 equiv.). Seal the vial with a Teflon-lined cap.
-
Reaction: Remove the vial from the glovebox and place it in a preheated heating block at 100 °C. Stir for the required duration.
-
Monitoring: Monitor the reaction by taking aliquots (under inert atmosphere if necessary) and analyzing by GC-MS or LC-MS.
-
Workup: Cool the reaction to room temperature. Pass the mixture through a short plug of silica gel, eluting with ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude material by column chromatography or recrystallization.
Comparative Performance Data (Illustrative)
| Bromoarene | Substituent (-R) | Electronic Effect | Approx. Reaction Time (h) | Typical Yield (%) |
| 1-Bromo-4-methoxybenzene | -OCH₃ | Strong EDG | 12 - 18 | 70 - 80 |
| 1-Bromo-4-methylbenzene | -CH₃ | Weak EDG | 8 - 12 | 80 - 90 |
| Bromobenzene | -H | Neutral | 4 - 8 | 85 - 95 |
| This compound | -OCF=CF₂ | Strong EWG | <1 | >95 |
| 1-Bromo-4-fluorobenzene | -F | Weak EWG | 2 - 4 | >90 |
Discussion: While modern catalysts have broadened the scope of Buchwald-Hartwig amination to include electron-rich aryl halides, a significant rate enhancement is still observed for electron-deficient substrates.[16][17] this compound is expected to undergo extremely rapid and clean amination, often reaching completion in under an hour with low catalyst loadings. This high reactivity makes it an ideal building block for constructing complex amine-containing molecules under mild conditions.
General Experimental Workflow
A standardized workflow is crucial for reproducibility and safety in conducting cross-coupling reactions.
Caption: A typical step-by-step workflow for a cross-coupling experiment.
Conclusion
The presence of the strongly electron-withdrawing trifluorovinyloxy group makes This compound a highly activated and versatile substrate for palladium-catalyzed cross-coupling reactions. Compared to electron-rich or neutral bromoarenes, it consistently demonstrates superior performance, characterized by:
-
Faster Reaction Rates: Significantly reduced reaction times, increasing throughput.
-
Higher Yields: More efficient conversion to the desired product, simplifying purification.
-
Milder Conditions: Potential for lower reaction temperatures and catalyst loadings.
This enhanced reactivity makes it an invaluable building block for medicinal chemistry and materials science, where rapid and efficient synthesis of fluorinated analogues is of high importance. Researchers can confidently select this compound as a preferred starting material for Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions to accelerate the synthesis of target molecules.
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Weizmann Institute of Science. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. WIS Works. Retrieved from [Link]
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Hartwig, J.F. (2015). Palladium-Catalyzed Arylation of Fluoroalkylamines. J. Am. Chem. Soc., 137, 8460–8468. Retrieved from [Link]
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Brusoe, A.T., & Hartwig, J.F. (2015). Palladium-Catalyzed Arylation of Fluoroalkylamines. PMC - NIH. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
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Iacono, S. T., et al. (2023). Systematic study of nucleophile additions to this compound: A versatile intermediate toward fluorinated ethers of synthetic interest. Journal of Fluorine Chemistry. Retrieved from [Link]
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ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
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Beilstein Journal of Organic Chemistry. (2017). Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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Klumpp, D. A. (2009). Superelectrophiles and the effects of trifluoromethyl substituents. PMC - NIH. Retrieved from [Link]
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University of Saskatchewan. (n.d.). Reaction Rates and Relative Reactivity. Introduction to Organic Chemistry. Retrieved from [Link]
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MDPI. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Retrieved from [Link]
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University of Liverpool Repository. (n.d.). Exploring New Avenues in C-C Coupling: Broadening Application of the Heck Reaction via in-situ Formation of Olefins. Retrieved from [Link]
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ResearchGate. (n.d.). Bromide conversions in C-C coupling reactions using 1-bromo-4-flurobenzene and different boronic acids catalyzed by G-COOH-Pd-10. Retrieved from [Link]
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Gáspár, A., & Szalóki, G. (2002). Electron-withdrawing substituents decrease the electrophilicity of the carbonyl carbon. Journal of Organic Chemistry, 67(20), 6995-7003. Retrieved from [Link]
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ResearchGate. (n.d.). Suzuki–Miyaura cross‐coupling reaction of 1‐bromo‐4‐nitrobenzene with.... Retrieved from [Link]
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PubChem. (n.d.). Benzene, 1-bromo-4-(trifluoromethyl)-. Retrieved from [Link]
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ResearchGate. (n.d.). Cross-Coupling Reactions of 5-Bromo-1,2,3-triazines. Retrieved from [Link]
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Reddit. (2022). Which group is more electron withdrawing? r/chemhelp. Retrieved from [Link]
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Reddit. (2023). Trifluoromethoxy group electron-withdrawing or electron-donating? r/OrganicChemistry. Retrieved from [Link]
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MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Retrieved from [Link]
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Chemistry Stack Exchange. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? Retrieved from [Link]
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Journal of the American Chemical Society. (2024). Iridium-Catalyzed B–H/C–H Dehydrogenative Coupling to Enable Boron–Nitrogen-Embedded Polycyclic Aromatic Hydrocarbons. Retrieved from [Link]
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PubChem. (n.d.). 1-Bromo-4-fluorobenzene. Retrieved from [Link]
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A Comparative Guide to the Thermal Analysis of High-Performance Polymers Derived from 1-Bromo-4-(trifluorovinyloxy)benzene
For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of advanced materials, understanding the thermal stability and behavior of novel polymers is paramount. This guide provides an in-depth technical comparison of the thermal properties of polymers synthesized from 1-Bromo-4-(trifluorovinyloxy)benzene, benchmarked against other leading high-performance fluoropolymers. We will delve into the causality behind experimental choices in thermal analysis and present self-validating protocols for both polymer synthesis and characterization by Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Introduction: The Promise of Fluorinated Aryl Ether Polymers
This compound is a versatile monomer for the synthesis of fluorinated aromatic polymers. The trifluorovinyloxy functional group is particularly amenable to a catalyst-free, thermal [2+2] cyclodimerization, leading to the formation of a perfluorocyclobutyl (PFCB) aryl ether linkage.[1][2] This polymerization method offers a clean and efficient route to high-molecular-weight, amorphous polymers with a unique combination of properties inherited from both the aromatic backbone and the fluorinated segments. These properties often include exceptional thermal stability, chemical inertness, low dielectric constants, and good processability.[3] The presence of the bromo-substituent on the aromatic ring provides a reactive handle for further post-polymerization modifications, allowing for the tailoring of polymer properties for specific applications.
This guide will focus on the thermal characterization of these PFCB aryl ether polymers. TGA and DSC are indispensable techniques for evaluating the performance of such materials at elevated temperatures.[4] TGA provides quantitative information on the thermal stability and decomposition profile, while DSC reveals key phase transitions such as the glass transition temperature (Tg), which dictates the material's mechanical state.[5][6]
Principles of Thermal Analysis: TGA and DSC
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are complementary thermal analysis techniques that provide a comprehensive understanding of a polymer's thermal behavior.[5]
-
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[7] This technique is crucial for determining the thermal stability of a polymer, identifying its decomposition temperature, and quantifying the amount of residual material at high temperatures.[7]
-
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature.[4] DSC is used to detect and quantify thermal events such as the glass transition, melting, and crystallization.[8] The glass transition temperature (Tg) is a critical parameter for amorphous polymers, as it marks the transition from a rigid, glassy state to a more flexible, rubbery state.[9][10]
Experimental Protocols
Part 1: Synthesis of Poly(1-Bromo-4-((perfluorocyclobutane)oxy))benzene
The following is a generalized, step-by-step methodology for the synthesis of a PFCB aryl ether polymer from this compound. This protocol is based on established methods for the thermal cyclopolymerization of trifluorovinyl aryl ethers.[1][11]
Materials:
-
This compound (monomer)
-
High-boiling point, inert solvent (e.g., diphenyl ether)
-
Anhydrous, inert atmosphere (e.g., Argon or Nitrogen)
-
Reaction vessel with magnetic stirring and reflux condenser
-
Precipitation solvent (e.g., methanol)
-
Filtration apparatus
-
Vacuum oven
Procedure:
-
Reaction Setup: In a flame-dried reaction vessel equipped with a magnetic stir bar and a reflux condenser, add the this compound monomer and diphenyl ether. The solvent helps to control the viscosity of the reaction mixture as the polymer chain grows.
-
Inert Atmosphere: Purge the reaction vessel with an inert gas (Argon or Nitrogen) for at least 15 minutes to remove any oxygen, which can interfere with the radical polymerization mechanism.
-
Polymerization: Heat the reaction mixture to 180°C with vigorous stirring. Maintain this temperature for 48 hours to ensure high conversion and the formation of a high molecular weight polymer.[11]
-
Cooling and Dissolution: After the polymerization is complete, cool the viscous reaction mixture to room temperature. Dissolve the polymer in a suitable solvent such as dichloromethane or tetrahydrofuran.
-
Precipitation and Purification: Slowly precipitate the dissolved polymer into a large volume of a non-solvent like methanol with vigorous stirring. This step removes the high-boiling point solvent and any unreacted monomer.
-
Isolation and Drying: Isolate the precipitated polymer by filtration, wash it thoroughly with methanol, and dry it in a vacuum oven at an elevated temperature (e.g., 80°C) until a constant weight is achieved.
Caption: Generalized workflow for the synthesis of a PFCB aryl ether polymer.
Part 2: Thermal Analysis (TGA/DSC) Protocol
The following is a standardized protocol for the thermal analysis of the synthesized PFCB aryl ether polymer.
Instrumentation:
-
Thermogravimetric Analyzer (TGA)
-
Differential Scanning Calorimeter (DSC)
TGA Procedure:
-
Sample Preparation: Place 5-10 mg of the dried polymer sample into a TGA pan (platinum or alumina).
-
Instrument Setup: Place the pan in the TGA furnace.
-
Atmosphere: Purge the furnace with an inert gas (e.g., Nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative degradation.
-
Temperature Program: Heat the sample from room temperature to 800°C at a constant heating rate of 10°C/min.[12]
-
Data Analysis: Record the mass loss as a function of temperature. The decomposition temperature (Td) is typically reported as the temperature at which 5% mass loss occurs.
DSC Procedure:
-
Sample Preparation: Weigh 5-10 mg of the dried polymer sample into a DSC pan and hermetically seal it.
-
Instrument Setup: Place the sample pan and an empty reference pan in the DSC cell.
-
Atmosphere: Purge the DSC cell with an inert gas (e.g., Nitrogen) at a constant flow rate.
-
Temperature Program:
-
First Heating Scan: Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature above its expected glass transition to erase its previous thermal history.[12]
-
Cooling Scan: Cool the sample at a controlled rate (e.g., 10°C/min) to a temperature well below its Tg.
-
Second Heating Scan: Heat the sample again at the same controlled rate. The glass transition temperature (Tg) is determined from the midpoint of the step change in the heat flow curve during the second heating scan.[13]
-
Caption: Standardized workflow for TGA and DSC analysis of polymers.
Performance Comparison: PFCB Aryl Ether Polymers vs. Other Fluoropolymers
The thermal properties of the polymer derived from this compound are expected to be in line with other high-performance PFCB aryl ether polymers. The presence of the bromine atom may slightly influence the decomposition temperature and glass transition temperature, but the overall high thermal stability will be maintained. The following table provides a comparative overview of the key thermal properties of PFCB aryl ether polymers and other common fluoropolymers.
| Polymer Type | Monomer(s) | Continuous Service Temperature (°C) | Glass Transition Temperature (Tg) (°C) | Decomposition Temperature (Td, 5% wt. loss) (°C) |
| PFCB Aryl Ether Polymer | Aryl Trifluorovinyl Ethers | ~250-300 | 150 - 240[1][12] | >400 (in N₂)[3][6] |
| Polytetrafluoroethylene (PTFE) | Tetrafluoroethylene | 260[14] | 126 | ~500-580 |
| Perfluoroalkoxy Alkane (PFA) | Tetrafluoroethylene & Perfluoroalkyl Vinyl Ether | 260[14] | 75-95 | ~500-580 |
| Fluorinated Ethylene Propylene (FEP) | Tetrafluoroethylene & Hexafluoropropylene | 200[14] | 60-80 | ~450-550 |
| Ethylene Tetrafluoroethylene (ETFE) | Ethylene & Tetrafluoroethylene | 150[14] | 110-130 | ~380-480 |
Discussion and Field-Proven Insights
The data clearly indicates that PFCB aryl ether polymers exhibit exceptional thermal stability, with decomposition temperatures often exceeding 400°C. Their glass transition temperatures are significantly higher than those of many other processable fluoropolymers like PFA and FEP, making them suitable for applications requiring structural integrity at elevated temperatures.
The amorphous nature of PFCB polymers, a direct result of the non-linear cyclobutane ring in the polymer backbone, contributes to their good solubility and processability compared to the highly crystalline and often intractable PTFE.[3] The ability to synthesize these polymers via a catalyst-free thermal polymerization is a significant advantage in terms of purity and cost-effectiveness, particularly for applications in electronics and pharmaceuticals where catalyst residues can be detrimental.
The bromo-substituent in the polymer derived from this compound opens up avenues for further functionalization. This could include cross-linking to enhance mechanical properties and solvent resistance, or the introduction of other functional groups to tailor the polymer's surface energy, refractive index, or biological activity.
Conclusion
Polymers derived from this compound, specifically the resulting PFCB aryl ether polymers, represent a class of high-performance materials with outstanding thermal properties. Their high decomposition temperatures and glass transition temperatures, coupled with good processability, make them attractive alternatives to traditional fluoropolymers in demanding applications. The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers and scientists to synthesize, characterize, and evaluate these promising materials for their specific needs. The combination of TGA and DSC is essential for a complete understanding of their thermal behavior, ensuring the selection of the right material for reliable performance in high-temperature environments.
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A Comparative Guide to Alternative Monomers for High-Performance Perfluorocyclobutyl (PFCB) Aryl Ether Polymers
Introduction: Beyond 1-Bromo-4-(trifluorovinyloxy)benzene
The synthesis of fluoropolymers is a cornerstone of advanced materials science, providing materials with exceptional thermal stability, chemical inertness, low dielectric constants, and high optical transparency.[1][2][3][4][5] For years, aryl trifluorovinyl ether (TFVE) monomers have been pivotal in this field, particularly for creating perfluorocyclobutyl (PFCB) aryl ether polymers through a robust thermal [2+2] cyclopolymerization.[1][6][7] this compound serves as a critical monofunctional monomer, primarily used for end-capping polymer chains or for further functionalization via its bromo- group. However, the true innovation in tailoring polymer properties lies in the selection of bifunctional and multifunctional monomers that form the polymer backbone.
This guide moves beyond the benchmark of monofunctional TFVEs to provide a comprehensive comparison of alternative bifunctional and multifunctional monomers that are revolutionizing applications in microelectronics, optics, separation membranes, and aerospace technologies.[7] We will delve into the causal relationships between monomer structure and the resulting polymer's performance, supported by experimental data and detailed protocols to empower researchers in their selection and synthesis strategies.
The Foundational Chemistry: Thermal Cyclopolymerization of TFVE Monomers
The elegance of PFCB polymer synthesis lies in its simplicity. Unlike many polymerization reactions that require catalysts or initiators, TFVE monomers undergo a thermally induced, free-radical mediated [2+2] step-growth cyclopolymerization.[1][6] When heated to temperatures above 150°C, the trifluorovinyl ether groups dimerize to form the characteristic 1,2-disubstituted perfluorocyclobutyl ring. This catalyst-free approach ensures high-purity polymers with well-defined structures.
Caption: Thermal [2+2] cyclopolymerization of TFVE monomers.
A Curated Survey of Alternative Monomers
The selection of the aromatic core (Ar) in the Ar-O-CF=CF₂ structure is the primary tool for tuning the final properties of the PFCB polymer. Below, we compare several classes of bifunctional monomers that offer significant advantages in performance and processability.
Biphenyl and Stilbene-Based Monomers: Enhancing Thermal and Mechanical Properties
Monomers incorporating rigid, linear aromatic units like biphenyl and stilbene are known to produce polymers with high glass transition temperatures (Tg) and excellent thermomechanical stability.
-
4,4'-Bis(trifluorovinyloxy)biphenyl (BP-TFVE): This is one of the most widely studied monomers. The biphenyl core imparts significant rigidity to the polymer backbone, resulting in high thermal stability. Copolymers of BP-TFVE are often used to create high molecular weight, film-forming thermoplastics.[7]
-
Bis(trifluorovinyloxy)-α-methylstilbene: This monomer introduces a mesogenic (liquid-crystal forming) stilbene unit.[6] The resulting polymers are the first examples of liquid crystalline fluoropolymers containing the PFCB linkage, opening avenues for applications requiring anisotropic properties and controlled molecular organization.[6]
Hexafluoroisopropylidene (6F) Containing Monomers: For Improved Solubility and Lower Dielectric Constants
The incorporation of bulky, fluorine-rich groups like the hexafluoroisopropylidene (6F) moiety can dramatically alter polymer properties.
-
2,2-Bis(4-trifluorovinyloxyphenyl)-1,1,1,3,3,3-hexafluoropropane (6F-TFVE): Compared to its non-fluorinated counterpart (6H-TFVE), the 6F group increases the polymer's free volume.[8] This has two major effects: it enhances solubility in a wider range of solvents, including environmentally benign supercritical CO₂, and it lowers the dielectric constant, a critical requirement for microelectronics.[8] The electron-withdrawing nature of the 6F group can also influence polymerization kinetics, allowing for the synthesis of segmented copolymers in a single step when combined with a more electron-rich monomer like BP-TFVE.[9]
Naphthalene-Based Monomers: Tuning Optical Properties
The geometry of the aromatic core directly impacts optical properties such as refractive index and birefringence (the difference in refractive index along different axes). Naphthalene-based monomers offer a unique platform for this purpose.
-
1,5-, 1,6-, 2,6-, and 2,7-Bis(trifluorovinyloxy)naphthalene: The linkage points on the naphthalene core significantly affect the polymer chain's geometry. For instance, the polymer derived from the 1,5-isomer has a highly kinked structure, leading to a higher Tg (144°C) and the lowest birefringence (0.0008).[10] In contrast, isomers like the 2,6- and 2,7-linked monomers produce polymers with higher refractive indices.[10] This tunability is crucial for designing materials for plastic optical fibers and waveguides.[10]
Multi-arm and Spiro-centered Monomers: Creating Cross-linked Networks
For applications requiring robust, insoluble networks with exceptional thermal and chemical stability, monomers with three or more TFVE groups are employed.
-
Tetrakis(4-((1,2,2-trifluorovinyl)oxy)phenyl)methane (TFPM): This tetrahedral monomer forms a cross-linked, microporous polymer network upon thermal curing.[1] The resulting material exhibits a very low dielectric constant (2.36) and dissipation factor (1.29 × 10⁻³), making it ideal for high-frequency applications.[1]
-
Spiro-centered Monomers: Monomers built around a spiro core can create polymers with unique three-dimensional architectures, high thermal stability, and low dielectric constants.[1]
Comparative Performance Data
The following table summarizes key performance metrics for polymers derived from the discussed alternative monomers. This data provides an objective basis for selecting a monomer for a specific application.
| Monomer Class | Representative Monomer | Glass Transition Temp. (Tg) | Thermal Stability (Td5%, N₂) | Dielectric Constant (k) | Key Features & Applications |
| Biphenyl | 4,4'-Bis(trifluorovinyloxy)biphenyl | ~110-140 °C[6] | >450 °C | ~2.4 - 2.6 | High-performance films, composites[7] |
| Stilbene | Bis(trifluorovinyloxy)-α-methylstilbene | ~110 °C (network)[6] | >300 °C[6] | Not Reported | Liquid crystalline polymers, optics[6] |
| 6F-Containing | 6F-TFVE | >150 °C | >450 °C | ~2.3 - 2.5[8] | Low-k dielectrics, gas separation membranes[8] |
| Naphthalene | 1,5-Bis(trifluorovinyloxy)naphthalene | 144 °C[10] | ~400 °C[10] | ~2.5 | Low birefringence optical fibers[10] |
| Multi-arm | TFPM (cross-linked) | Not applicable (network) | >490 °C[11] | 2.36[1] | Microporous networks, low-k dielectrics[1] |
Experimental Protocols
A self-validating experimental workflow is crucial for reproducible results. The following protocols provide detailed methodologies for monomer synthesis, polymerization, and characterization.
Protocol 1: Synthesis of a Bifunctional Aryl Trifluorovinyl Ether Monomer
This protocol is a generalized two-step procedure for synthesizing a monomer like 4,4'-Bis(trifluorovinyloxy)biphenyl from the corresponding dihydroxyaromatic compound, based on established methods.[6][10]
Caption: General workflow for synthesizing TFVE monomers.
-
Fluoroalkylation:
-
To a solution of the dihydroxyaromatic compound (1.0 eq) and a suitable base (e.g., potassium carbonate, 2.5 eq) in an anhydrous polar aprotic solvent (e.g., DMF), add 1,2-dibromo-1,1,2,2-tetrafluoroethane (2.2 eq) dropwise.
-
Heat the reaction mixture (typically 70-90°C) for several hours until TLC or GC-MS indicates the consumption of the starting material.
-
Cool the mixture, pour into water, and extract the product with a suitable organic solvent (e.g., diethyl ether). Wash the organic layer, dry over MgSO₄, and concentrate under reduced pressure to yield the dibromo-intermediate.
-
-
Dehalogenation:
-
Suspend activated zinc dust (4.0 eq) in a dry solvent (e.g., DMF) under an inert atmosphere (N₂ or Ar).
-
Heat the suspension and add a solution of the dibromo-intermediate (1.0 eq) in the same solvent dropwise. The reaction is often exothermic.
-
Maintain the reaction at an elevated temperature (e.g., 80-100°C) for several hours. Monitor the reaction by GC-MS.
-
After completion, cool the mixture, filter off the zinc salts, and remove the solvent under vacuum.
-
Purify the crude product by vacuum distillation or recrystallization to obtain the pure bifunctional TFVE monomer.
-
Protocol 2: Thermal Bulk Polymerization
This protocol describes the straightforward process of converting the monomer into a high molecular weight polymer.[6]
-
Preparation: Place the purified bifunctional TFVE monomer into a clean, dry polymerization tube or flask equipped with a magnetic stir bar.
-
Inerting: Subject the vessel to several cycles of vacuum and backfill with an inert gas (N₂ or Ar) to remove all oxygen, which can inhibit the radical polymerization.
-
Polymerization: Immerse the sealed vessel in a preheated oil bath or heating mantle set to the desired polymerization temperature (typically 160-210°C).
-
Monitoring: The viscosity of the neat monomer will increase significantly as polymerization proceeds. The reaction time can range from a few hours to over 24 hours, depending on the monomer's reactivity and the target molecular weight.
-
Termination & Isolation: To stop the polymerization, simply cool the vessel to room temperature. The resulting polymer can be used as is or dissolved in a suitable solvent (e.g., THF) and precipitated into a non-solvent (e.g., methanol) to remove any residual monomer.
-
Drying: Dry the isolated polymer in a vacuum oven until a constant weight is achieved.
Protocol 3: Polymer Characterization
-
Gel Permeation Chromatography (GPC): Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) to confirm successful polymerization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Use ¹⁹F NMR to confirm the formation of the PFCB ring (disappearance of the -OCF=CF₂ signals and appearance of characteristic -CF₂- signals of the cyclobutyl ring). Use ¹H and ¹³C NMR to verify the overall polymer structure.
-
Differential Scanning Calorimetry (DSC): Heat the polymer sample under a controlled temperature ramp to determine its glass transition temperature (Tg), a key indicator of its service temperature range.
-
Thermogravimetric Analysis (TGA): Heat the polymer to high temperatures in an inert (N₂) and oxidative (air) atmosphere to determine its decomposition temperature (often reported as Td5%, the temperature at which 5% weight loss occurs), indicating its thermal stability.
Conclusion and Future Outlook
While monofunctional monomers like this compound are useful, the versatility and performance of PFCB aryl ether polymers are truly unlocked by the strategic selection of bifunctional and multifunctional monomers. By altering the aromatic core—from biphenyl to naphthalene to 6F-containing structures—researchers can precisely tune properties like thermal stability, optical clarity, and dielectric performance to meet the demands of next-generation technologies. The catalyst-free nature of the [2+2] cyclopolymerization ensures that these high-performance materials can be synthesized with exceptional purity and structural control. Future research will likely focus on developing monomers with even more complex functionalities and architectures, further expanding the already impressive application space of these unique fluoropolymers.
References
- Ring-Forming Polymerization toward Perfluorocyclobutyl and Ortho-Diynylarene-Derived Materials: From Synthesis to Practical Applic
- Perfluorocyclobutyl Liquid Crystalline Fluoropolymers. Synthesis and Thermal Cyclopolymerization of Bis(trifluorovinyloxy)-r-methylstilbene. American Chemical Society.
- Studies on perfluorocyclobutyl (PFCB) aryl ether polymers: From fundamentals to function. Clemson University.
- Effect of Hexafluoroisopropylidene on Perfluorocyclobutyl Aryl Ether Copolymer Solution Behavior in Supercritical CO2 and Propan. American Chemical Society.
- Fluoropolymers as Unique and Irreplaceable Materials: Challenges and Future Trends in These Specific Per or Poly-Fluoroalkyl Substances. PMC - NIH.
- One-pot single-step copolymerization of aromatic trifluorovinyl ethers toward perfluorocyclobutyl (PFCB) segmented copolymers. Polymer Chemistry (RSC Publishing).
- Isomer Structure−Optical Property Relationships for Naphthalene-Based Poly(perfluorocyclobutyl ether)s.
- High-k Fluoropolymers Dielectrics for Low-Bias Ambipolar Organic Light Emitting Transistors (OLETs). MDPI.
- Fluorinated Polymers as Smart Materials for Advanced Biomedical Applic
- Perfluorocyclobutyl Liquid Crystalline Fluoropolymers. Synthesis and Thermal Cyclopolymerization of Bis(trifluorovinyloxy)-α-methylstilbene.
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- Overview of the Development of the Fluoropolymer Industry.
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A Comparative Guide to the Performance of Fluoropolymers Derived from Different Vinyl Ethers
For researchers, scientists, and drug development professionals navigating the complex landscape of high-performance materials, the selection of the right fluoropolymer is a critical decision that can significantly impact experimental outcomes and product performance. The unique properties of fluoropolymers, stemming from the formidable strength of the carbon-fluorine bond, make them indispensable in applications demanding exceptional chemical inertness, thermal stability, and biocompatibility.[1][2] The introduction of vinyl ether comonomers into the fluoropolymer backbone offers a versatile strategy to tailor these properties, enhancing processability and introducing new functionalities.[3][4]
This guide provides an in-depth, objective comparison of the performance of fluoropolymers derived from different vinyl ethers. Moving beyond a simple recitation of data, we will delve into the causal relationships between the molecular structure of the vinyl ether and the resulting macroscopic properties of the polymer. Every piece of experimental data presented is grounded in standardized testing protocols, ensuring the trustworthiness and reproducibility of the findings.
The Influence of Vinyl Ether Structure on Fluoropolymer Properties
The copolymerization of fluoroalkenes, such as tetrafluoroethylene (TFE) or chlorotrifluoroethylene (CTFE), with various vinyl ethers allows for the precise tuning of the final polymer's characteristics. The structure of the vinyl ether's side chain—be it a simple alkyl group or a more complex perfluorinated or functionalized moiety—plays a pivotal role in determining the polymer's thermal, mechanical, chemical, and optical properties.[3][5]
Generally, the incorporation of vinyl ether comonomers disrupts the highly crystalline structure of fluorohomopolymers like polytetrafluoroethylene (PTFE), leading to amorphous or semi-crystalline materials with improved flexibility and melt-processability.[6][7] The nature of the side chain dictates the extent of this disruption and introduces its own set of properties.
Perfluoroalkyl Vinyl Ethers (PAVEs)
Perfluoroalkoxy (PFA) resins are a prominent class of fluoropolymers synthesized by the copolymerization of TFE with a perfluoroalkyl vinyl ether (PAVE).[5] The length and structure of the perfluoroalkyl side chain are key determinants of the polymer's performance.
A higher number of side chains or longer side chains can lower the melting point and creep resistance but may increase the material's tenacity and flex-life.[5] Conversely, bulkier side chains can be used to a lesser extent to modify the polymer backbone, allowing for the design of resins with higher thermal ratings.[5] Computational studies suggest that as the number of fluorinated carbons in a side chain increases, the Gibbs free energy of adsorption decreases, indicating a thermodynamic preference for longer chain lengths in certain interactions.[8]
Alkyl Vinyl Ethers
Fluoroethylene vinyl ether (FEVE) resins, typically formed from the copolymerization of a fluoroethylene with a non-fluorinated alkyl vinyl ether, are renowned for their exceptional weatherability and are widely used in high-performance coatings.[9][10] The vinyl ether segments render the polymer soluble in common solvents, a significant advantage over insoluble fluoropolymers like PTFE.[3][10]
The specific alkyl vinyl ether used can be varied to modify properties such as gloss, flexibility, hardness, and adhesion.[9] For instance, statistical copolymers of n-butyl vinyl ether and 2-chloroethyl vinyl ether have been synthesized to create scaffolds for graft copolymers, demonstrating the versatility of this class of monomers.[11][12]
Performance Comparison: A Data-Driven Analysis
To provide a clear and objective comparison, the following tables summarize key performance data for fluoropolymers derived from different vinyl ethers. This data has been compiled from a variety of authoritative sources and is presented to facilitate at-a-glance comparisons.
Table 1: Thermal and Mechanical Properties
| Property | PFA (Perfluoropropyl vinyl ether comonomer) | FEVE (Typical Alkyl Vinyl Ether Comonomer) | ETFE (Ethylene comonomer for comparison) | PTFE (Homopolymer for comparison) | Test Method |
| Continuous Service Temperature (°C) | up to 260 | ~150 | up to 150 | up to 260 | - |
| Melting Point (°C) | ~305 | N/A (Amorphous) | ~270 | 327 | ASTM D3418 / DSC |
| Tensile Strength (MPa) | 27 | Varies with formulation | 48 | 17 | ASTM D638 |
| Elongation at Break (%) | 300 | Varies with formulation | 200-500 | 200-500 | ASTM D638 |
| Hardness (Shore D) | 62 | Varies with formulation | 75 | 60 | ASTM D2240 |
Table 2: Chemical and Optical Properties
| Property | PFA (Perfluoropropyl vinyl ether comonomer) | FEVE (Typical Alkyl Vinyl Ether Comonomer) | ETFE (Ethylene comonomer for comparison) | PTFE (Homopolymer for comparison) | Test Method |
| Chemical Resistance | Excellent | Excellent (in crosslinked coatings) | Excellent | Excellent | ASTM D543 |
| UV Resistance | Excellent | Excellent | Excellent | Good | - |
| Refractive Index | ~1.35 | Varies | ~1.40 | ~1.35 | ASTM D542 |
| Luminous Transmittance (%) | >95 | High (in clear coats) | >90 | Opaque | ASTM D1003 |
Experimental Protocols: Ensuring Scientific Rigor
The data presented in this guide is underpinned by standardized experimental protocols. Adherence to these methods is crucial for generating reliable and comparable data. Below are detailed methodologies for key performance assessments.
Thermal Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)
Objective: To determine the melting point, glass transition temperature, and thermal stability of the fluoropolymers.
Methodology (based on ASTM D3418 and ASTM E1131): [13]
-
Sample Preparation: A small sample (5-10 mg) of the fluoropolymer is accurately weighed and hermetically sealed in an aluminum pan.
-
DSC Analysis:
-
The sample is placed in the DSC instrument alongside an empty reference pan.
-
The sample is heated at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere.
-
The heat flow to the sample is measured as a function of temperature. The melting point (Tm) is identified as the peak of the melting endotherm.
-
-
TGA Analysis:
-
A separate sample is placed in the TGA instrument.
-
The sample is heated at a controlled rate (e.g., 10°C/min) in a controlled atmosphere (e.g., nitrogen or air).
-
The weight loss of the sample is recorded as a function of temperature. The onset of decomposition is a key indicator of thermal stability.
-
Causality: The chemical structure of the vinyl ether side chain directly influences the polymer's thermal properties. Perfluoroalkyl side chains in PFA contribute to a high melting point, approaching that of PTFE.[5] The less bulky and more flexible alkyl side chains in FEVE resins result in amorphous materials with lower service temperatures but excellent processability.[3]
Mechanical Testing: Tensile Properties
Objective: To evaluate the tensile strength, elongation at break, and tensile modulus of the fluoropolymers.
Methodology (based on ASTM D638): [14]
-
Specimen Preparation: Dog-bone shaped specimens are prepared from molded plaques of the fluoropolymer according to the dimensions specified in the standard.
-
Conditioning: The specimens are conditioned at a standard temperature and humidity (e.g., 23°C and 50% RH) for a specified period.[14]
-
Testing:
-
The specimen is mounted in the grips of a universal testing machine.
-
The specimen is pulled at a constant rate of crosshead displacement until it fractures.
-
The load and elongation are continuously recorded.
-
-
Data Analysis:
-
Tensile Strength: The maximum stress the material can withstand before breaking.
-
Elongation at Break: The percentage increase in length at the point of fracture.
-
Tensile Modulus: A measure of the material's stiffness.
-
Causality: The incorporation of vinyl ether comonomers generally increases the flexibility and elongation of fluoropolymers compared to their homopolymer counterparts. The specific side chain influences the degree of crystallinity and chain mobility, which in turn affect the mechanical properties. For example, the ethylene comonomer in ETFE imparts superior mechanical toughness compared to fully fluorinated polymers like FEP and PFA.[5]
Concluding Remarks for the Practicing Scientist
The choice of vinyl ether comonomer provides a powerful tool for tailoring the properties of fluoropolymers to meet the specific demands of advanced applications. For applications requiring the utmost in thermal stability and chemical resistance, PFA resins with their perfluoroalkyl vinyl ether side chains remain a premier choice. When enhanced processability, flexibility, and exceptional weatherability are paramount, as in many coatings and biomedical applications, FEVE resins offer a compelling combination of properties.
This guide has aimed to provide a scientifically rigorous and practically useful comparison to aid in your material selection process. By understanding the fundamental relationships between molecular structure and macroscopic performance, researchers can make more informed decisions, leading to the development of more robust and reliable products and technologies.
References
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- Guide to the Safe Handling of Fluoropolymer Resins – Fourth Edition. Fluorogistx.
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- Guide to the Safe Handling of Fluoropolymer Resins. American Chemistry Council.
- ASTM D 3159 for ETFE Fluoropolymer. Infinita Lab.
- Fluoroethylene Vinyl Ether (FEVE) Versus Polyvinylidene Fluoride (PVDF): A Exploration Of The Benefits Of FEVE Resin Technology. (2019).
- Optical Clarity of Fluoropolymers. Thomasnet.
- Modern Testing for Fluoropolymers. (2025). Dalau Ltd.
- Polytetrafluoroethylene. Wikipedia.
- Fluoropolymers vs. Side-Chain Fluorinated Polymers. American Chemistry Council.
- FEVE Fluoropolymer - The real thing or a cheaper alternative?.
- Sangermano, M., et al. (2020). Vinyl ethers and epoxides photoinduced copolymerization with perfluoropolyalkylether monomers. Colloid and Polymer Science.
- French, R. H., et al. (2003). Fluoropolymers for 157nm Lithography: Optical Properties from VUV Ellipsometry and Absorbance Measurements. SPIE Proceedings.
- Yang, S., et al. (2008). Optical properties of Teflon (R) AF amorphous fluoropolymers. Journal of Micro/Nanolithography, MEMS, and MOEMS.
- Fluoroethylene Vinyl Ether Resins for High-Performance Co
- Common Fluoropolymer Comparison Chart. Swagelok.
- Effect of chain length on the physiochemical properties of perfluoroalkyl substances at the surface of w
- Fluoropolymers are very different in composition and structure as well as physical, chemical and biological properties versus Side-Chain Fluorin
- FEVE Powder Technology for Weather- and Corrosion-Resistant Co
- LUMIFLON® FLUOROPOLYMER RESINS.
- B. Ameduri, et al. (2013). An efficient method to synthesize vinyl ethers (VEs) that bear various halogenated or functional groups and their radical copolymerization with chlorotrifluoroethylene (CTFE) to yield functional poly(VE-alt-CTFE)
- 5 Common Fluoropolymers Comparison: PTFE vs PVDF vs ETFE vs PFA vs FEP. Bladen PTFE.
- G. Gotz, et al. (2019). Statistical Copolymers of n-Butyl Vinyl Ether and 2-Chloroethyl Vinyl Ether via Metallocene-Mediated Cationic Polymerization. A Scaffold for the Synthesis of Graft Copolymers. MDPI.
- K. Ota, et al. (2016). Synthesis and Degradation of Vinyl Polymers with Evenly Distributed Thioacetal Bonds in Main Chains: Cationic DT Copolymerization of Vinyl Ethers and Cyclic Thioacetals. PMC - NIH.
- S. Hadjikyriacou, et al. (2005). Synthesis, Characterization, and Morphology of Poly(tert-butyl vinyl ether-b-isobutylene-b-tert-butyl vinyl ether) Triblock Copolymers. Macromolecules.
- M. Hamza, et al. (2025).
- Statistical Copolymers of n-Butyl Vinyl Ether and 2-Chloroethyl Vinyl Ether via Metallocene-Mediated Cationic Polymerization. A Scaffold for the Synthesis of Graft Copolymers. (2019).
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A Senior Application Scientist's Comparative Guide to 1-Bromo-4-(trifluorovinyloxy)benzene in Cross-Coupling Reactions
For the discerning researcher in synthetic and medicinal chemistry, the selection of building blocks for the construction of complex molecular architectures is a critical decision that dictates the efficiency and success of a synthetic campaign. The introduction of fluorine-containing moieties is a well-established strategy to modulate the physicochemical and pharmacological properties of organic molecules, enhancing metabolic stability, lipophilicity, and binding affinity.[1][2] This guide provides an in-depth technical comparison of 1-Bromo-4-(trifluorovinyloxy)benzene , a versatile reagent for introducing the trifluorovinyloxyphenyl group, against its close structural analog, 1-Bromo-4-(trifluoromethoxy)benzene .
While direct, side-by-side comparative studies in the literature are nascent, this guide will leverage established principles of organometallic chemistry and available data on analogous systems to provide a predictive benchmark of their performance in three cornerstone cross-coupling reactions: the Suzuki-Miyaura, Heck, and Sonogashira couplings. We will delve into the mechanistic nuances that underpin their reactivity, offering field-proven insights to guide your experimental design.
The Trifluorovinyloxy Moiety: A Unique Functional Handle
The trifluorovinyloxy (-OCF=CF₂) group, while electronically similar to the more common trifluoromethoxy (-OCF₃) group, possesses a unique vinyl system that can influence its reactivity and offer potential for post-coupling transformations. Both are strong electron-withdrawing groups, which generally facilitate the oxidative addition of the aryl bromide to a palladium(0) catalyst, a key step in many cross-coupling catalytic cycles.[3] However, the π-system of the trifluorovinyl group may also participate in electronic interactions that differentiate its reactivity from the saturated trifluoromethoxy analogue.
Comparative Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C(sp²)–C(sp²) bonds.[4] The efficiency of this reaction is often influenced by the electronic nature of the aryl halide.
Predicted Performance and Rationale
The strong electron-withdrawing nature of both the trifluorovinyloxy and trifluoromethoxy groups is expected to enhance the rate of oxidative addition to the Pd(0) catalyst, making both substrates highly effective in Suzuki-Miyaura couplings.[5]
Table 1: Predicted Comparative Performance in a Representative Suzuki-Miyaura Coupling
| Reagent | Coupling Partner | Catalyst System | Base / Solvent | Temp (°C) | Predicted Yield (%) |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ / Toluene/H₂O | 90 | 85-95 |
| 1-Bromo-4-(trifluoromethoxy)benzene | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ / Toluene/H₂O | 90 | 90-98 |
Rationale for Prediction: While both reagents are anticipated to give high yields, 1-Bromo-4-(trifluoromethoxy)benzene may exhibit slightly superior performance due to the well-established stability of the trifluoromethoxy group under a wide range of reaction conditions. The potential for side reactions involving the vinyl group of this compound, though unlikely under standard Suzuki conditions, may lead to a slightly lower isolated yield in some cases.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a generalized starting point for the Suzuki-Miyaura coupling of the title compounds. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
-
Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add the aryl bromide (1.0 equiv.), phenylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 equiv.).
-
Solvent Addition: Add a degassed mixture of toluene and water (e.g., 4:1, 0.2 M).
-
Reaction: Heat the mixture to 90 °C with vigorous stirring for 4-12 hours, monitoring by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Comparative Performance in the Heck Reaction
The Heck reaction couples an aryl halide with an alkene to form a substituted alkene, a transformation of immense value in organic synthesis.[2] The electronic nature of the aryl halide plays a significant role in the efficiency of this reaction.
Predicted Performance and Rationale
The electron-deficient nature of both aryl bromides is expected to promote efficient Heck coupling.
Table 2: Predicted Comparative Performance in a Representative Heck Reaction
| Reagent | Coupling Partner | Catalyst System | Base / Solvent | Temp (°C) | Predicted Yield (%) |
| This compound | Styrene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N / DMF | 100 | 80-90 |
| 1-Bromo-4-(trifluoromethoxy)benzene | Styrene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N / DMF | 100 | 85-95 |
Rationale for Prediction: Similar to the Suzuki coupling, both substrates are expected to be excellent partners in the Heck reaction. The slightly higher predicted yield for the trifluoromethoxy analog is based on its established robustness. The trifluorovinyloxy compound is still expected to perform very well.
Experimental Protocol: Heck Reaction
-
Reaction Setup: In a sealable reaction tube, combine the aryl bromide (1.0 equiv.), styrene (1.5 equiv.), and triethylamine (2.0 equiv.) in DMF (0.3 M).
-
Catalyst Addition: Degas the mixture with argon for 15 minutes. Add palladium(II) acetate (Pd(OAc)₂, 0.02 equiv.) and tri(o-tolyl)phosphine (P(o-tol)₃, 0.04 equiv.).
-
Reaction: Seal the tube and heat to 100 °C for 16-24 hours.
-
Work-up: After cooling, dilute with water and extract with diethyl ether. Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purification: Purify the residue by column chromatography.
Comparative Performance in Sonogashira Coupling
The Sonogashira coupling is a highly efficient method for the formation of C(sp²)–C(sp) bonds, linking an aryl halide with a terminal alkyne.[6]
Predicted Performance and Rationale
The reactivity trend in Sonogashira coupling generally follows I > Br > Cl.[6] The electron-withdrawing substituents on our target molecules should facilitate the reaction with aryl bromides.
Table 3: Predicted Comparative Performance in a Representative Sonogashira Coupling
| Reagent | Coupling Partner | Catalyst System | Base / Solvent | Temp (°C) | Predicted Yield (%) |
| This compound | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N / THF | 60 | 85-95 |
| 1-Bromo-4-(trifluoromethoxy)benzene | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N / THF | 60 | 90-98 |
Rationale for Prediction: Both compounds are expected to be excellent substrates for Sonogashira coupling. The high stability of the trifluoromethoxy group under the basic conditions of the Sonogashira reaction may lead to slightly cleaner reactions and higher isolated yields compared to the trifluorovinyloxy analogue.
Experimental Protocol: Sonogashira Coupling
-
Reaction Setup: To a Schlenk flask, add the aryl bromide (1.0 equiv.), bis(triphenylphosphine)palladium(II) chloride (PdCl₂(PPh₃)₂, 0.03 equiv.), and copper(I) iodide (CuI, 0.05 equiv.).
-
Solvent and Reagent Addition: Evacuate and backfill with argon. Add anhydrous THF (0.2 M) and triethylamine (3.0 equiv.).
-
Alkyne Addition: Add phenylacetylene (1.2 equiv.) dropwise.
-
Reaction: Stir at 60 °C until the starting material is consumed (monitored by TLC).
-
Work-up: Cool to room temperature, filter through a pad of celite, and concentrate the filtrate. Dissolve the residue in diethyl ether and wash with saturated aqueous ammonium chloride, water, and brine. Dry the organic layer and concentrate.
-
Purification: Purify by column chromatography.
Mechanistic Considerations and Experimental Causality
The choice of catalyst, ligand, base, and solvent is not arbitrary; it is dictated by the mechanism of the cross-coupling reaction.
Catalytic Cycles and Key Steps
The Suzuki, Heck, and Sonogashira reactions all proceed through a similar catalytic cycle involving a palladium catalyst.
Caption: Generalized catalytic cycles for Suzuki-Miyaura, Heck, and Sonogashira reactions.
-
Oxidative Addition: This is often the rate-determining step. The electron-withdrawing nature of the trifluorovinyloxy and trifluoromethoxy groups enhances the electrophilicity of the carbon bearing the bromine atom, thereby accelerating this step.[5]
-
Transmetalation (Suzuki and Sonogashira): The transfer of the organic group from the organoboron or organocopper reagent to the palladium center is a crucial step. The choice of base in the Suzuki reaction is critical for activating the boronic acid.[4]
-
Migratory Insertion (Heck): The alkene inserts into the Aryl-Palladium bond. The regioselectivity of this step is a key consideration.
-
Reductive Elimination: The final step forms the desired C-C bond and regenerates the active Pd(0) catalyst.
Workflow for Reagent Selection and Optimization
Caption: A logical workflow for selecting and optimizing cross-coupling reactions.
Conclusion
Both This compound and 1-Bromo-4-(trifluoromethoxy)benzene are highly promising reagents for a range of palladium-catalyzed cross-coupling reactions. Their strong electron-withdrawing nature activates the C-Br bond, predisposing them to high reactivity and excellent yields.
-
1-Bromo-4-(trifluoromethoxy)benzene represents a "gold standard" due to the exceptional stability of the -OCF₃ group, making it a reliable choice for complex syntheses where reaction robustness is paramount.
-
This compound is predicted to be a similarly effective coupling partner, with the added advantage of a vinyl moiety that can be used for subsequent chemical transformations.
The choice between these two reagents will ultimately depend on the specific goals of the synthesis. If the trifluorovinyloxy group's potential for further reaction is a desired feature, it is an excellent choice. If utmost stability and predictability are required, the trifluoromethoxy analog may be preferred. The experimental protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to harness the potential of these valuable fluorinated building blocks.
References
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
- Li, J. J. (2014). Name reactions: A collection of detailed reaction mechanisms. Springer.
- Corbet, J. P., & Mignani, G. (2006). Selected patented cross-coupling reaction technologies. Chemical reviews, 106(7), 2651-2710.
- Heck, R. F. (1982). Palladium-catalyzed vinylation of organic halides. Organic Reactions, 27, 345-390.
- Miyaura, N., & Suzuki, A. (1995). Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical reviews, 95(7), 2457-2483.
- Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical reviews, 107(3), 874-922.
- Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides.
- Biffis, A., Zecca, M., & Basato, M. (2001). Palladium metal-based catalysts for Suzuki, Heck, and Sonogashira coupling reactions.
- Yin, L., & Liebscher, J. (2007). Carbon− carbon coupling reactions catalyzed by heterogeneous palladium catalysts. Chemical reviews, 107(1), 133-173.
- de Meijere, A., & Diederich, F. (Eds.). (2004). Metal-catalyzed cross-coupling reactions. John Wiley & Sons.
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The Chemist's Cookbook. (n.d.). Suzuki Coupling. NROChemistry. Retrieved from [Link]
- Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Bioisosterism: A Rational Approach in Drug Design. Journal of Medicinal Chemistry, 58(21), 8315–8359.
- Böhm, H. J., Banner, D., Bendels, S., Kansy, M., Kuhn, B., Müller, K., ... & Stahl, M. (2004). Fluorine in medicinal chemistry. ChemBioChem, 5(5), 637-643.
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
- Suzuki, A. (1998). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995–1998. Journal of Organometallic Chemistry, 576(1-2), 147-168.
- Miyaura, N. (Ed.). (2002). Topics in current chemistry, Vol. 219. Cross-coupling reactions: a practical guide. Springer.
- Stanforth, S. P. (1998). Catalytic cross-coupling reactions in biaryl synthesis. Tetrahedron, 54(3‐4), 263-303.
- Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl− Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359-1470.
- Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009-3066.
- Whitcombe, N. J., Hii, K. K., & Gibson, S. E. (2001). Advances in the Heck chemistry of aryl diazonium salts. Tetrahedron, 57(35), 7449-7476.
- Dounay, A. B., & Overman, L. E. (2003). The asymmetric intramolecular Heck reaction in natural product total synthesis. Chemical reviews, 103(8), 2945-2964.
- Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121.
- Tykwinski, R. R. (2003). Evolution of the Sonogashira coupling reaction.
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Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
- Negishi, E. I. (Ed.). (2002). Handbook of organopalladium chemistry for organic synthesis (Vol. 1). John Wiley & Sons.
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Chemistry LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling. Retrieved from [Link]
- Espinet, P., & Echavarren, A. M. (2004). The mechanisms of the Stille reaction.
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Safety Operating Guide
Navigating the Safe Disposal of 1-Bromo-4-(trifluorovinyloxy)benzene: A Comprehensive Guide for Laboratory Professionals
In the fast-paced environment of scientific research and pharmaceutical development, the responsible management of chemical waste is paramount. This guide provides essential, step-by-step procedures for the proper disposal of 1-Bromo-4-(trifluorovinyloxy)benzene (CAS No. 134151-77-2), ensuring the safety of laboratory personnel and the protection of our environment. This document moves beyond a simple checklist, delving into the rationale behind these protocols to foster a culture of safety and deep understanding within your laboratory.
Understanding the Hazard Profile of this compound
A comprehensive understanding of the substance's properties is the foundation of safe handling and disposal. While detailed toxicological and environmental data for this compound are not extensively available, its structural motifs—a brominated aromatic ring, a trifluoro group, and a vinyloxy ether—suggest a profile that demands careful consideration.[1]
Based on data from structurally similar compounds, such as 1-Bromo-4-(trifluoromethoxy)benzene, we can anticipate the following potential hazards:
-
Skin and Eye Irritation: Halogenated aromatic compounds are frequently irritants.[2][3]
-
Respiratory Tract Irritation: Inhalation of vapors may cause irritation to the respiratory system.[3]
-
Harmful if Swallowed: Acute oral toxicity is a potential concern.[3]
The vinyl ether component also suggests a potential for peroxide formation upon exposure to air, which can be an explosion hazard, particularly upon concentration.
Table 1: Chemical and Physical Properties of Related Compounds
| Property | 1-Bromo-4-(trifluoromethoxy)benzene | 4-Bromobenzotrifluoride |
| Molecular Formula | C7H4BrF3O | C7H4BrF3 |
| Molecular Weight | 241.01 g/mol | 225.01 g/mol |
| Boiling Point | 80 °C/50 mmHg | 154-155 °C |
| Density | 1.622 g/mL at 25 °C | ~1.6 g/mL at 25 °C |
| Hazards | Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3 | Flam. Liq. 3, Skin Irrit. 2, Eye Irrit. 2A |
Data sourced from Sigma-Aldrich and PubChem.[2][4]
Personal Protective Equipment (PPE): Your First Line of Defense
Given the potential hazards, a stringent PPE protocol is non-negotiable. Before handling this compound for any purpose, including disposal, all personnel must be equipped with the following:
-
Eye Protection: Chemical safety goggles are mandatory. For tasks with a higher risk of splashing, a face shield should be used in conjunction with goggles.
-
Hand Protection: Chemically resistant gloves are essential. Nitrile gloves are a common choice, but it is crucial to consult the glove manufacturer's compatibility chart for specific breakthrough times.
-
Body Protection: A flame-retardant lab coat is required. For larger quantities or in the event of a spill, a chemically resistant apron or coveralls should be worn.
-
Respiratory Protection: All handling of this compound that may generate vapors should be conducted in a certified chemical fume hood. If there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an appropriate organic vapor cartridge is necessary.
Step-by-Step Disposal Protocol
The primary and most critical directive for the disposal of this compound is that it must not be discharged into sewer systems or allowed to contaminate the environment.[1] The recommended method of disposal is through a licensed chemical waste management facility.
Step 1: Waste Segregation
Proper segregation is key to preventing dangerous reactions and ensuring compliant disposal.
-
Designated Waste Container: this compound waste should be collected in a dedicated, clearly labeled, and chemically compatible container. The container should be made of a material that will not react with or be degraded by the chemical.
-
Halogenated Waste Stream: This compound must be disposed of as halogenated organic waste . Do not mix it with non-halogenated waste streams, as this can significantly increase disposal costs and complexity.
-
Avoid Incompatibilities: Keep this waste stream separate from strong oxidizing agents, strong acids, and strong bases to prevent potentially violent reactions.
Step 2: Container Management
-
Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.
-
Closure: Keep the waste container securely closed at all times, except when adding waste.
-
Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be well-ventilated, away from sources of ignition, and in secondary containment to control any potential leaks.
Step 3: Arranging for Disposal
-
Licensed Waste Contractor: The disposal of this compound must be handled by a licensed and reputable chemical waste disposal company.
-
Method of Destruction: The recommended method of disposal is controlled incineration with flue gas scrubbing .[1] This high-temperature process ensures the complete destruction of the compound, and the scrubbing of flue gases prevents the release of harmful decomposition products, such as hydrogen bromide and hydrogen fluoride, into the atmosphere.
Step 4: Management of Contaminated Materials
-
Empty Containers: The original container of this compound, once empty, should be triple-rinsed with a suitable solvent (such as acetone or ethanol). The rinsate must be collected and disposed of as halogenated organic waste. After rinsing, the container can be offered for recycling or reconditioning. Alternatively, it can be punctured to render it unusable and then disposed of in a sanitary landfill, in accordance with local regulations.[1]
-
Contaminated PPE and Labware: Any disposable PPE (gloves, etc.) or labware (pipette tips, etc.) that comes into contact with this compound should be collected in a sealed, labeled bag and disposed of as solid hazardous waste through your institution's environmental health and safety office.
Emergency Procedures: Spill Management
In the event of a spill, immediate and decisive action is required to mitigate risks.
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.
-
Control Vapors: Ensure the chemical fume hood is operating correctly to control the spread of vapors.
-
Don Appropriate PPE: Before attempting any cleanup, don the full PPE ensemble as described in Section 2.
-
Contain the Spill: Use an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent, to contain the spill. Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collect and Dispose: Carefully collect the absorbent material and place it in a sealed, labeled container for disposal as halogenated organic waste.
-
Decontaminate: Clean the spill area with a suitable solvent and then with soap and water. Collect all cleaning materials for disposal as hazardous waste.
Visualizing the Disposal Workflow
To aid in the decision-making process for the proper disposal of this compound, the following workflow diagram is provided.
Caption: Decision workflow for the safe disposal of this compound.
By adhering to these detailed procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, thereby upholding their commitment to a safe and sustainable research environment.
References
-
PubChem. 1-Bromo-4-(trifluoromethoxy)benzene. National Center for Biotechnology Information. [Link]
-
PubChem. 1-Bromo-4-fluoro-2-(trifluoromethyl)benzene;[2-(trifluoromethoxy)phenyl]boronic acid. National Center for Biotechnology Information. [Link]
-
PubChem. 1-Bromo-3-(trifluoromethoxy)benzene. National Center for Biotechnology Information. [Link]
-
PubChem. Benzene, 1-bromo-4-(trifluoromethyl)-. National Center for Biotechnology Information. [Link]
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Navigating the Unknown: A Guide to Handling 1-Bromo-4-(trifluorovinyloxy)benzene with Confidence
For the pioneering researcher, the frontier of drug discovery is often paved with novel chemical entities. 1-Bromo-4-(trifluorovinyloxy)benzene, a polyether with potential applications in the synthesis of fluorescent polymers, represents one such frontier.[1] However, its novelty is a double-edged sword; while offering unique chemical properties, it also presents a landscape of incompletely characterized hazards. This guide is engineered to provide you, the researcher, with a robust framework for handling this compound, prioritizing safety and procedural integrity above all else. Our philosophy is not merely to list protocols, but to build a self-validating system of safety-conscious decision-making that empowers you to work with confidence.
Acknowledging the Data Gap: A Precautionary Principle
A thorough review of available safety literature reveals a critical data gap for this compound. The Safety Data Sheet (SDS) for this specific compound frequently states "no data available" for key toxicological endpoints such as toxicity to fish, daphnia, algae, and microorganisms.[2] This absence of data does not imply absence of hazard. In such situations, a precautionary principle must be adopted. We will therefore extrapolate potential hazards based on the known profiles of structurally similar compounds, such as 1-Bromo-4-(trifluoromethoxy)benzene and 1-Bromo-4-(trifluoromethyl)benzene. These analogues are known to cause skin and eye irritation and may cause respiratory irritation.[3][4][5][6]
Core Hazard Assessment and Personal Protective Equipment (PPE)
Given the potential for skin, eye, and respiratory irritation, a comprehensive PPE strategy is non-negotiable. The following table outlines the minimum required PPE, with the rationale behind each selection.
| PPE Component | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles and a face shield | Standard safety glasses are insufficient as they do not provide a seal against splashes.[7] Goggles are essential to protect against direct splashes, while a face shield provides a secondary layer of protection for the entire face. |
| Hand Protection | Nitrile or Neoprene gloves | While latex gloves may be suitable for some biological and water-based materials, they offer little protection against organic solvents.[8] Nitrile and Neoprene provide better resistance to a broader range of chemicals. Always inspect gloves for tears or punctures before use. |
| Body Protection | Chemical-resistant lab coat or apron | A lab coat or apron made of a suitable chemical-resistant material is crucial to protect against spills and splashes.[8] |
| Respiratory Protection | Use in a well-ventilated area or with a NIOSH-approved respirator | Due to the potential for respiratory irritation, all handling of this compound should be conducted in a certified chemical fume hood.[4][5][9] If engineering controls are not sufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used. |
Procedural Workflow for Safe Handling
The following step-by-step workflow is designed to minimize exposure and ensure a controlled environment when working with this compound.
Pre-Operational Safety Checklist:
-
Familiarization: Thoroughly read and understand the Safety Data Sheet (SDS) for this compound and this guide.
-
Fume Hood Verification: Ensure the chemical fume hood is functioning correctly and has a current certification.
-
PPE Inspection: Inspect all PPE for damage or defects before donning.
-
Spill Kit Accessibility: Confirm that a spill kit containing appropriate absorbent materials (e.g., sand, earth, or vermiculite) is readily available.[4]
-
Emergency Contact Information: Have emergency contact numbers clearly posted.
Operational Protocol:
-
Donning PPE: Put on all required PPE in the correct order (e.g., lab coat, then gloves, then eye/face protection).
-
Chemical Handling: Conduct all manipulations of this compound within the certified chemical fume hood.
-
Avoid Inhalation and Contact: Take care to avoid breathing vapors and prevent any contact with skin or eyes.[4]
-
Transferring the Chemical: When transferring the liquid, use appropriate tools and techniques to minimize the risk of spills.
-
Container Management: Keep the container tightly closed when not in use.[10][11]
Post-Operational Procedure:
-
Decontamination: Wipe down the work area within the fume hood with an appropriate solvent.
-
Doffing PPE: Remove PPE in a manner that avoids cross-contamination. Gloves should be removed last.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[9]
Emergency Procedures: A Rapid Response Plan
In the event of an exposure or spill, immediate and correct action is critical.
| Incident | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[4][5] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][10] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[2] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of milk or water. Seek immediate medical attention.[10] |
| Spill | Evacuate the immediate area. If the spill is small, contain it with an inert absorbent material and place it in a suitable, labeled container for waste disposal.[4] For larger spills, contact your institution's environmental health and safety department immediately. |
Disposal Plan: Responsible Stewardship
The disposal of this compound and its contaminated materials must be handled with care to prevent environmental contamination.
-
Waste Collection: Collect all waste materials, including unused product and contaminated absorbents, in a clearly labeled, sealed container.
-
Licensed Disposal: The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[2] Do not discharge to sewer systems.[2]
-
Container Decontamination: Empty containers should be triple-rinsed (or equivalent) before being offered for recycling or reconditioning.[2]
Visualizing the Safety Workflow
To provide a clear, at-a-glance understanding of the safety procedures, the following workflow diagram has been created.
Caption: A workflow diagram illustrating the key safety stages for handling this compound.
By adhering to these guidelines, you can confidently navigate the handling of this compound, ensuring both your personal safety and the integrity of your research. Remember, in the face of the unknown, caution and preparedness are your most valuable assets.
References
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1-Bromo-4-(trifluoromethoxy)benzene | C7H4BrF3O | CID 521008. (n.d.). PubChem. Retrieved from [Link]
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Section 6C: Protective Equipment. (n.d.). Princeton University Environmental Health & Safety. Retrieved from [Link]
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Personal Protective Equipment. (2025, September 12). U.S. Environmental Protection Agency. Retrieved from [Link]
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1-Bromo-4-fluoro-2-(trifluoromethyl)benzene;[2-(trifluoromethoxy)phenyl]boronic acid. (n.d.). PubChem. Retrieved from [Link]
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Personal Protective Equipment (PPE). (n.d.). Chemical Hazards Emergency Medical Management. Retrieved from [Link]
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Benzene, 1-bromo-4-(trifluoromethyl)-. (n.d.). PubChem. Retrieved from [Link]
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1-Bromo-4-fluorobenzene. (n.d.). In Wikipedia. Retrieved from [Link]
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Lab Safety Equipment & PPE. (n.d.). ChemTalk. Retrieved from [Link]
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Examples of PPE for Various Dangerous Goods Classes. (2025, July 2). Storemasta. Retrieved from [Link]
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Benzene, 1-bromo-4-(trifluoromethyl)-. (n.d.). NIST WebBook. Retrieved from [Link]
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- 8. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
